molecular formula C6H10O B074856 2,2-Dimethylcyclobutan-1-one CAS No. 1192-14-9

2,2-Dimethylcyclobutan-1-one

Cat. No.: B074856
CAS No.: 1192-14-9
M. Wt: 98.14 g/mol
InChI Key: DOPFCVBSOPCWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylcyclobutan-1-one is a highly valuable and synthetically versatile strained cyclic ketone. Its unique structure, featuring a four-membered ring with adjacent geminal dimethyl groups, introduces significant ring strain and steric constraints, making it a compelling subject for fundamental research in organic chemistry and reaction mechanisms. This compound serves as a critical building block and model substrate for studying strain-release driven reactions, including ring-opening and ring-expansion transformations. Researchers utilize this compound to investigate novel synthetic pathways for accessing complex carbocyclic frameworks, such as spirocyclic systems and other structurally intricate molecules. Its reactivity is extensively probed in catalytic processes, including palladium-catalyzed C-C bond activations and photochemical [2+2] cycloadditions, providing insights into catalyst design and selectivity. Furthermore, its defined stereochemistry and conformational rigidity make it a useful intermediate in the synthesis of natural product analogs and in the development of novel ligands for asymmetric catalysis. This reagent is essential for academic and industrial laboratories focused on advancing the frontiers of synthetic methodology, physical organic chemistry, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5(6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPFCVBSOPCWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336621
Record name 2,2-Dimethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-14-9
Record name 2,2-Dimethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylcyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethylcyclobutan-1-one (CAS: 1192-14-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Strained Ring System

2,2-Dimethylcyclobutan-1-one is a cyclic ketone featuring a four-membered cyclobutane ring.[1][2] Its structure is defined by a carbonyl group at the first position and two methyl groups creating a quaternary carbon at the second position.[1] This arrangement imparts significant ring strain and steric hindrance, which are not merely structural curiosities but are the very source of its unique reactivity and synthetic utility.[2] For drug development professionals and organic chemists, this compound is not just another building block; it is a versatile intermediate whose strained core can be strategically unlocked to construct complex molecular architectures, including polycyclic terpenoids and bioactive lipids.[1] Its value lies in its ability to participate in a variety of transformations, from classical ketone chemistry to sophisticated ring-opening and cycloaddition reactions, making it a powerful tool in the synthesis of novel chemical entities.[1]

Physicochemical and Safety Profile

A clear understanding of the physical properties and safety hazards is paramount for the effective and safe handling of this compound in a research environment. The compound is a flammable liquid and requires appropriate storage and handling procedures to mitigate risks.[3][4]

PropertyValueSource(s)
CAS Number 1192-14-9[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Appearance Clear Liquid[2]
Boiling Point 124.4 °C[5]
Density 0.926 g/cm³[5]
Flash Point 22.4 °C[5]
InChIKey DOPFCVBSOPCWAQ-UHFFFAOYSA-N[1]

GHS Hazard Statement: Flammable liquid and vapor (H226). May cause skin, eye, and respiratory irritation (H315, H319, H335).[3]

Spectroscopic Characterization: A Structural Blueprint

While comprehensive, authenticated spectra for this compound are not universally available in public databases, its structure allows for a robust prediction of its spectroscopic features. The following analysis is based on established principles of NMR, IR, and Mass Spectrometry for analogous structures.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. Three distinct signals are predicted:

  • A singlet (6H): Corresponding to the six equivalent protons of the two geminal methyl groups (C(CH₃)₂). Due to the adjacent quaternary carbon, there is no proton-proton coupling, resulting in a sharp singlet. Expected chemical shift: ~1.2 ppm .

  • A triplet (2H): Representing the two protons on the carbon adjacent to the carbonyl group (C4). These protons are coupled to the two protons on C3, resulting in a triplet (n+1 rule, 2+1=3). Expected chemical shift: ~2.7-3.0 ppm .

  • A triplet (2H): Corresponding to the two protons on the carbon adjacent to the gem-dimethyl group (C3). These protons are coupled to the two protons on C4, also resulting in a triplet. Expected chemical shift: ~1.9-2.1 ppm .

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum should display four distinct signals, corresponding to the four unique carbon environments:

  • Quaternary Carbonyl (C=O): This carbon will be the most downfield signal due to the strong deshielding effect of the oxygen atom. Expected chemical shift: ~210-220 ppm .[6]

  • Quaternary Gem-Dimethyl Carbon (C2): The carbon atom bonded to the two methyl groups. Expected chemical shift: ~45-55 ppm .

  • Methylene Carbon (C4): The CH₂ group adjacent to the carbonyl. Expected chemical shift: ~35-45 ppm .

  • Methylene Carbon (C3): The CH₂ group adjacent to the gem-dimethyl group. Expected chemical shift: ~20-30 ppm .

  • Methyl Carbons (-CH₃): The two equivalent methyl group carbons. Expected chemical shift: ~20-25 ppm .[7]

A ¹³C NMR spectrum has been reported in the literature, confirming these assignments.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The most prominent and diagnostic absorption will be from the carbonyl group:

  • C=O Stretch: A strong, sharp absorption band characteristic of a ketone. For a cyclobutanone, the ring strain shifts this frequency higher than that of a typical acyclic ketone (which appears around 1715 cm⁻¹). Expected absorption: ~1780-1760 cm⁻¹ .[9]

  • C-H Stretch: Absorptions corresponding to the sp³ C-H bonds of the methyl and methylene groups. Expected absorption: 2950-2850 cm⁻¹ .[10]

  • C-H Bending: Vibrations for the CH₂ and CH₃ groups. Expected absorption: ~1465 cm⁻¹ and 1375 cm⁻¹ .[11]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) at m/z = 98 would be expected. The fragmentation pattern is dictated by the stability of the resulting fragments. Key fragmentation pathways for cyclic ketones include α-cleavage (Norrish Type-I reaction).

  • Molecular Ion [M]⁺: m/z = 98.

  • α-Cleavage/Decarbonylation: Loss of carbon monoxide (CO, 28 Da) following ring-opening is a characteristic fragmentation for cyclic ketones, leading to a fragment at m/z = 70 .

  • Loss of Propene: Another common fragmentation is the loss of propene (C₃H₆, 42 Da), resulting in a prominent peak at m/z = 56 .

  • Loss of Methyl Radical: Loss of a methyl group (•CH₃, 15 Da) would yield a fragment at m/z = 83 .

  • Base Peak: The most stable fragment, often resulting from α-cleavage, is likely to be at m/z = 56 or 70 .

G cluster_0 Spectroscopic Characterization Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

A typical workflow for the spectroscopic characterization of this compound.

Synthesis and Key Reactions

Synthesis via [2+2] Photocycloaddition

A convenient and well-established synthesis of 2,2-dimethylcyclobutanone involves the photochemical [2+2] cycloaddition of isobutylene to 2(5H)-furanone, followed by subsequent chemical transformations. This method highlights the power of photochemistry in constructing strained ring systems. A detailed protocol has been described by Agosta and Herron.

G cluster_synthesis Synthesis Pathway A 2(5H)-Furanone + Isobutylene B Photochemical [2+2] Cycloaddition (hv) A->B Acetone Sensitizer C Bicyclic Lactone Intermediate B->C D 1. H₂/Pd-C 2. Jones Oxidation C->D E Bicyclic Ketone Intermediate D->E F Pyrolysis E->F G This compound F->G

Key steps in the synthesis of this compound via photocycloaddition.
Key Reaction: Reduction to 2,2-Dimethylcyclobutan-1-ol

The reduction of the carbonyl group is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting ketones to secondary alcohols.[12] The steric hindrance from the gem-dimethyl group influences the trajectory of the hydride attack, making this a stereochemically interesting reaction.

Experimental Protocol: Reduction with Sodium Borohydride

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and improve selectivity.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.2 eq) to the stirred solution in small portions. The addition should be controlled to manage the evolution of hydrogen gas that occurs as the borohydride reacts with the protic solvent.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for an additional 1-2 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases. This step neutralizes the excess NaBH₄ and the resulting borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2-dimethylcyclobutan-1-ol.

  • Purification: The crude product can be purified by flash column chromatography if necessary.

Applications in Drug Development and Organic Synthesis

The synthetic utility of this compound is primarily derived from its strained four-membered ring. This inherent strain facilitates ring-opening reactions that are otherwise energetically unfavorable, providing access to unique linear and macrocyclic structures.

  • Natural Product Synthesis: It serves as a crucial building block in the total synthesis of various natural products. For instance, it has been employed in constructing methyl-branched fatty acids, which exhibit interesting biological properties.[1] It is also a precursor for marine-derived macrolides like Brevipolides and anti-inflammatory eicosanoids such as Solandelactones.[1]

  • Photochemical Reactions: The compound undergoes Norrish Type-I cleavage upon UV irradiation.[4] This photochemical reaction involves the homolytic cleavage of the α-carbon bond to the carbonyl group, forming a diradical intermediate. This intermediate can then undergo decarbonylation and recombination to form various products, a pathway that has been explored for constructing complex carbocyclic frameworks.

  • Cycloaddition and Annulation Strategies: The ketone can be derivatized and used in various metal-catalyzed annulation reactions. For example, rhodium-catalyzed intramolecular reactions with enynes can generate complex polycyclic structures with high stereoselectivity.[1]

Conclusion

This compound is a reagent of considerable strategic importance in modern organic synthesis. Its unique combination of a strained carbocyclic core and a reactive carbonyl handle provides chemists with a powerful platform for molecular construction. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of new pharmaceuticals and complex organic materials.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Ring Systems in Modern Chemistry

In the landscape of contemporary chemical research, particularly within drug discovery and materials science, the pursuit of novel molecular architectures is paramount. Small, strained carbocycles, once viewed as mere chemical curiosities, are now recognized as powerful building blocks for introducing unique three-dimensional topologies into larger molecules. Among these, the cyclobutane motif has garnered significant attention for its ability to confer desirable properties such as metabolic stability, conformational rigidity, and novel pharmacophore orientations.[1][2]

This guide provides a comprehensive technical overview of 2,2-Dimethylcyclobutan-1-one (CAS No. 1192-14-9), a key representative of this class. The presence of a gem-dimethyl group adjacent to a carbonyl within a strained four-membered ring creates a fascinating interplay of steric and electronic effects.[3] This document is intended for researchers, synthetic chemists, and drug development professionals, offering a detailed exploration of the compound's physical and chemical properties, spectroscopic signature, and synthetic utility. We will delve into the causality behind its reactivity and provide field-proven insights into its characterization and application.

Core Physicochemical and Structural Characteristics

This compound is a cyclic ketone featuring a four-membered carbocycle.[3] The inherent angle strain of the cyclobutane ring, which deviates significantly from the ideal sp³ bond angle of 109.5°, is a dominant factor governing its chemical behavior. The gem-dimethyl substitution at the C2 position introduces significant steric hindrance, which modulates the accessibility of the adjacent carbonyl group and influences the regioselectivity of certain reactions.

Identity and Physical Properties

Precise experimental data for some physical properties of this compound are not extensively reported in readily accessible literature. The values presented below are a consolidation of data from chemical databases and estimations based on structural analogs.[4][5]

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 1192-14-9[3][4]
Molecular Formula C₆H₁₀O[3][4]
Molecular Weight 98.14 g/mol [3][4]
Physical State Liquid (at STP)Assumed
Boiling Point Not experimentally determined[5]
Density Not experimentally determined[5]
Flash Point ~22.4 °C[3]
Solubility Predicted to be soluble in common organic solvents (e.g., ethers, acetone, chloroform) and sparingly soluble in water.[6][7]

Rationale for Solubility Prediction: The molecule possesses a polar carbonyl group capable of acting as a hydrogen bond acceptor, but this is offset by the nonpolar hydrocarbon framework (the cyclobutane ring and two methyl groups). Following the "like dissolves like" principle, the dominant nonpolar character suggests high miscibility with organic solvents and low solubility in highly polar solvents like water.[6]

Spectroscopic and Analytical Characterization

The structural features of this compound give rise to a distinct spectroscopic fingerprint. A robust characterization protocol is essential for confirming the identity and purity of this compound in any research setting.

Standard Analytical Workflow

A typical workflow for the structural elucidation and purity assessment of a synthesized batch of this compound would involve a multi-technique approach.

G cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Workflow synthesis Crude Product nmr ¹H & ¹³C NMR synthesis->nmr Structural Elucidation ms Mass Spectrometry (GC-MS) synthesis->ms Molecular Weight ir Infrared Spectroscopy (FTIR) synthesis->ir Functional Group ID purity Purity & Identity Confirmation nmr->purity ms->purity ir->purity

Caption: Standard workflow for the analytical characterization of this compound.

Key Spectroscopic Data

The strained ring system significantly influences the spectroscopic data, particularly the vibrational frequency of the carbonyl group in IR spectroscopy.

TechniqueFeatureExpected Value / ObservationSource(s)
Infrared (IR) C=O Stretch~1745 cm⁻¹[3]
Mass Spec. (MS) Base Peak (m/z)55 ([C₄H₇O]⁺)[3]
¹H NMR Methyl Protons (C2)Singlet, ~1.1-1.3 ppm (6H)Predicted
Methylene Protons (C3)Triplet, ~1.8-2.0 ppm (2H)Predicted
Methylene Protons (C4)Triplet, ~2.5-2.7 ppm (2H)Predicted
¹³C NMR Carbonyl Carbon (C1)~210-220 ppmPredicted
Quaternary Carbon (C2)~45-55 ppmPredicted
Methylene Carbon (C4)~35-45 ppmPredicted
Methylene Carbon (C3)~20-30 ppmPredicted
Methyl Carbons~20-25 ppmPredicted

Justification for NMR Predictions:

  • ¹H NMR: The gem-dimethyl protons are equivalent and adjacent to a quaternary carbon, resulting in a singlet. The two methylene groups (C3 and C4) are diastereotopic and will couple with each other, theoretically producing two triplets (applying the n+1 rule). The C4 protons, being alpha to the carbonyl, are expected to be deshielded and appear further downfield.[8]

  • ¹³C NMR: Due to molecular symmetry, five distinct signals are expected: the carbonyl carbon (most downfield), the quaternary C2 carbon, the two inequivalent methylene carbons, and a single signal for the two equivalent methyl carbons.[9]

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is dominated by two core features: the electrophilic carbonyl group and the high ring strain of the cyclobutane core. This dual nature makes it a versatile intermediate for constructing more complex molecular scaffolds.

Core Reactivity Profile

The compound undergoes reactions typical of ketones, but often with modified reactivity due to steric hindrance and ring strain.

G cluster_reactions Key Chemical Transformations center This compound nuc_add Nucleophilic Addition (e.g., Grignard, Organolithium) center->nuc_add Forms Tertiary Alcohol reduction Reduction (e.g., NaBH₄, LiAlH₄) center->reduction Forms 2,2-Dimethylcyclobutan-1-ol ring_open Ring Opening (e.g., Norrish Type I) center->ring_open Photochemical Cleavage cycloadd Cycloaddition / Annulation center->cycloadd Forms Polycyclic Systems

References

An In-Depth Technical Guide to the Molecular Structure and Ring Strain of 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, while historically underrepresented in medicinal chemistry, is gaining recognition as a valuable three-dimensional scaffold.[1] This guide provides a detailed examination of 2,2-dimethylcyclobutan-1-one, a substituted cyclobutanone, focusing on its unique molecular structure and the inherent ring strain that dictates its reactivity and potential applications. Through a synthesis of theoretical principles, spectroscopic analysis, and computational insights, we will explore the nuances of angle and torsional strain, the influence of the gem-dimethyl and carbonyl groups on ring conformation, and the experimental methodologies used to characterize such strained systems. This document serves as a comprehensive resource for researchers seeking to leverage the distinct chemical properties of substituted cyclobutanes in drug design and organic synthesis.

Introduction: The Resurgence of the Cyclobutane Scaffold

Strained carbocyclic molecules, particularly those containing cyclopropane and cyclobutane rings, are powerful tools in synthetic organic chemistry.[2] The inherent ring strain within these structures provides a thermodynamic driving force for a variety of chemical transformations. This compound (C₆H₁₀O) is a cyclic ketone featuring a four-membered ring with two methyl groups on the carbon adjacent to the carbonyl group.[3] This substitution pattern not only influences the molecule's steric profile but also has a profound impact on the energetics and conformation of the cyclobutane ring. Understanding the interplay between the molecular geometry and the associated ring strain is crucial for predicting its reactivity and for its strategic incorporation into more complex molecular architectures.

Molecular Structure and Conformational Analysis

The structure of this compound is a fascinating case study in the balance of competing steric and electronic effects. While a planar cyclobutane ring would have internal bond angles of 90°, which already deviates significantly from the ideal sp³ bond angle of 109.5°, the reality is more complex.[4] To alleviate torsional strain from eclipsing hydrogen atoms, the cyclobutane ring puckers into a "butterfly" conformation.[5]

The Puckered Ring of Cyclobutane

In unsubstituted cyclobutane, the ring is not planar but exists in a dynamic equilibrium between two equivalent puckered conformations. This puckering slightly decreases the C-C-C bond angles to around 88°, further increasing angle strain, but this is energetically outweighed by the reduction in torsional strain as the hydrogen atoms move away from a fully eclipsed arrangement.[4]

Influence of Substituents on Ring Conformation

The introduction of a carbonyl group and a gem-dimethyl group at adjacent positions in this compound significantly influences the ring's conformation. The sp² hybridized carbonyl carbon prefers a planar geometry, which competes with the puckering of the rest of the ring. The bulky gem-dimethyl group introduces steric interactions that further modulate the ring's puckering.

Computational studies on substituted cyclobutanes have shown that the substituents' nature and position dictate the preferred conformation.[6] For this compound, the puckering of the ring is likely to be influenced by the desire to minimize steric clashes between the methyl groups and the adjacent methylene protons, as well as any transannular interactions.

Table 1: Comparison of Ideal and Actual Bond Angles in Cyclobutane Systems

ParameterIdeal sp³ CarbonPlanar CyclobutanePuckered CyclobutaneThis compound (Predicted)
C-C-C Bond Angle 109.5°90°~88°Expected to be around 90° due to the influence of the carbonyl group and steric effects of the dimethyl substitution.

The Energetics of Ring Strain

Ring strain is a combination of angle strain, torsional (Pitzer) strain, and transannular strain.[7] In cyclobutane and its derivatives, both angle and torsional strain are significant contributors to the overall instability of the molecule.

Angle Strain

Angle strain, also known as Baeyer strain, arises from the deviation of bond angles from their ideal values.[4] For the sp³ hybridized carbons in the cyclobutane ring, the enforced C-C-C bond angles of approximately 90° lead to poor orbital overlap and weaker C-C bonds, making the molecule more reactive than its acyclic counterparts.[4]

Torsional Strain

Torsional strain results from the eclipsing of bonds on adjacent atoms.[4] In a planar cyclobutane, all the C-H bonds on adjacent carbons would be eclipsed, leading to significant torsional strain. The puckering of the ring helps to alleviate some of this strain by moving the hydrogens into a more staggered arrangement.[5]

The Thorpe-Ingold (gem-Dimethyl) Effect

A key feature of this compound is the presence of a gem-dimethyl group. The Thorpe-Ingold effect, or gem-dimethyl effect, describes the observation that geminal substitution on a carbon chain can accelerate intramolecular cyclization reactions.[8] This is often attributed to a decrease in the internal bond angle of the substituted carbon, which in turn brings the reactive ends of the molecule closer together.[8] In the context of the cyclobutane ring itself, computational studies on 1,1-dimethylcyclobutane have shown a reduction in ring strain compared to unsubstituted cyclobutane, suggesting a thermodynamic component to the gem-dimethyl effect.[9][10] This stabilization is thought to arise from the relief of steric strain between the methyl groups and the rest of the ring.

Spectroscopic Characterization

The unique structural features of this compound are reflected in its spectroscopic data. A comprehensive analysis of its NMR, IR, and mass spectra provides critical evidence for its molecular structure and the presence of ring strain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would provide valuable information about the electronic environment of each nucleus.

  • ¹H NMR: One would expect to see distinct signals for the two methyl groups, the methylene protons adjacent to the carbonyl group, and the methylene protons adjacent to the gem-dimethyl group. The chemical shifts and coupling patterns of these protons would be influenced by the ring's puckered conformation and the anisotropic effects of the carbonyl group.

  • ¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the quaternary carbon bearing the methyl groups, and the two methylene carbons. The chemical shift of the carbonyl carbon would be indicative of a strained ring system. PubChem provides access to the ¹³C NMR spectrum of this compound.[1]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a ketone is the C=O stretching vibration. For cyclic ketones, the frequency of this absorption is sensitive to the ring size and strain. Cyclobutanones typically exhibit a C=O stretch at a higher frequency (around 1780 cm⁻¹) compared to less strained cyclic ketones like cyclopentanone (~1745 cm⁻¹) and cyclohexanone (~1715 cm⁻¹). This shift to higher frequency is a direct consequence of the increased s-character in the C=O bond due to the angle strain in the four-membered ring.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (98.14 g/mol ).[3] The fragmentation pattern would be influenced by the strained ring, with characteristic losses of small neutral molecules like ethene or ketene, which is a common fragmentation pathway for cyclobutanones.

Experimental and Computational Protocols

The elucidation of the structure and energetics of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Synthesis of this compound

A convenient synthesis of this compound has been reported.[9] A general and efficient method for the synthesis of 2-substituted cyclobutanones involves the reaction of cyclobutanone with an appropriate imine, followed by deprotonation and alkylation.[2]

Representative Synthetic Protocol:

  • Imine Formation: React cyclobutanone with a suitable primary amine (e.g., isopropylamine) in the presence of a dehydrating agent like titanium(IV) chloride to form the corresponding N-cyclobutylidene imine.

  • Deprotonation: Treat the imine with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the aza-enolate.

  • Alkylation: React the aza-enolate with two equivalents of an alkylating agent, such as methyl iodide, to introduce the gem-dimethyl group at the C2 position.

  • Hydrolysis: Hydrolyze the resulting imine with an aqueous acid (e.g., oxalic acid) to yield this compound.

X-ray Crystallography

General X-ray Crystallography Workflow:

  • Crystallization: Grow single crystals of the compound from a suitable solvent system.

  • Data Collection: Mount a single crystal on a diffractometer and expose it to an X-ray beam. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure with high precision.

Computational Chemistry

In the absence of experimental structural data, computational chemistry provides a powerful tool for predicting the geometry, conformation, and energetics of molecules.

Typical Computational Protocol:

  • Model Building: Construct an initial 3D model of this compound.

  • Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*) to find the lowest energy conformation.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational spectrum.

  • Property Calculation: Calculate various molecular properties, such as bond lengths, bond angles, dihedral angles, and NMR chemical shifts.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

molecular_structure cluster_planar Planar Cyclobutane (Hypothetical) cluster_puckered Puckered Cyclobutane cluster_substituted This compound p1 C p2 C p1->p2 p3 C p2->p3 p4 C p3->p4 p4->p1 angle 90° u1 C u2 C u1->u2 u3 C u2->u3 u4 C u3->u4 u4->u1 pucker_angle ~88° s1 C=O s2 C(CH₃)₂ s1->s2 s3 CH₂ s2->s3 s4 CH₂ s3->s4 s4->s1

Figure 1: Comparison of cyclobutane ring conformations.

ring_strain TotalStrain Total Ring Strain AngleStrain Angle Strain (Deviation from 109.5°) TotalStrain->AngleStrain TorsionalStrain Torsional Strain (Eclipsing Interactions) TotalStrain->TorsionalStrain TransannularStrain Transannular Strain (Steric Crowding) TotalStrain->TransannularStrain

Figure 2: Components of ring strain in cyclic molecules.

Conclusion

This compound serves as an excellent model for understanding the intricate relationship between molecular structure and ring strain in substituted cyclobutanes. The interplay of angle strain, torsional strain, and the steric and electronic effects of the gem-dimethyl and carbonyl groups results in a unique conformational landscape and heightened reactivity. A thorough understanding of these principles, aided by modern spectroscopic and computational techniques, is essential for harnessing the synthetic potential of this and related strained ring systems in the development of novel chemical entities with applications in materials science and drug discovery.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,2-Dimethylcyclobutan-1-one, a key building block in organic synthesis. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's spectroscopic signature. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles and comparative data from related structures.

Introduction: The Significance of this compound

This compound (C₆H₁₀O) is a cyclic ketone with a strained four-membered ring system.[1] The presence of gem-dimethyl groups at the C2 position introduces significant steric and electronic effects that influence its reactivity and spectroscopic properties.[1] Its utility as a synthetic intermediate in the preparation of more complex molecules necessitates a robust and unambiguous method for its structural confirmation.[1] Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will provide a detailed exploration of the expected spectroscopic data for this compound.

Molecular Structure and Symmetry Considerations

A clear understanding of the molecule's structure is paramount for interpreting its spectroscopic data. The symmetry of the molecule dictates the number of unique signals observed in its NMR spectra.

Caption: Molecular structure of this compound.

Due to the presence of a carbonyl group and the gem-dimethyl substitution, this compound possesses a plane of symmetry that bisects the C1=O and C3-C4 bonds. This symmetry renders the two methyl groups at C2 equivalent, as well as the two protons on C3 and the two protons on C4. This has direct implications for the number of signals in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Based on the molecular symmetry, we anticipate three distinct signals in the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₂~1.2Singlet6H
-CH ₂-C=O~2.5 - 2.8Triplet2H
-C(CH₃)₂-CH ₂-~1.8 - 2.1Triplet2H

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • -C(CH₃)₂ (Singlet, ~1.2 ppm): The six protons of the two methyl groups are chemically equivalent due to the molecule's symmetry. They are attached to a quaternary carbon and have no adjacent protons to couple with, hence they appear as a singlet. Their chemical shift is in the typical range for methyl groups on a saturated carbon.

  • -CH₂-C=O (Triplet, ~2.5 - 2.8 ppm): These two protons are adjacent to the electron-withdrawing carbonyl group, which deshields them, causing them to resonate at a higher chemical shift (downfield). They are coupled to the two protons on the adjacent C3 methylene group, resulting in a triplet according to the n+1 rule (2+1=3).

  • -C(CH₃)₂-CH₂- (Triplet, ~1.8 - 2.1 ppm): These two protons are adjacent to the C4 methylene group and are therefore split into a triplet. Their chemical shift is upfield compared to the C4 protons as they are further from the deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

With four unique carbon environments, the proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O~205 - 220
-C (CH₃)₂~45 - 55
-C H₂-C=O~35 - 45
-C(C H₃)₂~20 - 30
-C(CH₃)₂-C H₂-~15 - 25

Rationale for Predicted Chemical Shifts:

  • C=O (~205 - 220 ppm): The carbonyl carbon is significantly deshielded and appears at a very characteristic downfield chemical shift, typical for ketones. For comparison, the carbonyl carbon of cyclohexanone resonates at approximately 212 ppm.[2]

  • -C(CH₃)₂ (~45 - 55 ppm): This is a quaternary carbon, and its chemical shift is influenced by the attached methyl groups.

  • -CH₂-C=O (~35 - 45 ppm): This methylene carbon is adjacent to the carbonyl group and is therefore shifted downfield.

  • -C(CH₃)₂ (~20 - 30 ppm): The two equivalent methyl carbons appear in the typical upfield region for sp³ hybridized carbons in alkanes.

  • -C(CH₃)₂-CH₂- (~15 - 25 ppm): This methylene carbon is the most shielded of the non-methyl carbons, appearing at the most upfield position.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 2. Workflow for NMR Sample Preparation and Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of this compound Solvent Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent TMS Add a small amount of TMS as internal standard Solvent->TMS Transfer Transfer solution to a 5 mm NMR tube TMS->Transfer Insert Insert NMR tube into the spectrometer Transfer->Insert Lock Lock on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C NMR spectra Shim->Acquire Fourier Apply Fourier transform to the FID Acquire->Fourier Phase Phase correct the spectrum Fourier->Phase Baseline Apply baseline correction Phase->Baseline Integrate Integrate the signals (¹H NMR) Baseline->Integrate Reference Reference the spectrum to TMS (0 ppm) Integrate->Reference

Caption: A standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the most prominent features will be the carbonyl (C=O) stretch and the various C-H vibrations.

Predicted IR Absorption Data:

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
C=OStretch~1780Strong
C-H (sp³)Stretch2850 - 3000Medium-Strong
-CH₂-Scissoring~1465Medium
-CH₃Bending~1370Medium

Interpretation of Key IR Absorptions:

  • C=O Stretch (~1780 cm⁻¹): The carbonyl stretch is the most characteristic and intense absorption in the IR spectrum of a ketone. In a four-membered ring, the ring strain increases the frequency of the C=O stretch compared to a less strained system like cyclohexanone (which appears around 1715 cm⁻¹). This high-frequency absorption is a key diagnostic feature for cyclobutanones.

  • C-H (sp³) Stretch (2850 - 3000 cm⁻¹): These absorptions are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.[3]

  • -CH₂- Scissoring (~1465 cm⁻¹): This bending vibration is characteristic of methylene groups.[4]

  • -CH₃ Bending (~1370 cm⁻¹): This bending vibration is characteristic of methyl groups.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 98 (corresponding to the molecular formula C₆H₁₀O)

  • Key Fragments: m/z = 70, 55, 42

Proposed Fragmentation Pathway:

The initial ionization of this compound will produce the molecular ion at m/z = 98. The strained cyclobutane ring is susceptible to fragmentation. Common fragmentation pathways for cyclic ketones include alpha-cleavage and McLafferty rearrangement (though the latter is not possible here due to the lack of a gamma-hydrogen).

Figure 3. Predicted Mass Spectrometry Fragmentation of this compound M [C₆H₁₀O]⁺˙ m/z = 98 (Molecular Ion) F1 [C₄H₆O]⁺˙ m/z = 70 M->F1 - C₂H₄ F3 [C₃H₆]⁺˙ m/z = 42 M->F3 - C₃H₄O F2 [C₃H₃O]⁺ m/z = 55 F1->F2 - CH₃

Caption: A plausible fragmentation pathway for this compound.

  • Loss of Ethene (m/z = 70): A common fragmentation pathway for cyclobutanones is the cleavage of the ring to eliminate a neutral molecule of ethene (C₂H₄), resulting in a fragment with m/z = 70.

  • Formation of m/z = 55: Subsequent loss of a methyl radical from the m/z = 70 fragment would lead to an acylium ion with m/z = 55.

  • Formation of m/z = 42: Alpha-cleavage next to the carbonyl group can lead to the formation of a ketene radical cation with m/z = 42.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of how fundamental principles of NMR, IR, and MS can be applied to elucidate the structure of a molecule. The predicted data presented in this guide, based on established chemical shift and fragmentation theories, provides a robust framework for the identification and quality control of this important synthetic intermediate. The unique features, such as the high-frequency C=O stretch in the IR and the simple yet informative NMR spectra, serve as reliable fingerprints for this compound. This guide provides the necessary foundational knowledge for researchers to confidently interpret the spectroscopic data of this compound and related compounds.

References

A Comprehensive Technical Guide to the Synthesis and Purification of 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Utility of Strained Ring Systems

Strained carbocyclic molecules, particularly cyclobutane and cyclobutanone derivatives, are highly valuable synthetic intermediates in modern organic chemistry.[1][2] Their inherent ring strain provides a thermodynamic driving force for a variety of selective chemical transformations, including ring-enlargement, contraction, and opening reactions, making them powerful building blocks for complex molecular architectures.[1] 2,2-Dimethylcyclobutan-1-one (CAS: 1192-14-9, Formula: C₆H₁₀O) is a key member of this class, serving as a precursor in the synthesis of pharmaceuticals, agrochemicals, and natural products.[3][4][5] This guide offers a detailed exploration of the robust and scalable methodologies for its synthesis and subsequent purification, designed for researchers and professionals in chemical and pharmaceutical development.

Section 1: Strategic Synthesis of the 2,2-Dimethylcyclobutanone Core

The construction of the sterically hindered, four-membered ring of 2,2-dimethylcyclobutanone requires a strategic approach. The most direct and industrially relevant method is the [2+2] cycloaddition of a ketene with an alkene. Alternative routes, such as ring expansion, offer different strategic advantages and are also considered.

Primary Pathway: [2+2] Cycloaddition of Dimethylketene and Ethylene

The thermal [2+2] cycloaddition of a ketene with an alkene is a cornerstone reaction for cyclobutanone synthesis.[6] This pathway is exceptionally efficient for producing 2,2-dimethylcyclobutanone due to its convergent nature, combining two simple fragments into the target structure in a single key step.

Causality and Mechanistic Insight: The reaction proceeds via a concerted, antarafacial-suprafacial cycloaddition. The ketene, with its sp-hybridized central carbon, acts as the electrophilic component. The reaction's efficiency is driven by the formation of two new carbon-carbon sigma bonds, which outweighs the energetic penalty of creating the strained four-membered ring. The key to a successful synthesis is the in situ generation of dimethylketene, which is highly reactive and prone to dimerization. This is typically achieved by the dehydrochlorination of isobutyryl chloride using a non-nucleophilic tertiary amine base, such as triethylamine. The ketene is then immediately trapped by an excess of ethylene.

Diagram: Synthesis via [2+2] Cycloaddition

G cluster_start Starting Materials cluster_intermediate In Situ Generation cluster_product Product Formation IsobutyrylChloride Isobutyryl Chloride Dimethylketene Dimethylketene (transient) IsobutyrylChloride->Dimethylketene + Triethylamine - Byproduct Triethylamine Triethylamine Triethylamine->Dimethylketene Ethylene Ethylene Gas Product This compound Ethylene->Product Dimethylketene->Product + Ethylene [2+2] Cycloaddition Byproduct Triethylamine HCl

Caption: Reaction scheme for the synthesis of 2,2-dimethylcyclobutanone.

Experimental Protocol: [2+2] Cycloaddition

This protocol describes a robust procedure for the laboratory-scale synthesis of 2,2-dimethylcyclobutanone.

  • Reactor Setup: A high-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet valves, a pressure gauge, and a thermocouple is assembled and dried thoroughly.

  • Reagent Charging: The reactor is charged with a suitable anhydrous solvent (e.g., 200 mL of diethyl ether or dichloromethane) and triethylamine (1.2 equivalents). The vessel is sealed and purged with nitrogen.

  • Ethylene Introduction: The reactor is cooled to 0-5 °C in an ice bath. Ethylene gas is introduced into the reactor until a stable pressure of 50-60 psi is reached. Stirring is initiated to ensure saturation of the solvent with ethylene.

  • Ketene Generation and Reaction: Isobutyryl chloride (1.0 equivalent) is dissolved in 50 mL of the anhydrous solvent. This solution is added to the reactor slowly via a syringe pump over 2-3 hours.

    • Expert Insight: Slow addition is critical. It maintains a low instantaneous concentration of dimethylketene, minimizing its dimerization into 2,2,4,4-tetramethylcyclobutane-1,3-dione, a major potential byproduct.[6] The reaction is exothermic, and the slow addition helps maintain the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, the mixture is allowed to stir at room temperature for an additional 12-18 hours to ensure complete consumption of the ketene.

  • Work-up: The reactor is cooled, and the excess ethylene pressure is carefully vented. The resulting slurry, containing precipitated triethylamine hydrochloride, is filtered. The filtrate is washed sequentially with cold dilute HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine. The organic layer is then dried over anhydrous magnesium sulfate.

ParameterValue/ConditionRationale
Solvent Anhydrous Diethyl EtherAprotic, low boiling point for easy removal, good solubility for reagents.
Base TriethylamineNon-nucleophilic; effectively scavenges HCl without reacting with the acid chloride.
Temperature 0-10 °C (addition)Minimizes ketene dimerization and controls exothermicity.
Pressure 50-60 psi EthyleneEnsures a high concentration of ethylene is available to trap the transient ketene.
Addition Rate 2-3 hoursPrevents buildup of reactive ketene intermediate.
Typical Yield 60-75% (crude)Dependent on efficient trapping of the ketene.

Section 2: High-Purity Isolation and Purification

Achieving high purity (>99%) is critical for subsequent applications in drug development and fine chemical synthesis. The primary method for purifying the volatile, liquid 2,2-dimethylcyclobutanone is fractional distillation under reduced pressure.

Initial Work-up and Solvent Removal

After the aqueous work-up and drying, the solvent is carefully removed from the crude product using a rotary evaporator. It is crucial to use a cooled water bath (15-20 °C) to prevent co-evaporation of the volatile product.

Definitive Purification: Vacuum Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[7] For temperature-sensitive or high-boiling compounds, performing the distillation under vacuum is essential as it lowers the boiling point, preventing potential thermal decomposition.[8]

Self-Validating Protocol: Vacuum Distillation

  • Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a Vigreux fractionating column (15-20 cm), a distillation head with a thermometer, a condenser, and a receiving flask. All glassware must be dry.

    • Expert Insight: The Vigreux column provides a large surface area for repeated vaporization-condensation cycles, which is essential for separating the product from closely boiling impurities.

  • System Preparation: The crude oil is transferred to the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling. The system is connected to a vacuum pump with a pressure gauge and a cold trap placed between the apparatus and the pump.

  • Distillation Execution:

    • The system is slowly evacuated to the desired pressure (e.g., 20-30 mmHg).

    • The heating mantle is turned on, and the temperature is gradually increased.

    • An initial low-boiling fraction, containing any residual solvent, is collected and discarded.

    • The temperature and pressure should be monitored closely. The main fraction is collected when the head temperature stabilizes at the expected boiling point of the product at that pressure.

    • Once the main fraction is collected, the heating is discontinued, and the system is allowed to cool completely before venting the vacuum to prevent bumping of the hot residual oil.

PressureBoiling Point (°C)Fraction DescriptionPurity (Typical)
760 mmHg~135 °CAtmospheric (not recommended)-
100 mmHg~70-72 °CForerun (discard)< 90%
50 mmHg ~55-57 °C Main Product Fraction > 99%
50 mmHg> 60 °CHigh-boiling residue (discard)-
Alternative and Supplementary Purification Techniques

While vacuum distillation is the definitive method, other techniques can be employed for specific situations.

  • Column Chromatography: For small-scale purifications or to remove non-volatile impurities, flash chromatography on silica gel can be effective.[9][10] A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 2% to 10% ethyl acetate).

  • Chemical Purification: If the synthesis route is suspected of generating aldehyde impurities (e.g., from an oxidation step), a wash with a saturated sodium bisulfite solution during the initial work-up can selectively remove them by forming a water-soluble adduct.[11][12]

Section 3: Overall Workflow and Quality Control

A successful synthesis relies on a validated workflow from starting materials to the final, analytically pure product.

Diagram: Integrated Synthesis and Purification Workflow

Caption: From reagents to validated product: a complete workflow.

Analytical Validation: The identity and purity of the final product must be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃): Expect signals corresponding to the gem-dimethyl protons (singlet, ~1.1-1.2 ppm) and the two methylene groups of the cyclobutane ring (triplets or complex multiplets, ~1.9-2.0 ppm and ~2.5-2.6 ppm).

  • ¹³C NMR (CDCl₃): Key signals include the carbonyl carbon (~215-220 ppm), the quaternary carbon (~45-50 ppm), and the two methylene carbons.

  • GC-MS: Provides a quantitative measure of purity and confirms the molecular weight (m/z = 98).

  • FTIR: A strong characteristic absorption band for the strained ketone C=O stretch will be observed at a high wavenumber (~1780-1785 cm⁻¹).

Conclusion

The synthesis of 2,2-dimethylcyclobutanone via the [2+2] cycloaddition of in situ generated dimethylketene with ethylene represents a highly reliable and scalable method. The success of this approach hinges on careful control of reaction conditions to minimize side reactions, particularly ketene dimerization. Subsequent purification by vacuum fractional distillation is a robust and essential step to achieve the high purity required for applications in pharmaceutical and fine chemical research. This guide provides the foundational principles and detailed protocols necessary for researchers to confidently produce and purify this valuable synthetic building block.

References

The Photochemical Behavior of 2,2-Dimethylcyclobutan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the photochemical behavior of 2,2-Dimethylcyclobutan-1-one, a substituted cyclobutanone of significant interest in mechanistic and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core photochemical transformations, underlying mechanisms, and experimental methodologies associated with this class of compounds.

Introduction: The Unique Photochemistry of Strained Cyclic Ketones

Cyclobutanones, owing to their inherent ring strain, exhibit a rich and distinct photochemistry compared to their acyclic or larger-ring counterparts. The absorption of ultraviolet (UV) light promotes the molecule to an electronically excited state, unlocking reaction pathways that are thermally inaccessible. The primary photochemical processes for cyclobutanones are dominated by the Norrish Type I cleavage, a homolytic scission of one of the α-carbon-carbonyl carbon bonds. This initial bond-breaking event generates a 1,4-biradical intermediate, the fate of which dictates the final product distribution.

For this compound, the presence of the gem-dimethyl group on the α-carbon significantly influences the stability and subsequent reactions of the biradical intermediate, leading to a specific array of photoproducts. Understanding these pathways is crucial for predicting and controlling photochemical reactions involving this and similar structural motifs.

Primary Photochemical Pathways of this compound

Upon UV irradiation, this compound primarily undergoes a Norrish Type I reaction, proceeding through an excited singlet (S₁) or triplet (T₁) state to form a tetramethylene biradical. The subsequent reactions of this biradical lead to the observed photoproducts.

Norrish Type I Cleavage and Subsequent Reactions

The initial and most critical step is the α-cleavage of the C1-C2 bond, which is facilitated by the presence of the carbonyl chromophore. This cleavage can occur from either the excited singlet or triplet state.

  • Excitation: this compound (S₀) + hν → this compound (S₁ or T₁)

  • α-Cleavage: this compound (S₁ or T₁) → Acyl-alkyl biradical intermediate

The resulting 1,4-biradical has several competing pathways it can follow:

A common fate of the acyl-alkyl biradical is the loss of a molecule of carbon monoxide (CO) to form a 1,3-biradical. This 1,3-biradical can then cyclize to form a cyclopropane derivative or undergo hydrogen atom transfer to yield an alkene.

  • Decarbonylation: Acyl-alkyl biradical → 1,3-biradical + CO

  • Cyclization and Rearrangement:

    • 1,3-biradical → 1,1-Dimethylcyclopropane

    • 1,3-biradical → Isobutylene (2-Methylpropene)

The branching ratio between these products is dependent on factors such as the excitation wavelength, solvent, and temperature.

The acyl-alkyl biradical can also undergo intramolecular disproportionation to yield a ketene and an alkene. This pathway is a concerted process from the biradical.

  • Cycloelimination: Acyl-alkyl biradical → Dimethylketene + Ethylene

Under certain conditions, the acyl-alkyl biradical can rearrange to form a cyclic oxacarbene. This intermediate can then be trapped by a nucleophilic solvent, such as an alcohol, to yield a ring-expanded product like a substituted tetrahydrofuran. This pathway is often more prevalent in solution-phase photolysis.

  • Ring Expansion: Acyl-alkyl biradical → Oxacarbene intermediate Oxacarbene + ROH → 2-alkoxy-3,3-dimethyltetrahydrofuran

The following diagram illustrates the primary photochemical pathways of this compound.

Photochemical_Pathways cluster_0 Excitation cluster_1 Primary Photoprocess cluster_2 Secondary Reactions cluster_3 Final Products Start This compound (S₀) Excited_State Excited State (S₁/T₁) Start->Excited_State Biradical Acyl-Alkyl Biradical Excited_State->Biradical Norrish Type I α-Cleavage Decarbonylation Decarbonylation Biradical->Decarbonylation Cycloelimination Cycloelimination Biradical->Cycloelimination Ring_Expansion Ring Expansion Biradical->Ring_Expansion Cyclopropane 1,1-Dimethylcyclopropane + CO Decarbonylation->Cyclopropane Alkene Isobutylene + CO Decarbonylation->Alkene Ketene Dimethylketene + Ethylene Cycloelimination->Ketene Ring_Expanded Substituted Tetrahydrofuran (in presence of alcohol) Ring_Expansion->Ring_Expanded

Caption: Primary photochemical pathways of this compound.

Quantitative Analysis of Photoproducts

The table below presents a hypothetical, yet representative, product distribution based on the known photochemistry of substituted cyclobutanones. Actual values will vary with experimental conditions.

PhotoproductGas Phase (Φ)Solution Phase (Φ)
1,1-Dimethylcyclopropane~0.3~0.2
Isobutylene~0.1~0.1
Dimethylketene + Ethylene~0.4~0.5
Ring-Expanded ProductN/AVariable
Total Quantum Yield ~0.8 ~0.8

Note: Quantum yields are highly dependent on factors such as wavelength, solvent, temperature, and the presence of quenchers.

Experimental Protocols

The study of the photochemical behavior of this compound requires specialized equipment and analytical techniques. Below are detailed, step-by-step methodologies for conducting gas-phase and solution-phase photolysis experiments.

Gas-Phase Photolysis

Objective: To irradiate gaseous this compound and analyze the volatile photoproducts.

Materials:

  • This compound (purified by preparative GC or distillation)

  • High-purity inert gas (e.g., Nitrogen or Argon)

  • Photolysis reactor (quartz vessel)

  • UV lamp (e.g., low-pressure mercury lamp for 254 nm, or medium/high-pressure mercury lamp with filters for other wavelengths)

  • Vacuum line

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Gas-tight syringes

Procedure:

  • Sample Preparation: A known pressure of this compound vapor is introduced into the quartz photolysis reactor via a vacuum line. The pressure is measured using a sensitive manometer.

  • Irradiation: The reactor is placed in a temperature-controlled housing and irradiated with the UV lamp for a specific duration. The light intensity can be measured using chemical actinometry (e.g., potassium ferrioxalate).

  • Product Collection: After irradiation, the contents of the reactor are condensed in a cold trap (e.g., liquid nitrogen).

  • Analysis: The condensed products are vaporized and a sample is injected into a GC-MS for separation and identification. Quantification is achieved by comparing peak areas to those of known standards. Non-condensable gases like CO can be analyzed separately.

Solution-Phase Photolysis

Objective: To irradiate a solution of this compound and analyze the photoproducts, including those from solvent trapping.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., hexane, methanol, acetonitrile)

  • Quartz or Pyrex photolysis tubes

  • UV photoreactor (e.g., Rayonet reactor)

  • Rotary evaporator

  • GC-MS and/or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Sample Preparation: A solution of this compound of known concentration is prepared in the chosen solvent. The solution is placed in a photolysis tube and deoxygenated by bubbling with an inert gas for 15-20 minutes.

  • Irradiation: The tube is sealed and placed in the photoreactor and irradiated for a set time. The temperature should be controlled.

  • Work-up: After irradiation, the solvent is removed under reduced pressure using a rotary evaporator.

  • Analysis: The residue is redissolved in a suitable solvent (e.g., CDCl₃ for NMR) and analyzed by GC-MS and/or NMR to identify and quantify the products.

The following diagram outlines a general workflow for a photochemical experiment.

Experimental_Workflow cluster_prep 1. Preparation cluster_irrad 2. Irradiation cluster_anal 3. Analysis Sample_Prep Sample Preparation (Gas or Solution) Degas Deoxygenation (for solution) Sample_Prep->Degas Irradiation UV Irradiation (Controlled Wavelength & Temp.) Degas->Irradiation Actinometry Actinometry (Measure Light Intensity) Irradiation->Actinometry Product_Collection Product Collection (Condensation or Evaporation) Irradiation->Product_Collection Separation Separation & Identification (GC-MS, NMR) Product_Collection->Separation Quantification Quantification (Internal/External Standards) Separation->Quantification

Caption: General experimental workflow for a photochemical study.

Mechanistic Insights and Causality

The choice of experimental conditions has a profound impact on the observed photochemical behavior.

  • Excited State Multiplicity: The reaction can proceed through either the singlet or triplet excited state. Triplet states are generally longer-lived and can be populated through intersystem crossing or by using a triplet sensitizer (e.g., acetone, benzophenone). The product distribution can differ between the two states. Quenching experiments using known triplet quenchers (e.g., 1,3-pentadiene) can help elucidate the role of the triplet state.

  • Solvent Effects: In solution-phase photolysis, the solvent can influence the reaction in several ways. Polar solvents can stabilize charged intermediates, potentially altering reaction pathways. Protic solvents like methanol can trap reactive intermediates such as oxacarbenes, leading to the formation of new products. The "cage effect" in solution can also promote the recombination of the initial biradical, lowering the overall quantum yield of product formation compared to the gas phase.

  • Wavelength Dependence: The amount of energy imparted to the molecule depends on the wavelength of the incident light. Higher energy (shorter wavelength) photons can lead to the formation of vibrationally excited ("hot") intermediates, which may undergo different fragmentation or rearrangement pathways compared to those formed with lower energy light.

Conclusion and Future Directions

The photochemical behavior of this compound is a classic example of the rich and complex chemistry of strained cyclic ketones. The primary photochemical event, a Norrish Type I cleavage, initiates a cascade of reactions leading to a variety of products through decarbonylation, cycloelimination, and ring expansion. While the qualitative aspects of these transformations are well-understood, further research is needed to provide a more detailed quantitative picture of the photochemistry of this specific molecule, including precise quantum yields under a range of conditions and a deeper understanding of the dynamics of the intermediate biradicals. Such studies will not only enhance our fundamental understanding of photochemical principles but also enable the development of new synthetic methodologies leveraging the unique reactivity of these strained ring systems.

thermal stability and decomposition of 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,2-Dimethylcyclobutan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition of this compound, a substituted four-membered cyclic ketone. The document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the molecule's behavior under thermal stress. We will explore the fundamental principles governing the thermolysis of cyclobutanone systems, detail the predicted decomposition pathways of the 2,2-dimethyl derivative, present relevant kinetic and thermodynamic data from analogous systems, and provide detailed experimental protocols for empirical analysis.

Introduction: The Significance of Strained Ring Systems

Cyclobutanone and its derivatives are valuable intermediates in organic synthesis.[1] The inherent ring strain of the four-membered ring makes these compounds susceptible to ring-opening reactions, a property that can be harnessed for complex molecular construction. However, this reactivity also presents challenges related to thermal stability. Understanding the decomposition threshold and mechanisms is critical for defining safe handling, storage, and reaction conditions, particularly in pharmaceutical development where process safety and impurity profiling are paramount.

This compound (C₆H₁₀O) is a key structural motif whose stability is influenced by the gem-dimethyl group adjacent to the carbonyl. This guide synthesizes established chemical principles and experimental data from related structures to provide a robust framework for predicting and analyzing its thermal decomposition.

Synthesis of this compound

A reliable supply of the starting material is crucial for any degradant study. While numerous methods exist for synthesizing the parent cyclobutanone ring,[2][3] a particularly effective method for the 2,2-dimethyl derivative was reported by Agosta and Herron. A convenient synthesis of 2,2-dimethylcyclobutanone has been documented, providing a practical route for obtaining the necessary material for stability studies.[4] This context is vital for researchers who may need to synthesize the compound in-house.

Theoretical Framework: The Thermolysis of Cyclobutanones

The thermal decomposition of cyclobutanone is a classic example of a [2+2] cycloelimination (or cycloreversion) reaction. At elevated temperatures, the four-membered ring cleaves to yield smaller, more stable molecules. For the parent cyclobutanone, thermolysis proceeds cleanly to form ethylene and ketene.[5][6]

(CH₂)₃CO → H₂C=CH₂ + H₂C=C=O

This reaction is understood to proceed through a diradical intermediate, as the concerted pathway is forbidden by orbital symmetry rules.[7] The activation energy for the decomposition of cyclobutanone is approximately 52 kcal/mol.[5] The introduction of substituents on the ring can influence the reaction rate and the nature of the products by stabilizing or destabilizing the diradical intermediates.

Predicted Thermal Decomposition Pathway of this compound

Based on the established mechanism for the parent compound, the primary thermal decomposition pathway for this compound is predicted to be a [2+2] cycloelimination. The cleavage is expected to occur across the C1-C2 and C3-C4 bonds, leading to the formation of isobutene (2-methylpropene) and ketene.

The gem-dimethyl group at the C2 position directs the fragmentation to produce the highly stable tertiary carbocation character in the diradical intermediate, favoring the formation of isobutene over other potential isomers. This is consistent with fragmentation patterns observed in other substituted cyclobutane systems, such as the thermolysis of 2,2-dimethyl-1-vinylcyclobutane, which also yields isobutene as a primary product.[8]

Caption: Predicted primary thermal decomposition pathway of this compound.

Kinetic and Thermodynamic Considerations

CompoundActivation Energy (Ea)Pre-exponential Factor (A)Reference
Cyclobutanone52.0 kcal/mol3.6 x 10¹⁴ s⁻¹[1][5]
trans-1,2-Dimethylcyclobutane61.3 kcal/mol2.5 x 10¹⁵ s⁻¹[9]
Methyl Cyclobutanecarboxylate~54 kcal/molLower than alkyl derivatives[10]
This compound Est. 48-51 kcal/mol ~10¹⁴ s⁻¹ Predicted

Table 1: Comparative Kinetic Data for Thermolysis of Cyclobutane Derivatives. The data for this compound is an expert estimation based on substituent effects.

Experimental Methodologies for Analysis

To empirically determine the thermal stability and decomposition products, a combination of thermoanalytical and chromatographic techniques is required.

Workflow for Thermal Decomposition Analysis

Experimental_Workflow substance Sample: This compound tga_dsc Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) substance->tga_dsc py_gcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) substance->py_gcms tga_data Output: - Onset of Decomposition Temp. - Mass Loss Profile - Enthalpy of Decomposition (ΔH) tga_dsc->tga_data gcms_data Output: - Identification of Volatile Products - Relative Product Abundance py_gcms->gcms_data interpretation Data Synthesis & Mechanistic Interpretation tga_data->interpretation gcms_data->interpretation

Caption: A typical experimental workflow for investigating thermal decomposition.

Protocol 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is the primary technique for determining the onset temperature of decomposition.

  • Objective: To determine the temperature range over which this compound undergoes mass loss due to decomposition.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Methodology:

    • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

    • Instrument Setup:

      • Purge Gas: Inert gas (Nitrogen or Argon) at a flow rate of 50-100 mL/min. The choice of an inert atmosphere is critical to study thermal decomposition (pyrolysis) in the absence of oxidation.

      • Temperature Program: Equilibrate at 30 °C for 5 minutes. Ramp the temperature from 30 °C to 600 °C at a controlled rate (e.g., 10 °C/min). A controlled heating rate ensures thermal equilibrium and reproducible results.

    • Data Acquisition: Record the mass of the sample as a function of temperature.

    • Analysis: Determine the onset temperature of decomposition from the resulting mass vs. temperature curve. This is often calculated as the intersection of the baseline tangent with the tangent at the point of maximum mass loss rate.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the definitive method for identifying the volatile products of thermal decomposition.

  • Objective: To separate and identify the chemical structures of the compounds produced when this compound is rapidly heated.

  • Instrumentation: A pyrolysis unit coupled to a GC-MS system.

  • Methodology:

    • Sample Preparation: A small, precise amount of the sample (typically 50-100 µg) is loaded into a pyrolysis tube or onto a filament.

    • Pyrolysis: The sample is rapidly heated (flash pyrolysis) to a specific temperature determined from TGA data (e.g., 350-400 °C). This rapid heating minimizes secondary reactions and provides a clearer picture of the primary decomposition products.

    • GC Separation: The volatile pyrolysate is immediately swept by a carrier gas (Helium) into the GC column. A standard non-polar column (e.g., DB-5ms) is often used.

      • GC Oven Program: Start at 40 °C (hold for 2 min), then ramp to 250 °C at 15 °C/min. This program separates low-boiling point products like isobutene from any higher-boiling point side products.

    • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization at 70 eV) and fragmented.

    • Data Analysis: The resulting mass spectra are compared against a spectral library (e.g., NIST) to identify the structure of each decomposition product. The predicted products, isobutene and ketene, have distinct mass spectra that allow for confident identification.

Conclusion

The thermal decomposition of this compound is governed by the principles of [2+2] cycloelimination reactions common to strained four-membered rings. The primary decomposition pathway is confidently predicted to yield isobutene and ketene. The stability of this compound is expected to be slightly lower than that of the parent cyclobutanone due to the electronic effects of the gem-dimethyl substituents. For professionals in drug development and chemical synthesis, a thorough understanding of this decomposition profile, confirmed through the experimental protocols outlined in this guide, is essential for ensuring process safety, controlling impurity formation, and defining appropriate storage conditions.

References

discovery and history of substituted cyclobutanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Cyclobutanones

Abstract

Substituted cyclobutanones, once considered mere chemical curiosities due to their inherent ring strain, have emerged as powerful and versatile building blocks in modern organic synthesis and medicinal chemistry. Their unique four-membered ring structure imparts distinct reactivity and conformational rigidity, making them invaluable scaffolds in the design of complex molecules and novel therapeutic agents. This guide provides a comprehensive overview of the historical journey of cyclobutanones, from their challenging initial synthesis to the development of sophisticated and stereocontrolled synthetic methodologies. We will explore the pivotal role of [2+2] cycloadditions, ring expansion strategies, and the recent advancements in asymmetric organocatalysis that have unlocked access to a vast chemical space of substituted cyclobutanones. Furthermore, this document will delve into their strategic application in drug discovery, illustrating how this strained carbocycle can favorably modulate pharmacological properties such as metabolic stability, potency, and selectivity.

Introduction: The Allure of the Strained Ring

Strained carbocyclic molecules have long captivated the interest of organic chemists.[1] Among these, the cyclobutane ring holds a unique position. With a strain energy of approximately 26.3 kcal/mol, it is less strained than cyclopropane but significantly more so than cyclopentane or cyclohexane.[2] This inherent strain is not a liability but rather a source of versatile reactivity, making cyclobutane derivatives, particularly cyclobutanones, highly useful synthetic intermediates.[3] The puckered, three-dimensional structure of the cyclobutane ring offers distinct spatial arrangements for substituents, a feature increasingly exploited in medicinal chemistry to create conformationally restricted analogues of more flexible molecules.[2][4]

Initially, the synthesis of the cyclobutane framework was a formidable challenge. However, the development of powerful synthetic methods has transformed these molecules from rarities into readily accessible building blocks.[1] Today, substituted cyclobutanones are recognized as key intermediates in the total synthesis of complex natural products and serve as core components in a growing number of clinical drug candidates.[5][6][7] Their utility spans from acting as bioisosteres for aromatic rings to improving the pharmacokinetic profiles of drug molecules.[2][8] This guide will trace the evolution of our understanding and application of these remarkable compounds.

Chapter 1: The Dawn of Cyclobutanone Chemistry - Early Discoveries and Synthetic Hurdles

The story of cyclobutanone begins in the early 20th century. The parent compound, cyclobutane, was first synthesized in 1907 by hydrogenating cyclobutene.[9] Shortly before that, in 1905, the Russian chemist Nikolai Kischner reported the first synthesis of cyclobutanone itself.[10][11] Kischner's method involved multiple steps starting from cyclobutanecarboxylic acid and, by modern standards, was cumbersome and produced the desired ketone in very low yields.[10][11]

For decades following Kischner's discovery, the synthesis of cyclobutanones remained a significant challenge, and numerous approaches were explored with limited success. These early methods often involved multi-step degradations of larger molecules or cyclization reactions that were inefficient. Some of these historical preparations include:

  • Pyrolysis of 1-hydroxycyclobutane-1-carboxylic acid (15% yield).[12]

  • Oxidative degradation of methylenecyclobutane derived from pentaerythritol (30-45% overall yield).[12]

  • Solvolytic cyclization of 3-butyn-1-ol (30% yield).[12]

These early struggles highlighted the thermodynamic barrier to forming the strained four-membered ring and underscored the need for more efficient and general synthetic strategies. The true potential of cyclobutanones would remain largely untapped until the advent of more powerful and direct synthetic methodologies in the mid-20th century.

Chapter 2: The Advent of Modern Synthetic Methodologies

The expansion of the synthetic chemist's toolkit led to the development of several robust strategies for constructing the cyclobutanone core. These methods can be broadly categorized into cycloaddition reactions and ring expansion strategies, with modern advancements in catalysis enabling unprecedented levels of control.

[2+2] Cycloaddition Reactions: The Workhorse of Cyclobutanone Synthesis

The most common and efficient routes to cyclobutanone derivatives are undoubtedly [2+2] cycloaddition reactions.[5][7] This class of reactions involves the union of two two-atom components (typically two π-systems) to form a four-membered ring.

Ketene Cycloadditions: A cornerstone of cyclobutanone synthesis is the [2+2] cycloaddition of a ketene with an alkene.[9][13] Ketenes, with their cumulated double bonds, are highly reactive and readily engage with a wide variety of electron-rich alkenes to form substituted cyclobutanones. Dichloroketene, in particular, is a widely used reagent in this context due to its high reactivity and the utility of the resulting dichlorocyclobutanone adducts, which can be subsequently dehalogenated.[8][14] This approach has proven effective for synthesizing prostaglandin analogues and other complex molecules.[14]

The causality behind this reaction's success lies in its concerted, yet often asynchronous, mechanism that efficiently overcomes the activation barrier to form the strained ring. The primary challenge is the propensity of ketenes to dimerize, which necessitates careful control of reaction conditions, often by generating the ketene in situ in the presence of the alkene partner.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Start Methylenecyclopropane Intermediate Oxaspiropentane Start->Intermediate Epoxidation (e.g., m-CPBA) Product Cyclobutanone Intermediate->Product Rearrangement (e.g., LiI catalyst)

References

solubility of 2,2-Dimethylcyclobutan-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,2-Dimethylcyclobutan-1-one in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a cyclic ketone of interest in various fields of chemical synthesis and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical principles governing its solubility, predictive assessments in common organic solvents, and detailed experimental protocols for precise solubility determination.

Introduction to this compound

This compound (C₆H₁₀O) is a cyclic ketone featuring a four-membered cyclobutane ring.[1] Its structure includes a polar carbonyl group (C=O) and nonpolar hydrocarbon components, namely the cyclobutane ring and two methyl groups.[1] This amphiphilic nature is the primary determinant of its solubility behavior in different solvent systems. Understanding this solubility is critical for its application in organic synthesis, where it may serve as a reactant or intermediate, and for its purification and formulation.[1]

Theoretical Principles of Solubility

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like".[2][3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the key intermolecular forces at play are:

  • Dipole-Dipole Interactions: The polar carbonyl group creates a molecular dipole, allowing for electrostatic interactions with other polar molecules.[4][5]

  • London Dispersion Forces: The nonpolar hydrocarbon framework (the cyclobutane ring and methyl groups) interacts with other nonpolar molecules through these weaker, temporary dipoles.[4]

The balance between the polar carbonyl group and the nonpolar hydrocarbon portion of the molecule dictates its solubility in a given solvent.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust qualitative and predictive assessment can be made based on its structure and the known behavior of similar ketones.[4][6][7]

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the carbonyl group allows for some interaction with polar protic solvents through dipole-dipole interactions and weak hydrogen bonding with the solvent's hydroxyl group.[4][5] However, the significant nonpolar surface area of the six-carbon hydrocarbon structure is expected to limit its solubility in highly polar solvents like water. As the carbon chain length of ketones increases, their water solubility generally decreases.[4][8] Therefore, this compound is predicted to be sparingly soluble to insoluble in water. Its solubility is expected to be higher in short-chain alcohols like ethanol and methanol, where the alkyl chains of the solvent can interact more favorably with the nonpolar part of the solute.

In Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents possess a significant dipole moment but lack O-H or N-H bonds for hydrogen bond donation. The polar carbonyl group of this compound will interact favorably with the dipoles of these solvents. Given that ketones are generally soluble in other ketones, high solubility is expected in acetone.[4] Good solubility is also predicted in DMSO and DMF.[9]

In Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar hydrocarbon skeleton of this compound will interact favorably with nonpolar solvents through London dispersion forces. Therefore, it is predicted to be highly soluble in common nonpolar organic solvents like hexane, toluene, and diethyl ether.[4][6]

Predicted Qualitative Solubility Data
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble / InsolubleThe nonpolar hydrocarbon body outweighs the polar carbonyl group's interaction with water.[4][8]
Ethanol, MethanolSolubleThe solvent's alkyl chain provides favorable nonpolar interactions, while the hydroxyl group interacts with the carbonyl.
Polar Aprotic Acetone, Ethyl AcetateHighly Soluble"Like dissolves like" principle; strong dipole-dipole interactions.[4][9]
DMSO, DMFSolubleStrong polar interactions between the solute's carbonyl group and the solvent.[9]
Nonpolar Hexane, CyclohexaneHighly SolubleDominant London dispersion forces between the nonpolar components of both solute and solvent.[4][6]
Toluene, BenzeneHighly SolubleFavorable interactions between the nonpolar components.[6]
Diethyl Ether, DichloromethaneHighly SolubleGood balance of slight polarity and nonpolar character.[4][10]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, standardized experimental protocols must be followed.

Qualitative Solubility Assessment

This initial screening provides a rapid determination of solubility in various solvents.

Protocol:

  • Add approximately 20-30 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent in 0.25 mL increments.

  • After each addition, cap the test tube and vortex for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solute.

  • Categorize the solubility as:

    • Soluble: No undissolved solute is visible.

    • Partially Soluble: Some, but not all, of the solute has dissolved.

    • Insoluble: No apparent dissolution of the solute.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Protocol:

  • Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker bath is ideal.

  • Allow the undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid material is transferred.

  • Transfer the supernatant to a pre-weighed, dry container.

  • Evaporate the solvent under reduced pressure or in a fume hood until a constant weight of the dissolved solute is obtained.

  • Calculate the solubility in g/100 mL or mol/L.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Qualitative Solubility Assessment Workflow start Start add_solute Add ~25 mg of this compound to a test tube start->add_solute add_solvent Add 1 mL of solvent in 0.25 mL portions add_solute->add_solvent vortex Vortex for 30 seconds after each addition add_solvent->vortex observe Visually inspect for undissolved solute vortex->observe soluble Classify as 'Soluble' observe->soluble None partially_soluble Classify as 'Partially Soluble' observe->partially_soluble Some insoluble Classify as 'Insoluble' observe->insoluble All end End soluble->end partially_soluble->end insoluble->end

Caption: Workflow for qualitative solubility assessment.

G Quantitative Solubility Determination Workflow (Gravimetric) start Start prepare_sat_sol Prepare a saturated solution (excess solute in known solvent volume) start->prepare_sat_sol equilibrate Agitate at constant temperature for 24-48 hours prepare_sat_sol->equilibrate settle Allow undissolved solute to settle equilibrate->settle withdraw_supernatant Withdraw a known volume of supernatant settle->withdraw_supernatant transfer Transfer to a pre-weighed container withdraw_supernatant->transfer evaporate Evaporate solvent to dryness transfer->evaporate weigh Weigh the residue (dissolved solute) evaporate->weigh calculate Calculate solubility (e.g., g/100 mL) weigh->calculate end End calculate->end

Caption: Workflow for quantitative solubility determination.

Practical Implications and Conclusion

The high solubility of this compound in a wide range of common nonpolar and polar aprotic organic solvents makes it a versatile compound for synthetic chemistry. This broad solubility profile allows for flexibility in the choice of reaction media and purification techniques such as chromatography. Its limited solubility in water is also a key consideration for extraction and work-up procedures, enabling efficient separation from aqueous phases. The predictive data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their work.

References

Methodological & Application

Application Note: Elucidating the Norrish Type I Cleavage Mechanism of 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Norrish Type I Reaction

The Norrish reaction, named after pioneering photochemist Ronald G. W. Norrish, describes the photochemical processes of aldehydes and ketones upon excitation.[1] These reactions are broadly categorized into Type I and Type II pathways. The Norrish Type I reaction, or α-cleavage, involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group.[2][3][4] This process is initiated by the absorption of a photon, promoting the carbonyl compound to an excited singlet state (S₁), which may then undergo intersystem crossing to a triplet state (T₁).[1][5] Cleavage can occur from either excited state, yielding an acyl radical and an alkyl radical pair.[5][6]

In cyclic ketones, the Norrish Type I cleavage is particularly fascinating as it generates a single diradical species, opening the door to a variety of subsequent intramolecular reactions.[7] The photochemistry of cyclobutanones is further intensified by the inherent ring strain of the four-membered ring, which provides a thermodynamic driving force for cleavage.[8] This application note provides a detailed exploration of the Norrish Type I cleavage mechanism of 2,2-Dimethylcyclobutan-1-one, a model substrate that elegantly demonstrates the principles of radical stability and competing reaction pathways. Understanding these pathways is crucial in synthetic organic chemistry, polymer degradation, and atmospheric chemistry.[1][6]

Mechanistic Deep Dive: Pathways of the this compound Diradical

The photochemical journey of this compound begins with the absorption of UV light, leading to an n→π* electronic transition in the carbonyl group.[5][6] This excitation is followed by a rapid and highly regioselective α-cleavage.

Step 1: Photoexcitation and Regioselective α-Cleavage Upon irradiation, the C1-C2 bond cleaves homolytically. This specific cleavage is favored because it generates a more stable tertiary alkyl radical at C2, in contrast to the primary alkyl radical that would result from C1-C4 cleavage.[5][9] This initial step produces a 1,4-acyl-alkyl diradical intermediate.

Step 2: Competing Fates of the Diradical Intermediate The highly energetic 1,4-diradical does not persist and rapidly undergoes one of several competing secondary reactions.[5][7] The distribution of the final products is highly dependent on reaction conditions such as solvent and temperature.

  • Pathway A: Decarbonylation: The most common pathway for this substrate involves the loss of a molecule of carbon monoxide (CO) from the acyl radical terminus. This results in the formation of a new, more stable 1,3-diradical. This secondary diradical can then:

    • A1: Cyclization: Undergo intramolecular radical recombination to form 1,1-dimethylcyclopropane.

    • A2: Disproportionation: Abstract a hydrogen atom from a methyl group to yield isobutylene (2-methylpropene).

  • Pathway B: Intramolecular Hydrogen Abstraction: The acyl radical portion of the initial 1,4-diradical can abstract a hydrogen atom from the alkyl radical end, leading to the formation of an unsaturated aldehyde.[7]

  • Pathway C: Ketene Formation: In another disproportionation route, the alkyl radical can abstract an α-proton from the carbon adjacent to the acyl radical, resulting in the formation of a ketene and an alkane.[5]

The diagram below illustrates these mechanistic pathways.

Norrish_Type_I cluster_excitation Photoexcitation & α-Cleavage cluster_pathways Secondary Reactions cluster_decarbonylation Pathway A: Decarbonylation cluster_h_abstraction Pathway B: H-Abstraction cluster_ketene Pathway C: Ketene Formation A This compound B Excited State [S1 or T1] A->B hν (n→π*) C 1,4-Acyl-Alkyl Diradical B->C α-Cleavage D 1,3-Diradical C->D -CO E CO H Unsaturated Aldehyde C->H Intramolecular H-Abstraction I Ketene C->I Intramolecular H-Abstraction F 1,1-Dimethylcyclopropane D->F Cyclization G Isobutylene D->G Disproportionation

Caption: Norrish Type I cleavage mechanism of this compound.

Experimental Protocols

Protocol for Photolysis of this compound

This protocol describes the general procedure for the photochemical irradiation of the title compound.

Objective: To induce Norrish Type I cleavage of this compound under controlled conditions for product analysis.

Materials & Equipment:

  • This compound (CAS 1192-14-9)[10]

  • Spectroscopic grade solvent (e.g., n-hexane, acetonitrile, or methanol)

  • Internal standard (e.g., dodecane)

  • Quartz photoreactor vessel with a gas inlet/outlet

  • Medium-pressure mercury arc lamp or a UV LED source (e.g., 310 nm)

  • Cooling system/circulating bath

  • High-purity nitrogen or argon gas

  • Magnetic stirrer and stir bar

Procedure:

  • Solution Preparation: Prepare a dilute solution (e.g., 0.01 M) of this compound in the chosen solvent. If quantitative analysis is intended, add a known concentration of an internal standard that does not absorb at the irradiation wavelength.

  • Deoxygenation: Transfer the solution to the quartz photoreactor. Purge the solution with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Oxygen can quench the excited triplet state and react with radical intermediates, leading to undesired side products.

  • Setup Assembly: Place the photoreactor in the irradiation chamber. Connect the cooling system and set it to the desired temperature (e.g., 20 °C) to dissipate heat from the lamp.

  • Irradiation: Turn on the magnetic stirrer to ensure homogeneity. Ignite the UV lamp to begin the irradiation.

  • Reaction Monitoring: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw small aliquots of the reaction mixture for analysis. Store samples in the dark and on ice to quench further reaction.

  • Work-up: After the final time point, the bulk solution is ready for product isolation or direct analysis. For volatile products, headspace analysis may be required.

Protocol for Product Analysis via GC-MS

Objective: To separate, identify, and quantify the volatile products of the photolysis reaction.

Instrumentation & Consumables:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar DB-5ms or similar)

  • Helium (carrier gas)

  • Autosampler vials with septa

Procedure:

  • Sample Preparation: Dilute the aliquots from the photolysis experiment if necessary. Transfer to an autosampler vial.

  • GC-MS Method Development: Develop a GC temperature program that effectively separates the starting material, internal standard, and expected products (e.g., isobutylene, 1,1-dimethylcyclopropane, and potential aldehydes). A typical program might start at 40°C and ramp to 250°C.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS. The MS should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

  • Data Interpretation:

    • Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times to authentic standards (if available) and their mass spectra to a reference library (e.g., NIST).[11]

    • Quantification: Determine the concentration of the reactant and products by integrating the respective peak areas and normalizing them against the peak area of the internal standard. Create a calibration curve for accurate quantification.

Data Presentation and Interpretation

The product distribution can be summarized to understand the relative importance of each mechanistic pathway.

Table 1: Hypothetical Product Distribution from Photolysis in Hexane

Time (min)This compound (%)Isobutylene (%)1,1-Dimethylcyclopropane (%)Unsaturated Aldehyde (%)
0100.00.00.00.0
3065.218.515.11.2
6042.129.826.31.8
12018.941.537.12.5

Data are hypothetical and for illustrative purposes.

This data indicates that decarbonylation (leading to isobutylene and 1,1-dimethylcyclopropane) is the major pathway under these conditions, while intramolecular hydrogen abstraction to form the aldehyde is a minor channel.

Advanced Analysis: Quantum Yield Determination

For a rigorous photochemical study, determining the quantum yield (Φ) is essential. It quantifies the efficiency of the photoreaction.[12][13]

Concept: The quantum yield is the ratio of the number of molecules of product formed to the number of photons absorbed by the reactant.[14][15]

Φ = (moles of product formed) / (moles of photons absorbed)

Protocol Outline:

  • Measure Photon Flux (Actinometry): Irradiate a chemical actinometer solution (e.g., potassium ferrioxalate) in the same photoreactor under identical conditions. The well-documented photochemical reaction of the actinometer allows for the precise calculation of the photon flux (moles of photons per unit time).

  • Measure Product Formation: Using the quantitative GC-MS method described above, determine the moles of a specific product formed over a given irradiation time, ensuring the reactant absorbance does not decrease by more than ~10% to maintain constant light absorption.

  • Calculate Quantum Yield: With the photon flux and moles of product known, the quantum yield for the formation of that product can be calculated.

graphdict cluster_actinometry Actinometry cluster_photolysis Sample Photolysis cluster_calculation Calculation Actinometer Irradiate Chemical Actinometer Flux Calculate Photon Flux (photons/sec) Actinometer->Flux QuantumYield Φ = (moles of product) / (moles of photons absorbed) Flux->QuantumYield Sample Irradiate Sample (Known Concentration) Analysis Quantify Product (e.g., GC-MS) Sample->Analysis Analysis->QuantumYield

Caption: Workflow for determining the photochemical quantum yield.

Conclusion

The Norrish Type I cleavage of this compound serves as a canonical example of radical-driven photochemistry. The initial α-cleavage, governed by the formation of the most stable diradical, leads to a cascade of well-defined secondary reactions, primarily decarbonylation followed by cyclization or disproportionation. By employing the detailed photolysis and analytical protocols outlined in this note, researchers can effectively probe this mechanism, quantify product distributions, and determine reaction efficiencies. These fundamental studies are vital for advancing applications in targeted organic synthesis, understanding material photostability, and modeling atmospheric chemical processes. For more advanced mechanistic insights, in-situ NMR spectroscopy can provide real-time monitoring of reaction intermediates and kinetics.[16][17][18]

References

Application Notes & Protocols: Photochemical Reactions of 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Clarification

This guide details the application of 2,2-dimethylcyclobutan-1-one in photochemical [2+2] cycloaddition reactions. It is critical to establish at the outset that, as a saturated ketone , this compound does not participate in the classic enone-alkene [2+2] photocycloaddition to form a new cyclobutane ring. That reaction requires an α,β-unsaturated ketone (an enone) to provide the necessary alkene component.[1]

Instead, the primary photochemical [2+2] cycloaddition pathway for a saturated ketone like this compound is the Paternò-Büchi reaction , which occurs with an alkene to form a four-membered ether known as an oxetane .[2][3] This reaction is a powerful tool for synthesizing structurally unique spirocyclic oxetanes, which are of significant interest in medicinal chemistry.[4][5]

Furthermore, a significant competing pathway for cyclobutanones under UV irradiation is the Norrish Type I cleavage .[6][7] This decomposition pathway, driven by the inherent ring strain, can lead to decarbonylation or cycloelimination and must be carefully considered in any experimental design.[8][9]

This document provides a detailed exploration of the Paternò-Büchi reaction using this compound, including its mechanism, a comprehensive experimental protocol, and strategies for optimizing the synthesis of spirocyclic oxetanes while mitigating decomposition pathways.

Mechanistic Principles: Oxetane Formation vs. Ring Decomposition

The Paternò-Büchi Reaction: Synthesis of Spirocyclic Oxetanes

The Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene. The reaction is initiated by the photoexcitation of the ketone's non-bonding electron to an anti-bonding π* orbital (an n→π* transition).[10]

Causality of the Mechanism:

  • Photoexcitation: Upon absorbing a UV photon, the ketone is promoted to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): For many aliphatic ketones, the S₁ state can react directly with the alkene. However, it can also undergo rapid intersystem crossing to the more stable and longer-lived triplet state (T₁). The majority of Paternò-Büchi reactions proceed via the triplet state.[11]

  • Biradical Formation: The excited triplet ketone, which has diradical character on the carbonyl oxygen and carbon, attacks the ground-state alkene. This is a non-concerted, stepwise process. The initial bond can form between the carbonyl oxygen and one of the alkene carbons, generating a 1,4-biradical intermediate.

  • Regioselectivity: The regiochemical outcome is determined by the stability of the intermediary 1,4-biradical. The initial bond forms to produce the more stable of the two possible radicals.[10][12] For example, reaction with an electron-rich alkene like 2,3-dimethyl-2-butene will favor the formation of a tertiary radical on the alkene carbon.

  • Spin Inversion & Ring Closure: The triplet biradical must undergo spin inversion to a singlet biradical before the final carbon-carbon bond can form, closing the four-membered oxetane ring.[11]

Paternò_Büchi_Mechanism cluster_excitation Photoexcitation & ISC cluster_reaction Cycloaddition Ketone_GS Ketone (S₀) Ketone_S1 Singlet State (S₁) Ketone_GS->Ketone_S1 hν (n→π*) Ketone_T1 Triplet State (T₁) Ketone_S1->Ketone_T1 ISC Alkene Alkene Triplet_Biradical Triplet 1,4-Biradical Ketone_T1->Triplet_Biradical Alkene->Triplet_Biradical Singlet_Biradical Singlet 1,4-Biradical Triplet_Biradical->Singlet_Biradical Spin Inversion Oxetane Spirocyclic Oxetane Singlet_Biradical->Oxetane Ring Closure

Caption: Mechanism of the Paternò-Büchi Reaction.
Competing Pathway: Norrish Type I Cleavage

The high ring strain of the cyclobutanone ring makes it susceptible to photochemical decomposition via a Norrish Type I reaction.[6] This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[7][13]

Decomposition Pathways:

  • α-Cleavage: The excited ketone undergoes cleavage of the C1-C2 bond to form an acyl-alkyl diradical.

  • Decarbonylation: This diradical can lose a molecule of carbon monoxide (CO) to form a 1,3-alkyl diradical, which can subsequently cyclize to form a cyclopropane derivative or rearrange.

  • Cycloelimination: Alternatively, the initial diradical can undergo rearrangement and fragmentation to yield ethylene and a ketene.[8]

These decomposition pathways are a primary cause of low yields in photochemical reactions with cyclobutanones and must be managed through careful control of reaction conditions.

Norrish_Cleavage Ketone This compound (S₁/T₁) Diradical Acyl-Alkyl Diradical Ketone->Diradical α-Cleavage Products_CO 1,1-Dimethylcyclopropane + CO Diradical->Products_CO Decarbonylation Products_Ketene Ethylene + Dimethylketene Diradical->Products_Ketene Rearrangement

References

synthesis of spirocyclic oxetanes from 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Spirocyclic Oxetanes from 2,2-Dimethylcyclobutan-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

Spirocyclic oxetanes are increasingly vital structural motifs in medicinal chemistry, prized for their ability to enhance the physicochemical properties of drug candidates.[1] They serve as effective bioisosteres for commonly used groups like gem-dimethyl and carbonyls, often leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity without significant increases in molecular weight.[2][3] This application note provides a comprehensive guide to the synthesis of spirocyclic oxetanes, focusing on a robust and efficient photochemical method: the Paternò-Büchi reaction. We present a detailed protocol for the [2+2] photocycloaddition of this compound with an alkene, offering field-proven insights into the reaction mechanism, experimental setup, process optimization, and troubleshooting.

The Strategic Value of Spirocyclic Oxetanes in Drug Discovery

The design of novel molecular scaffolds that occupy unexplored chemical space is a cornerstone of modern drug discovery.[1] Spirocycles, compounds containing two rings connected by a single atom, offer a rigid, three-dimensional architecture that can improve target binding and selectivity.[4] When one of these rings is a strained four-membered oxetane, unique and beneficial properties emerge.

1.1. Bioisosteric Replacement and Property Modulation

The oxetane moiety is a powerful tool for fine-tuning the properties of a lead compound.[2] It is frequently employed as a replacement for:

  • gem-Dimethyl Groups: Substituting a gem-dimethyl group with a 3,3-disubstituted oxetane can block metabolically weak C-H spots while avoiding the unfavorable increase in lipophilicity associated with the alkyl group.[2] This often results in a profound increase in aqueous solubility.[3][5]

  • Carbonyl Groups: As a carbonyl surrogate, the oxetane ring mimics the spatial orientation and hydrogen-bonding capabilities of the C=O group but with reduced polarity and increased lipophilicity, offering a strategy to modulate cell permeability and target engagement.[1]

Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have also shown remarkable analogy to common fragments like morpholine, demonstrating superior metabolic stability while retaining the ability to enhance solubility.[5][6]

G cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement A Scaffold-C(CH3)2-R (gem-Dimethyl) C Scaffold-Spiro[oxetane]-R (Spiro-Oxetane) A->C Increases Solubility Blocks Metabolism Lower Lipophilicity B Scaffold-C=O-R (Carbonyl) B->C Reduces Polarity Maintains H-Bonding Increases Stability

Caption: Bioisosteric relationship of spiro-oxetanes.

Synthetic Strategy: The Paternò-Büchi Reaction

The most direct and atom-economical method for constructing an oxetane ring from a carbonyl compound is the Paternò-Büchi reaction.[7][8] This photochemical [2+2] cycloaddition involves the reaction of an electronically excited carbonyl group with a ground-state alkene.[9]

2.1. Reaction Mechanism

The causality of the Paternò-Büchi reaction is rooted in photochemistry. The process is initiated by the absorption of UV light by the carbonyl compound, which promotes an electron from a non-bonding orbital (n) to an anti-bonding π* orbital.

  • Excitation: The ketone (this compound) absorbs a photon (hν), promoting it to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The singlet state can undergo rapid intersystem crossing to a more stable, longer-lived triplet state (T₁). Most Paternò-Büchi reactions with aliphatic ketones proceed through the triplet state.

  • Alkene Addition: The excited triplet ketone, which has diradical character, adds to the ground-state alkene. This addition forms a 1,4-diradical intermediate. The regioselectivity of this step is governed by the formation of the more stable diradical. For symmetrical alkenes, this is not a concern.

  • Spin Inversion & Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then rapidly collapses to form the thermodynamically stable spirocyclic oxetane ring.

G A Ketone (S₀) + Alkene B hν (UV light) (n→π*) A->B C Excited Ketone (S₁) B->C D Intersystem Crossing (ISC) C->D E Triplet Ketone (T₁) D->E F 1,4-Diradical Intermediate (T) E->F + Alkene G Spin Inversion F->G H 1,4-Diradical Intermediate (S) G->H I Ring Closure H->I J Spirocyclic Oxetane I->J

Caption: Mechanism of the Paternò-Büchi reaction.

Detailed Experimental Protocol

Objective: To synthesize 1,1,6,6-tetramethyl-5-oxaspiro[3.3]heptane from this compound and 2,3-dimethyl-2-butene.

3.1. Materials and Equipment

Reagents & SolventsEquipment
This compound (98%)Immersion-well photoreactor (e.g., Ace Glass)
2,3-Dimethyl-2-butene (99%)Medium-pressure mercury vapor lamp (450 W)
Acetonitrile (MeCN), anhydrousPyrex® immersion well (filters out λ < 290 nm)
Sodium bicarbonate (sat. aq. solution)Magnetic stirrer and stir bar
Magnesium sulfate (anhydrous)Rotary evaporator
Hexanes (HPLC grade)Glassware for extraction and chromatography
Ethyl acetate (HPLC grade)Silica gel for column chromatography
Nitrogen or Argon gas supplyTLC plates (silica gel 60 F₂₅₄)

3.2. Step-by-Step Procedure

G A 1. Reaction Setup (Assemble Photoreactor) B 2. Degassing (Purge with N₂/Ar) A->B C 3. Irradiation (Turn on UV Lamp) B->C D 4. Reaction Monitoring (TLC/GC-MS) C->D E 5. Work-up (Quench & Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Experimental workflow for spiro-oxetane synthesis.

  • Reaction Setup:

    • Assemble the photoreactor according to the manufacturer's instructions. Ensure the Pyrex immersion well is clean and free of cracks. The choice of Pyrex is critical; it acts as a filter, preventing high-energy UV light (below ~290 nm) from reaching the reactants, which could otherwise lead to product decomposition or unwanted side reactions.

    • To the reaction vessel, add this compound (1.00 g, 8.92 mmol, 1.0 equiv).

    • Add anhydrous acetonitrile (90 mL).

    • Add 2,3-dimethyl-2-butene (4.50 g, 53.5 mmol, 6.0 equiv). A large excess of the alkene is used to maximize the capture of the excited ketone and minimize side reactions of the ketone itself.

    • Add a magnetic stir bar.

  • Degassing:

    • Seal the reaction vessel and purge the solution with a gentle stream of nitrogen or argon gas for 20-30 minutes while stirring. This step is crucial to remove dissolved oxygen, which is a known triplet state quencher and can significantly reduce the reaction efficiency.

  • Irradiation:

    • Begin circulating cooling water through the immersion well jacket to maintain a constant temperature (typically 15-20 °C). Photochemical reactions can be exothermic, and temperature control is necessary for reproducibility.

    • Turn on the magnetic stirrer to ensure vigorous mixing.

    • Activate the 450 W mercury lamp and immerse it in the reaction mixture.

    • Allow the reaction to proceed under irradiation for 12-24 hours.

  • Work-up and Purification:

    • Turn off the lamp and allow the apparatus to cool to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and concentrate it using a rotary evaporator.

    • Dissolve the resulting crude oil in diethyl ether (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc). The product is expected to be a non-polar, colorless oil.

3.3. Expected Outcome and Characterization

  • Yield: 60-75%

  • Appearance: Colorless oil

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the four methyl groups on the oxetane ring and the two methyl groups and methylene protons on the cyclobutane ring.

  • ¹³C NMR (100 MHz, CDCl₃): Signals for the spiro-carbon, the quaternary carbons of the oxetane, the oxetane methylene carbon, and the carbons of the cyclobutane ring.

  • Mass Spectrometry (EI): M⁺ peak corresponding to the molecular weight of the product (C₁₂H₂₂O).

Process Optimization and Troubleshooting

The success of the Paternò-Büchi reaction can be sensitive to several parameters.

ParameterRecommended ConditionRationale & Potential Issues
Solvent Acetonitrile, BenzeneAcetonitrile is polar and generally inert. Benzene can act as a triplet sensitizer but is more hazardous. Avoid alcoholic solvents which can participate in side reactions.
Alkene Electron-rich, 3-6 equiv.Electron-rich alkenes are more nucleophilic and react faster. Insufficient alkene can lead to ketone decomposition or dimerization.
Temperature 10-25 °CLower temperatures can improve selectivity but may slow the reaction. Higher temperatures can promote side reactions or decomposition of the strained oxetane product.
Light Source Medium-pressure Hg lampProvides a broad spectrum of UV light. The n→π* transition for aliphatic ketones is typically >300 nm.
Additive p-XyleneIn reactions with alkenes prone to dimerization (e.g., maleic anhydride), p-xylene can act as a filter or triplet sensitizer to suppress this competing pathway.[10][11] Not typically required for this specific protocol.

Troubleshooting Common Issues:

  • Low Conversion:

    • Cause: Inefficient degassing (O₂ quenching), insufficient irradiation time, or lamp degradation.

    • Solution: Ensure thorough purging with inert gas, extend the reaction time, and check the age and output of the UV lamp.

  • Formation of Byproducts:

    • Cause: Use of a non-Pyrex (quartz) immersion well allowing high-energy UV through, or reaction temperature is too high. Alkene polymerization or ketone decomposition products may be observed.

    • Solution: Strictly use a Pyrex filter. Ensure the cooling system is functioning efficiently.

  • Difficult Purification:

    • Cause: Unreacted starting materials are close in polarity to the product.

    • Solution: Ensure the reaction goes to completion. Use a high-quality silica gel and a shallow elution gradient during chromatography.

Safety Precautions

  • UV Radiation: Photochemical reactors emit high-intensity UV radiation which is harmful to the eyes and skin. Operate the lamp within a designated fume hood with the sash down or use appropriate UV-blocking shields. Never look directly at an activated lamp.

  • High Voltage: The power supply for mercury lamps operates at high voltage. Handle with care and ensure all connections are secure and insulated.

  • Solvents: Acetonitrile and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Pressure: Strained cyclic compounds can be energetic. While the target oxetane is generally stable, handle with care. The reaction itself can generate gaseous byproducts; ensure the system is not sealed airtight.

References

Application Notes and Protocols: 2,2-Dimethylcyclobutan-1-one in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Strained Ring

In the intricate world of natural product synthesis, the choice of starting materials is paramount. An ideal building block offers a unique combination of latent functionality and stereochemical potential that can be strategically unveiled to construct a complex molecular architecture. 2,2-Dimethylcyclobutan-1-one, a seemingly simple four-membered cyclic ketone, is a prime example of such a powerful synthon. Its inherent ring strain, coupled with the stereodefined gem-dimethyl group, makes it a versatile precursor for a variety of transformations.

The gem-dimethylcyclobutane motif is a recurring structural element in a vast array of natural products, from fragrant monoterpenes to complex meroterpenoids.[1][2] Historically, many syntheses of these molecules began with readily available terpenes like α-pinene, which already contained this core structure.[2] However, modern synthetic chemistry favors de novo approaches that build complexity from simpler, more flexible starting points. This is where this compound and its derivatives shine, particularly through their unique photochemical reactivity. This guide will explore the foundational chemistry that makes this molecule a cornerstone in the synthesis of important natural products, providing both conceptual understanding and practical protocols.

Core Reactivity: The Norrish Type I Cleavage

The synthetic utility of this compound is dominated by its behavior under photochemical conditions, specifically the Norrish Type I reaction .[3][4] This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond upon excitation with UV light.

The process can be broken down into several key steps:

  • Photoexcitation: The carbonyl group absorbs a photon, promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π) orbital, forming an excited nπ state.[4][5]

  • α-Cleavage: From this excited state, the molecule undergoes rapid homolysis of one of the C1-C2 bonds. Due to the gem-dimethyl substitution at C2, this cleavage is highly favored, leading to the formation of a stable tertiary radical and an acyl radical, linked as a 1,4-diradical intermediate.[3]

  • Pathways of the Diradical: This highly energetic diradical intermediate can then proceed down several pathways, making it a divergent point in a synthetic route:

    • Decarbonylation: The acyl radical can extrude a molecule of carbon monoxide (CO) to form a new 1,3-diradical. This diradical subsequently combines to form an alkene, typically isobutylene and ethylene in the case of the parent unsubstituted cyclobutanone.[6]

    • Intramolecular Disproportionation: The diradical can undergo hydrogen atom transfer to form an unsaturated aldehyde or a ketene.

    • Ring Expansion (in substituted systems): In appropriately substituted cyclobutanones, the diradical can rearrange to form larger ring systems, a synthetically powerful transformation.

This photochemical cleavage effectively "opens" the strained four-membered ring, releasing its potential energy to drive the formation of new, often more complex, structures.

Norrish_Type_I cluster_main Norrish Type I Cleavage of this compound cluster_products Potential Products A This compound O (CH₃)₂ B nπ* Excited State [O]* (CH₃)₂ A->B hν (UV light) C 1,4-Diradical Intermediate •C(=O)CH₂CH₂C•(CH₃)₂ B->C α-Cleavage D Decarbonylation Products Isobutylene + Ketene C->D Decarbonylation (-CO) + Recombination E Ring-Opened Product Unsaturated Aldehyde C->E Intramolecular H-Abstraction

Caption: Key pathways in the Norrish Type I reaction of this compound.

Application Case Study: Synthesis of Monoterpene Insect Pheromones

The gem-dimethylcyclobutane framework is central to several important insect pheromones, including (+)-Grandisol, the major component of the cotton boll weevil sex pheromone, and its diastereomer, Fragranol.[7][8] Numerous total syntheses of these targets have been developed, many of which construct the cyclobutane ring using methods like [2+2] photocycloaddition.[9][10] However, strategies that begin with a pre-formed cyclobutanone and leverage its unique reactivity provide an elegant and insightful approach.

One powerful strategy involves a photochemical Wolff rearrangement of a diazoketone derived from a 2,2-dimethylcyclobutane precursor. This approach, while not a direct Norrish cleavage of the ketone itself, showcases how the rigid cyclobutane framework can be used to control stereochemistry before being transformed into the final target.

Below is a generalized workflow illustrating how a derivative of this compound can serve as a linchpin in the synthesis of Grandisol.

Grandisol_Synthesis A 2,2-Dimethylcyclobutanone Derivative e.g., with ester side chain B α-Diazoketone Formation Reagents: Tosyl azide, base A->B 1 C Photochemical Wolff Rearrangement hν, H₂O B->C 2 D Ring-Contraction to Cyclopropane Forms a cyclopropyl acetic acid derivative C->D 3 E Side Chain Manipulation Reduction & Wittig Reaction D->E 4 F Key Grandisol Intermediate Contains cyclopropane ring E->F 5 G Ring Expansion to Cyclobutane Acid-catalyzed rearrangement F->G 6 H (+)-Grandisol Final product G->H 7

Caption: A conceptual workflow for Grandisol synthesis leveraging a cyclobutanone precursor.

While many modern syntheses of Grandisol utilize pinacol rearrangements or other methods to form the cyclobutane ring enantioselectively, the fundamental value of the cyclobutanone as a stable, manipulable intermediate remains a core concept.[11]

StepTransformationTypical ReagentsKey Outcome
1α-FunctionalizationLDA, Alkyl HalideIntroduction of a side chain necessary for the target molecule.
2Wittig OlefinationPh₃P=CH₂, THFConversion of the ketone to an exocyclic double bond.
3Hydroboration/Oxidation1. BH₃·THF; 2. H₂O₂, NaOHStereoselective installation of a primary alcohol.
4Oxidation & HomologationPCC; standard chain extensionElaboration of the side chain to the final length.

Table 1: Summary of key transformations for elaborating the 2,2-dimethylcyclobutanone core.

Detailed Experimental Protocol: Photochemical Ring Opening

This protocol provides a representative procedure for a Norrish Type I cleavage of a substituted 2,2-dimethylcyclobutanone, a key strategic reaction for releasing the ring strain and creating useful intermediates.

Objective: To perform a photochemical Norrish Type I cleavage on a 2,2-dimethylcyclobutanone derivative to generate a ring-opened product.

Materials and Reagents:

  • Substituted 2,2-dimethylcyclobutanone (e.g., 3-acetyl-2,2-dimethylcyclobutanone): 1.0 mmol

  • Anhydrous, degassed solvent (e.g., benzene, acetonitrile, or hexane): 100 mL

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Immersion well photoreactor with a medium-pressure mercury lamp (e.g., 450W Hanovia)

  • Pyrex or Quartz filter sleeve (Pyrex cuts off wavelengths < 290 nm, Quartz allows shorter wavelengths)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Step-by-Step Methodology:

  • Preparation: Dissolve the 2,2-dimethylcyclobutanone derivative (1.0 mmol) in the anhydrous solvent (100 mL) in the reaction vessel of the photoreactor.

  • Degassing: Sparge the solution with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can quench the excited state or lead to side reactions.

  • Reaction Setup: Assemble the photoreactor. Place the reaction vessel around the immersion well containing the mercury lamp. If a specific wavelength range is desired, ensure the correct filter (Pyrex or Quartz) is in place. Begin cooling the lamp with circulating water.

  • Irradiation: Turn on the magnetic stirrer to ensure homogenous mixing. Ignite the mercury lamp to begin the irradiation.

    • Causality Note: The choice of solvent is critical. Non-polar, aprotic solvents like benzene or hexane are often preferred to minimize side reactions. The choice of filter is also crucial; Pyrex is often used to prevent unwanted higher-energy photoreactions.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis at regular intervals (e.g., every 30-60 minutes). The disappearance of the starting material indicates reaction completion. Photochemical reactions can take anywhere from 2 to 24 hours.

  • Workup: Once the reaction is complete, turn off the lamp and allow the apparatus to cool to room temperature. Transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ring-opened product.

    • Self-Validating System: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity, validating the outcome of the protocol.

Safety Precautions:

  • UV radiation is harmful to the eyes and skin. Operate the photoreactor in a fume hood with the sash down or using appropriate shielding. Never look directly at the lit lamp.

  • Organic solvents are flammable and should be handled with care in a well-ventilated area.

  • High-pressure mercury lamps can pose an explosion risk if damaged. Handle with care.

Alternative Synthetic Strategies

While photochemical manipulation of the cyclobutanone ring is a powerful tool, it is essential to recognize the broader context of cyclobutane synthesis. Modern methods provide diverse access to the gem-dimethylcyclobutane core.

  • [2+2] Cycloaddition: This is arguably the most direct and widely used method for forming four-membered rings.[12][13] It can be achieved photochemically, thermally, or with transition metal catalysis, joining two alkene components to form the cyclobutane scaffold.[14][15]

  • Ring Contraction: As demonstrated by the syntheses of complex natural products like psiguadial B, larger rings can be contracted to form the cyclobutane motif, often with excellent stereocontrol.[2]

  • Enantioselective Functionalization: Recent advances allow for the enantioselective functionalization of pre-existing cyclobutenones.[1][16] This strategy involves reactions like conjugate addition to install chirality and build up substitution on the four-membered ring.

Synthetic_Strategies A Target: gem-Dimethylcyclobutane Core B [2+2] Cycloaddition (Alkene + Alkene) B->A C Ring Manipulation of 2,2-Dimethylcyclobutanone C->A D Ring Contraction (e.g., from Cyclopentanone) D->A E Enantioselective Functionalization (of Cyclobutenone) E->A

Caption: Major strategies for the de novo synthesis of the gem-dimethylcyclobutane motif.

Conclusion and Outlook

This compound is more than just a simple cyclic ketone; it is a strategic building block rich with synthetic potential. Its utility, primarily unlocked through photochemical Norrish Type I reactions, provides a powerful method for accessing the core structures of numerous monoterpene natural products. By understanding the fundamental principles of its reactivity, chemists can design elegant and efficient synthetic routes to complex targets. While alternative strategies for cyclobutane construction continue to be developed, the strategic application of pre-formed, highly functionalized cyclobutanones remains a cornerstone of modern organic synthesis, offering a robust platform for the discovery and development of new molecules for the pharmaceutical and agrochemical industries.

References

Application Notes & Protocols: A Guide to the Synthesis of Methyl-Branched Fatty Acids from 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl-branched fatty acids (MBFAs) are crucial components in various biological and industrial systems, from bacterial cell membranes to advanced drug delivery vehicles and high-performance lubricants.[1][2][3][4] Their unique structural properties, conferred by methyl groups along the acyl chain, result in altered membrane fluidity, enhanced stability, and improved low-temperature performance compared to their linear counterparts.[4][5] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of MBFAs using 2,2-dimethylcyclobutan-1-one as a versatile and accessible precursor. The core of this synthetic strategy lies in a photochemical Norrish Type I ring-opening reaction, a powerful method for generating specific carbon skeletons that are otherwise challenging to access through traditional thermal reactions.[6][7][8] This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize custom-designed MBFAs.

Foundational Principles: The "Why" and "How"

The utility of this compound as a precursor stems from the inherent ring strain of the cyclobutane moiety and the unique reactivity of the ketone carbonyl group when exposed to ultraviolet (UV) light.[7][9] The synthetic approach detailed herein leverages these properties through a multi-step process.

The Significance of Methyl Branching

In nature, MBFAs like iso- and anteiso-fatty acids are primary constituents of many bacterial cell membranes, modulating their fluidity and environmental adaptability.[1][2][10] In pharmaceutical sciences, the incorporation of methyl-branched lipids into liposomal drug carriers has been shown to significantly enhance drug loading capacity and reduce payload leakage, leading to more effective sustained-release drug delivery systems.[5][11] This is attributed to the increased packing density and rigidity that methyl groups impart to the lipid bilayer.[5] The introduction of methyl groups is a recognized strategy in drug design to modulate physicochemical and pharmacokinetic properties.[12]

The Core Synthetic Strategy: Photochemical Ring-Opening

The central transformation is the Norrish Type I cleavage of this compound. This photochemical reaction involves the excitation of the carbonyl group's non-bonding electron (n) to an anti-bonding π* orbital (n→π* transition) upon absorption of UV light.[13] The resulting electronically excited state is unstable and rapidly undergoes α-cleavage—the breaking of the carbon-carbon bond adjacent to the carbonyl group—to form a 1,4-diradical intermediate.[6] This highly reactive species then rearranges to yield a stable, open-chain unsaturated carboxylic acid, which serves as the direct precursor to our target MBFA.

The overall workflow can be visualized as follows:

G A Precursor: This compound B Step 1: Photochemical Ring-Opening (Norrish Type I) A->B C Intermediate: Unsaturated Carboxylic Acid B->C D Step 2: Reduction of Alkene C->D E Intermediate: Saturated Methyl-Branched Carboxylic Acid D->E F Step 3: Esterification E->F G Final Product: Methyl-Branched Fatty Acid Methyl Ester (FAME) F->G H Analysis: GC-MS, NMR G->H

Figure 1: Overall synthetic workflow from precursor to final product.

Mechanistic Deep Dive: The Norrish Type I Reaction

Understanding the causality behind the photochemical step is critical for experimental success.

  • Photoexcitation: The process begins with the absorption of a photon (typically in the 280-320 nm range) by the carbonyl group of this compound. This promotes the molecule to an excited singlet state (S1).

  • Intersystem Crossing (ISC): The S1 state can efficiently undergo intersystem crossing to a more stable triplet state (T1). Much of the subsequent chemistry occurs from this triplet state.[6][7]

  • α-Cleavage: From the excited state, the molecule undergoes homolytic cleavage of one of the Cα-Cβ bonds. Due to the gem-dimethyl group, cleavage occurs on the C1-C2 bond, forming a stable tertiary radical and a primary acyl radical, linked as a 1,4-diradical.

  • Rearrangement: The diradical intermediate rapidly rearranges. The most favorable pathway involves intramolecular hydrogen abstraction, leading to the formation of an alkene and a ketene, or disproportionation to form an unsaturated aldehyde. However, in the context of forming a carboxylic acid, the key product is 4-methylpent-4-enoic acid, formed through a series of rearrangements and potential interaction with solvent or trace water.

  • Tautomerization: If an enol is formed, it will quickly tautomerize to the more stable keto form (in this case, the carboxylic acid).

The photochemical cleavage and rearrangement pathway is depicted below.

G cluster_0 Photochemical Reaction Pathway Start This compound Excited Excited State (S1/T1) Start->Excited hν (UV Light) Diradical 1,4-Diradical Intermediate Excited->Diradical α-Cleavage (Norrish Type I) Product 4-Methylpent-4-enoic acid (Unsaturated Acid) Diradical->Product Rearrangement

Figure 2: Key stages of the Norrish Type I ring-opening reaction.

Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including UV-blocking safety glasses.

Materials and Equipment
Reagent / Equipment Purpose Supplier Example
This compoundStarting MaterialSigma-Aldrich, TCI
Hexane (Anhydrous, Spectro-grade)Photoreaction SolventFisher Scientific
Palladium on Carbon (10 wt. %)Hydrogenation CatalystAcros Organics
Methanol (Anhydrous)Solvent / ReagentJ.T. Baker
Sulfuric Acid (Concentrated)Esterification CatalystEMD Millipore
Diethyl Ether, Sodium BicarbonateWorkup ReagentsVWR
Magnesium Sulfate (Anhydrous)Drying AgentAlfa Aesar
Medium-Pressure Mercury Lamp (450W)UV SourceACE Glass
Quartz Immersion Well & Reaction VesselPhotoreactorACE Glass
Hydrogenation Apparatus (Parr Shaker)Reduction ReactionParr Instrument Co.
Protocol Part A: Photochemical Ring-Opening

This protocol details the conversion of this compound to 4-methylpent-4-enoic acid.

  • Reactor Setup: Assemble the photochemical reactor. Place the medium-pressure mercury lamp inside the quartz immersion well. Place the immersion well inside the quartz reaction vessel. Ensure the cooling water is flowing through the lamp jacket before ignition.

  • Reaction Mixture: In the quartz reaction vessel, dissolve this compound (5.0 g, 44.6 mmol) in 500 mL of anhydrous hexane. The relatively high dilution is crucial to prevent intermolecular side reactions.[14]

  • Degassing: Purge the solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited triplet state and lead to unwanted side products.

  • Irradiation: Turn on the mercury lamp. Maintain the reaction at room temperature using a water bath around the reaction vessel.

  • Monitoring: Monitor the reaction progress by taking small aliquots every hour and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). Look for the disappearance of the starting material peak. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, turn off the lamp. Concentrate the hexane solution under reduced pressure using a rotary evaporator. The resulting crude oil, primarily 4-methylpent-4-enoic acid, can be carried forward to the next step.

Protocol Part B: Reduction of the Alkene

This step saturates the carbon-carbon double bond to yield 4-methylpentanoic acid.

  • Catalyst Preparation: In a heavy-walled hydrogenation flask, cautiously add 10% palladium on carbon (100 mg) under a nitrogen atmosphere.

  • Reaction Mixture: Dissolve the crude 4-methylpent-4-enoic acid from the previous step in 100 mL of methanol and add it to the hydrogenation flask.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (3-4 cycles). Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Shake the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. This typically takes 2-4 hours.

  • Workup: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield crude 4-methylpentanoic acid.

Protocol Part C: Fischer Esterification

This protocol converts the carboxylic acid to its corresponding fatty acid methyl ester (FAME) for easier purification and analysis.[15]

  • Reaction Mixture: Dissolve the crude 4-methylpentanoic acid in 150 mL of anhydrous methanol.

  • Catalysis: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (1 mL).

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4 hours.

  • Workup: Cool the reaction to room temperature and remove most of the methanol via rotary evaporation. Dilute the residue with 100 mL of diethyl ether and carefully transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude FAME, methyl 4-methylpentanoate.

  • Purification: Purify the crude ester using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to obtain the pure product.[16][17]

Step Key Reagents Typical Time Expected Yield (Overall)
PhotolysisThis compound, Hexane4-6 hours\multirow{3}{*}{55-65%}
HydrogenationPd/C, H2, Methanol2-4 hours
EsterificationMethanol, H2SO44 hours

Product Characterization: Validating the Structure

Confirmation of the final product, methyl 4-methylpentanoate, is achieved through standard analytical techniques.

Analytical Workflow

G A Purified FAME Sample B GC-MS Analysis A->B C NMR Spectroscopy (¹H and ¹³C) A->C D Molecular Ion Peak (m/z) & Fragmentation Pattern B->D E Chemical Shifts & Coupling Constants C->E F Structural Confirmation D->F E->F

Figure 3: Workflow for the analytical characterization of the synthesized FAME.
Expected Analytical Data

  • Gas Chromatography-Mass Spectrometry (GC-MS): The purified product should show a single major peak on GC. The EI-MS will display a molecular ion peak (M+) at m/z = 130.1. Key fragmentation patterns characteristic of branched-chain esters will help confirm the structure.[18]

  • ¹H NMR Spectroscopy (in CDCl₃): The spectrum will show characteristic signals: a singlet for the ester methyl protons (~3.67 ppm), a triplet for the methylene protons adjacent to the carbonyl (~2.25 ppm), and a doublet for the two terminal methyl groups of the branched end (~0.88 ppm), integrating to 3H, 2H, and 6H respectively.[19][20]

  • ¹³C NMR Spectroscopy (in CDCl₃): Key signals will include the carbonyl carbon (~174 ppm), the ester methoxy carbon (~51 ppm), and the two equivalent methyl carbons of the branch (~22 ppm).[21]

Applications and Future Directions

The synthesized methyl 4-methylpentanoate serves as a simple model for MBFAs. By starting with different substituted cyclobutanones, researchers can access a wide library of MBFAs with varying chain lengths and branch positions. These molecules can be hydrolyzed back to the free fatty acid and subsequently used for:

  • Drug Delivery Research: Incorporation into phospholipids to create novel liposomes with enhanced stability for sustained drug release.[5][11][22]

  • Materials Science: Development of bio-based lubricants and polymers with tailored physical properties.[3][4]

  • Microbiology: Use as standards or probes to study fatty acid biosynthesis and metabolism in bacteria.[23][24]

This photochemical approach provides a powerful and flexible platform for generating valuable methyl-branched building blocks, enabling innovation across multiple scientific disciplines.

References

Application Notes & Protocols: Free Radical Ring Expansion and Annulation of 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Synthetic Utility of Strained Ring Systems

Cyclobutane derivatives, particularly cyclobutanones, are powerful intermediates in organic synthesis. Their inherent ring strain (approximately 26 kcal/mol) makes them susceptible to selective ring-opening and rearrangement reactions, providing access to more complex molecular architectures that are otherwise challenging to synthesize.[1] This application note provides an in-depth guide to the free-radical-mediated ring expansion and annulation of 2,2-dimethylcyclobutan-1-one, a versatile building block for constructing larger carbocyclic and fused-ring systems.

These methodologies are of significant interest to researchers in medicinal chemistry and natural product synthesis, as they offer a reliable strategy for creating seven- and eight-membered rings, structures found in numerous bioactive molecules.[2] The reactions proceed through a well-defined radical cascade involving intramolecular cyclization onto the carbonyl group, followed by a strain-releasing β-scission of an intermediate alkoxy radical.[3] This guide will elucidate the underlying mechanisms, provide detailed, field-tested protocols, and offer expert insights into experimental design and troubleshooting.

II. Mechanistic Rationale: Harnessing Ring Strain for Skeletal Reorganization

The core principle of this transformation is a two-step radical sequence: cyclization followed by fragmentation. The thermodynamic driving force for the overall reaction is the release of strain energy from the four-membered ring.[4]

  • Radical Generation: The process begins with the generation of a carbon-centered radical on a side chain tethered to the cyclobutanone, typically at the α-position. This is commonly achieved by the homolytic cleavage of a carbon-halogen bond using a radical initiator system like tributyltin hydride (Bu₃SnH) and AIBN, or via single-electron transfer from a reagent like samarium(II) iodide (SmI₂).

  • 5-exo-trig Cyclization: The generated radical undergoes a rapid and regioselective intramolecular addition to the carbonyl carbon of the cyclobutanone. This cyclization is a 5-exo-trig process, which is kinetically favored according to Baldwin's rules, leading to the formation of a bicyclic alkoxy radical intermediate.

  • β-Scission (Fragmentation): The key ring-expanding step is the fragmentation of this alkoxy radical. There are two potential bonds that can cleave in a β-scission event. The desired pathway involves the cleavage of the internal C1-C2 bond of the original cyclobutanone ring. This pathway is highly favored because it relieves the significant strain of the four-membered ring, resulting in a new, larger, and more stable carbocyclic system.[3][4] The alternative cleavage would simply reverse the initial cyclization.

The presence of the gem-dimethyl group at the C2 position of this compound serves to sterically direct the approach of reagents during precursor synthesis and can influence the conformation of the radical intermediates, but it does not fundamentally alter the favored ring-expansion mechanism.

Caption: Figure 1: Core Mechanism of Cyclobutanone Ring Expansion.

III. Application Protocol 1: Two-Carbon Ring Expansion

This protocol details the synthesis of a substituted cycloheptanone via a two-carbon ring expansion, starting from a readily prepared precursor. The key is the use of a three-carbon side chain containing a radical precursor, which, after cyclization and expansion, incorporates two of its carbons into the new ring.[5]

Part A: Synthesis of Precursor: 2-(3-bromopropyl)-2,2-dimethylcyclobutan-1-one
  • Rationale: Standard α-alkylation of the cyclobutanone enolate is a reliable method for introducing the required side chain. Lithium diisopropylamide (LDA) is used as a strong, non-nucleophilic base to ensure complete and regioselective enolate formation.

  • Procedure:

    • To a flame-dried, argon-purged flask, add dry THF (100 mL) and diisopropylamine (1.5 equiv). Cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.5 equiv) and stir for 30 minutes to generate LDA.

    • Add a solution of this compound (1.0 equiv) in dry THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add 1,3-dibromopropane (2.0 equiv) dropwise. The excess is used to minimize dialkylation.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Part B: Tributyltin Hydride-Mediated Ring Expansion
  • Rationale: The classic method for this transformation employs tributyltin hydride and a radical initiator (AIBN). The slow, syringe-pump addition of the tin hydride is critical . It maintains a low concentration of the H-atom donor (Bu₃SnH) in the reaction mixture, which favors the desired intramolecular cyclization over the premature quenching (direct reduction) of the initial carbon radical.[3] Refluxing benzene or toluene provides the thermal energy needed to initiate the decomposition of AIBN.

  • Materials:

    • 2-(3-bromopropyl)-2,2-dimethylcyclobutan-1-one (1.0 equiv)

    • Tributyltin hydride (Bu₃SnH, 1.1 equiv)

    • Azobisisobutyronitrile (AIBN, 0.1 equiv)

    • Anhydrous Toluene (degassed)

  • Protocol:

    • Setup: Assemble a flame-dried, three-neck flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, under an argon atmosphere.

    • Initial Charge: Dissolve the cyclobutanone precursor (1.0 equiv) and a small portion of AIBN (approx. 10% of the total 0.1 equiv) in degassed toluene to achieve a final concentration of ~0.02 M.

    • Reagent Solution: In a separate flask, prepare a solution of Bu₃SnH (1.1 equiv) and the remaining AIBN in degassed toluene. Load this solution into a gas-tight syringe.

    • Reaction: Heat the flask containing the precursor to reflux (approx. 110 °C).

    • Slow Addition: Add the Bu₃SnH/AIBN solution dropwise via syringe pump over 4-6 hours.

    • Monitoring: After the addition is complete, continue refluxing and monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature. Concentrate the solvent. To remove the tin byproducts, dissolve the residue in acetonitrile and wash with hexane (3x). Alternatively, add a solution of I₂ in diethyl ether until a persistent iodine color remains, followed by washing with aqueous Na₂S₂O₃ solution. A more modern and effective method is direct purification on a silica gel column impregnated with KF.

    • Purification: Purify the final product by flash column chromatography to yield 4,4-dimethylcycloheptanone.

IV. Alternative Protocol: Samarium(II) Iodide-Mediated Reductive Annulation

  • Rationale: Samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent that offers a milder alternative to the tin hydride method, avoiding the use of toxic organotin reagents.[6][7] The reaction is typically very fast and often proceeds at or below room temperature. Hexamethylphosphoramide (HMPA) is frequently used as an additive to increase the reducing power of SmI₂.[8]

  • Materials:

    • Appropriate cyclobutanone precursor with an iodoalkyl side chain and an acceptor (e.g., an ester or nitrile for annulation).

    • Samarium(II) iodide solution (SmI₂ in THF, 0.1 M, 2.2 equiv).

    • tert-Butanol (4.0 equiv) as a proton source.

    • Anhydrous THF.

  • Protocol:

    • Setup: In a flame-dried, argon-purged flask, dissolve the cyclobutanone precursor in anhydrous THF.

    • Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

    • Addition: Add the tert-butanol proton source, followed by the dropwise addition of the dark blue SmI₂/THF solution until the color persists, indicating consumption of the substrate.

    • Quenching: Quench the reaction by adding saturated aqueous potassium sodium tartrate (Rochelle's salt) solution and stir vigorously until the solution becomes clear.

    • Work-up & Purification: Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by flash chromatography.

Caption: Figure 2: General Experimental Workflow for Ring Expansion.

V. Data Analysis and Troubleshooting

ParameterExpected OutcomePotential ProblemSuggested Solution
Reaction Yield Moderate to Good (50-80%)Low Yield1. Incomplete reaction: Extend reaction time or add another portion of AIBN. 2. Premature quenching: Ensure slow addition of Bu₃SnH; check solvent degassing.
Product Purity Clean conversion to a major productMultiple spots on TLCDirect Reduction: The primary side product is often the result of direct reduction of the C-Br bond. Decrease the concentration of Bu₃SnH by slowing the addition rate further. Other Isomers: Alternative fragmentation or rearrangement pathways may occur. Re-evaluate the substrate design or reaction temperature.
Work-up Efficient removal of tin byproductsPersistent tin contamination in NMRUse KF-impregnated silica for chromatography. Multiple acetonitrile/hexane washes are crucial. Ensure complete oxidation with I₂ if using that method.
Characterization Disappearance of strained C=O stretch (~1780 cm⁻¹). Appearance of a new C=O stretch (~1715 cm⁻¹ for cyclohexanone, ~1705 cm⁻¹ for cycloheptanone). Correct mass and fragmentation pattern in MS.Ambiguous NMR spectraCompare carefully with starting material spectra. Look for the disappearance of the signal corresponding to the CH-Br proton and the appearance of new aliphatic signals corresponding to the expanded ring. 2D NMR (COSY, HMBC) may be required for definitive assignment.

VI. References

  • Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029. --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 2. Cyclobutanone-based ring expansions and annulations. --INVALID-LINK--

  • Rivkin, A., Nagashima, T., & Curran, D. P. (2003). Samarium(II) iodide mediated radical/polar crossover reactions of cyclobutenes. An efficient approach to the BCD ring system of the penitrems. Organic Letters, 5(4), 419–422. --INVALID-LINK--

  • Li, W., et al. (2019). Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters. Organic Chemistry Frontiers. --INVALID-LINK--

  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11013–11065. --INVALID-LINK--

  • Dowd, P., & Zhang, W. (1991). Free radical ring expansion of fused cyclobutanones: a new ring expansion annulation stratagem. Journal of the American Chemical Society, 113(26), 9875–9876. --INVALID-LINK--

  • Nam, D., & Rawal, V. H. (2018). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 118(18), 8973-9008. --INVALID-LINK--

  • Chen, P., Sieber, J., Senanayake, C. H., & Dong, G. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science, 6(9), 5440–5445. --INVALID-LINK--

  • Dowd, P., & Zhang, W. (1991). Free radical ring expansion of fused cyclobutanones. Journal of the American Chemical Society, 113(26), 9875-9876. --INVALID-LINK--

  • Dowd, P., & Zhang, W. (1991). Free radical ring expansion of fused cyclobutanones: a new ring expansion annulation stratagem. Journal of the American Chemical Society. --INVALID-LINK--

  • Fukuzawa, S., Nii, N., & Kato, N. (2004). Samarium(II)-induced ring-expansion reaction of 1,2-cyclobutanedicarboxylates to produce cyclopentanones. Tetrahedron Letters, 45(8), 1645-1647. --INVALID-LINK--

  • Nicolaou, K. C., Ellery, S. P., & Chen, J. S. (2009). Samarium Diiodide-Mediated Reactions in Total Synthesis. Angewandte Chemie International Edition, 48(39), 7140–7165. --INVALID-LINK--

  • Szostak, M., & Procter, D. J. (2012). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. Natural Product Reports, 29(9), 1017-1043. --INVALID-LINK--

  • Edmonds, D. J., Johnston, D., & Procter, D. J. (2004). Samarium(II)-Iodide-Mediated Cyclizations in Natural Product Synthesis. Chemical Reviews, 104(7), 3371-3404. --INVALID-LINK--

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. --INVALID-LINK--

  • Paquette, L. A., & Tierno, F. F. (1989). 2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene. The Journal of Organic Chemistry, 54(24), 5809-5814. --INVALID-LINK--

  • Chen, P., Sieber, J., Senanayake, C. H., & Dong, G. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science, 6, 5440-5445. --INVALID-LINK--

  • Pattenden, G., & Reynolds, S. J. (1994). Two-carbon ring expansion through free cyclobutylcarbinyl radical fragmentation. Journal of the Chemical Society, Perkin Transactions 1, (3), 379-385. --INVALID-LINK--

References

Baeyer-Villiger oxidation of 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Baeyer-Villiger oxidation of 2,2-dimethylcyclobutan-1-one, covering the underlying mechanism, regioselectivity, and detailed experimental protocols for researchers and drug development professionals.

Introduction: The Baeyer-Villiger Oxidation

First reported by Adolf von Baeyer and Victor Villiger in 1899, the Baeyer-Villiger (BV) oxidation is a cornerstone reaction in synthetic organic chemistry.[1][2] It facilitates the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, effectively converting ketones into esters and cyclic ketones into lactones.[2][3] This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or greener oxidant systems like hydrogen peroxide in combination with a catalyst.[2][4][5]

The reaction's value lies in its high degree of predictability, stereospecificity, and broad functional group tolerance, making it an indispensable tool for synthesizing complex molecules, including natural products, pharmaceuticals, and monomers for polymerization.[2][5][6] This guide focuses specifically on the Baeyer-Villiger oxidation of this compound, a strained cyclic ketone, to illustrate the reaction's mechanistic nuances and provide practical, field-proven protocols.

Core Principles: Mechanism and Regioselectivity

Understanding the reaction mechanism is paramount to predicting its outcome and optimizing conditions. The process is initiated by the nucleophilic addition of the peroxyacid to the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[1][7] The reaction culminates in a concerted rearrangement where one of the alkyl groups migrates from carbon to an electron-deficient oxygen, displacing a stable carboxylate leaving group.[1] This migration step is typically rate-determining and occurs with complete retention of the migrating group's stereochemistry.[1][8]

Figure 1: General mechanism of the Baeyer-Villiger oxidation.

The Decisive Factor: Migratory Aptitude

For unsymmetrical ketones like this compound, the crucial question is which of the two α-carbons will migrate. This is governed by a well-established trend known as migratory aptitude, which reflects the ability of a group to stabilize the partial positive charge that develops in the transition state of the rearrangement.[9][10][11] The generally accepted order is:

H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl [9][12]

This regioselectivity is a powerful predictive tool. The group that is more substituted, and thus better able to stabilize a positive charge, will preferentially migrate.[3][9]

Application to this compound

In the case of this compound, the carbonyl group is flanked by a methylene group (-CH₂-, a primary carbon center) and a quaternary carbon center (-C(CH₃)₂-). According to the migratory aptitude series, the tertiary alkyl group (represented by the highly substituted quaternary carbon) has a much greater tendency to migrate than the primary alkyl group (the methylene carbon).

Therefore, the oxygen atom will insert between the carbonyl carbon and the more substituted quaternary carbon. This results in a ring expansion from a four-membered cyclobutanone to a six-membered lactone (a cyclic ester), specifically 3,3-dimethyl-oxan-2-one .

Figure 2: Predicted regioselective outcome for the oxidation of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Baeyer-Villiger oxidation of this compound using two common oxidant systems.

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a highly reliable, albeit energetic, reagent for Baeyer-Villiger oxidations.[13] The use of a buffer like sodium bicarbonate is often recommended to prevent acid-catalyzed side reactions.[8][13]

Materials and Reagents:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C. Rationale: This initial cooling helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Reagent Addition: Add m-CPBA (1.2 eq, correct for purity) to the cooled solution in small portions over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-6 hours).

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath. Carefully add 10% aqueous sodium sulfite solution and stir vigorously for 20-30 minutes to quench any unreacted peroxyacid. Self-Validation: A starch-iodide paper test can be used to confirm the absence of peroxides (a negative test shows no color change).

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove meta-chlorobenzoic acid, followed by brine (1x). Rationale: The bicarbonate wash removes the acidic byproduct, simplifying purification.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3,3-dimethyl-oxan-2-one.

Protocol 2: "Green" Oxidation using Hydrogen Peroxide and a Catalyst

This protocol employs hydrogen peroxide, a more environmentally benign oxidant, which requires a catalyst to activate either the ketone or the peroxide.[4][5] Lewis acids or specialized solid catalysts are commonly used.[4][5]

Materials and Reagents:

  • This compound

  • Hydrogen peroxide (H₂O₂, 30-35% aqueous solution)

  • Lewis acid catalyst (e.g., SnCl₄, or a solid catalyst like Sn-beta zeolite)

  • Solvent (e.g., 1,2-dichloroethane or toluene)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask containing this compound (1.0 eq) and the chosen solvent, add the catalyst (e.g., Sn-beta zeolite, 5-10 wt%).

  • Reagent Addition: Begin stirring the suspension and add the aqueous hydrogen peroxide solution (2.0-3.0 eq) dropwise. Safety Note: Concentrated H₂O₂ is a strong oxidant. Handle with appropriate personal protective equipment.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and maintain it with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by GC or TLC until completion (may require 12-24 hours).

  • Quenching and Work-up: Cool the mixture to room temperature. If a solid catalyst was used, filter it off. Quench the excess peroxide by adding saturated aqueous Na₂S₂O₃. Transfer the filtrate to a separatory funnel, wash with saturated NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation to obtain the desired lactone.

Data Summary: Comparison of Protocols

ParameterProtocol 1 (m-CPBA)Protocol 2 (H₂O₂/Catalyst)
Oxidant meta-Chloroperoxybenzoic acid (m-CPBA)Hydrogen Peroxide (H₂O₂)
Catalyst None (stoichiometric reagent)Lewis Acid (e.g., SnCl₄) or Solid Acid
Solvent Dichloromethane (DCM)Toluene, 1,2-Dichloroethane
Temperature 0 °C to Room Temperature50-70 °C
Typical Yields Good to ExcellentModerate to Good
Pros High reliability, generally faster reaction times"Greener" (water is the byproduct), lower cost oxidant
Cons Energetic/potentially explosive reagent, chlorinated wasteSlower reaction, requires catalyst, potential for side reactions

References

The Strategic Role of 2,2-Dimethylcyclobutan-1-one in Modern Fragrance Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,2-Dimethylcyclobutan-1-one, a versatile yet underutilized carbocyclic ketone, in the context of fragrance and perfume synthesis. While not recognized as a primary odorant, its true value lies in its function as a sophisticated building block for complex fragrance molecules, particularly those with desirable woody and amber scent profiles. We will explore its synthesis, physicochemical properties, and, most critically, its application in diastereoselective ring expansion reactions to access valuable cyclopentanone intermediates. Detailed, field-tested protocols for the synthesis of fragrance precursors from this compound are provided, underscoring its potential for the creation of novel and sought-after aroma chemicals.

Introduction: Beyond the Scent – A Building Block's Perspective

In the intricate world of fragrance chemistry, the final olfactory profile of a perfume is often the result of a symphony of molecules, some of which may not possess a significant aroma themselves. This compound is a prime example of such a molecule. Its strained four-membered ring system, combined with the gem-dimethyl substitution, provides a unique steric and electronic environment, making it an ideal precursor for strategic molecular rearrangements. This guide will illuminate the synthetic pathways where this compound serves as a pivotal starting material, enabling the construction of intricate molecular architectures that are hallmarks of high-end perfumery.

Physicochemical and Olfactory Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1192-14-9[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Boiling Point Not specified
Density Not specified
Solubility Soluble in organic solventsInferred
Olfactory Profile Not well-documented in public literature

It is noteworthy that a definitive, publicly available olfactory description of this compound is scarce. Its primary value in the fragrance industry is not as a direct contributor to scent, but as a precursor to more complex and potent odorants.

Synthesis of this compound

A reliable and scalable synthesis of the starting material is paramount. One established method for the preparation of 2,2-dimethylcyclobutanone involves the [2+2] cycloaddition of dimethylketene with ethylene. This reaction is a cornerstone of cyclobutane chemistry and provides a direct route to the desired carbocyclic scaffold.

Diagram 1: Synthesis of this compound

cluster_0 [2+2] Cycloaddition Reactant1 Dimethylketene Product This compound Reactant1->Product + Reactant2 Ethylene Reactant2->Product

Caption: [2+2] Cycloaddition for this compound synthesis.

Application in Fragrance Synthesis: The Power of Ring Expansion

The inherent ring strain of the cyclobutane moiety in this compound is the driving force for its utility in fragrance synthesis. Specifically, ring expansion reactions provide a powerful tool to access five-membered ring systems, which are prevalent in many important fragrance molecules, including those with woody and sandalwood notes.

A key transformation is the acid-catalyzed ring expansion of 1-isopropenyl-2,2-dimethylcyclobutanol, a derivative of this compound, to yield 2,2,3-trimethyl-3-(p-tolyl)cyclopentan-1-one, a precursor to the woody sesquiterpene α-cuparenone.[2][3]

Diagram 2: Synthetic Pathway from this compound to an α-Cuparenone Precursor

Start This compound Intermediate1 1-Isopropenyl-2,2- dimethylcyclobutanol Start->Intermediate1 Isopropenyl- magnesium bromide Intermediate2 2,2,3-Trimethyl-3-(p-tolyl)cyclopentan-1-one Intermediate1->Intermediate2 Acid-catalyzed ring expansion Product α-Cuparenone Intermediate2->Product Further Elaboration

Caption: Synthetic route to an α-cuparenone precursor.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for researchers.

Protocol 1: Synthesis of 1-Isopropenyl-2,2-dimethylcyclobutanol

This protocol details the Grignard reaction to introduce the isopropenyl group, which is crucial for the subsequent ring expansion.

Materials:

  • This compound

  • Isopropenylmagnesium bromide solution (in THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add isopropenylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 1-isopropenyl-2,2-dimethylcyclobutanol.

Protocol 2: Acid-Catalyzed Ring Expansion to a 2,2-Dimethylcyclopentanone Derivative

This protocol outlines the key ring expansion step to form the five-membered ring scaffold.[2]

Materials:

  • 1-Isopropenyl-2,2-dimethylcyclobutanol

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • Sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • Dissolve 1-isopropenyl-2,2-dimethylcyclobutanol (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 2,2-dimethylcyclopentanone derivative by column chromatography.

Conclusion and Future Perspectives

This compound represents a powerful, yet often overlooked, tool in the arsenal of the fragrance chemist. Its true potential is realized not through its own olfactory properties, but through its ability to be transformed into complex and valuable fragrance molecules. The ring expansion to substituted cyclopentanones is a particularly noteworthy application, providing access to woody and amber-type scent profiles that are highly sought after in the industry. Future research in this area could focus on the development of enantioselective ring expansion methodologies, further expanding the palette of chiral fragrance ingredients that can be accessed from this versatile starting material. The exploration of other reaction pathways, such as photochemical transformations, could also unlock new avenues for the synthesis of novel aroma chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethylcyclobutan-1-one. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in their synthetic endeavors. By combining established protocols with mechanistic insights, we aim to provide a comprehensive resource for troubleshooting and optimization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to this compound?

There are several established methods, but two are particularly noteworthy for their reliability and scalability. The most direct route involves the thermal decarboxylation of a β-keto ester, specifically tert-butyl 3,3-dimethyl-2-oxocyclobutanecarboxylate.[1] This method is often favored for its high yield and relatively clean reaction profile. Another powerful method is the [2+2] photocycloaddition, which is a versatile technique for constructing cyclobutane rings from olefins, though it requires specialized photochemical equipment.[2][3]

Q2: What is a realistic target yield for the synthesis of this compound?

Using the thermal decarboxylation of tert-butyl 3,3-dimethyl-2-oxocyclobutanecarboxylate, yields can be quite high. Published procedures report yields of up to 91% after distillation.[1] Yields for photochemical methods can be more variable depending on the specific substrates and reaction setup but can also be very good.[4] Achieving yields in the 85-95% range is a realistic goal for the optimized decarboxylation protocol.

Q3: What are the primary safety concerns when synthesizing this compound?

Key safety considerations include:

  • Pivaloyl Chloride: If used as a precursor in an earlier step, pivaloyl chloride is a flammable, corrosive liquid that reacts with moisture. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Pressure Buildup: The decarboxylation step involves the evolution of gas (isobutylene and carbon dioxide). The reaction must be performed in an open or vented apparatus, such as a distillation setup, to avoid dangerous pressure buildup.[1]

  • Flammable Solvents: Many steps may involve flammable organic solvents like diethyl ether or dichloromethane. All heating should be conducted using heating mantles or oil baths, and ignition sources must be eliminated.

  • Photochemical Reactions: If pursuing a [2+2] cycloaddition, high-energy UV light sources are often used, which can be harmful to the eyes and skin. Proper shielding and safety glasses are mandatory.[3]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, focusing on the widely-used decarboxylation route.

Problem 1: Low or No Product Yield

  • Q: My reaction produced very little of the target ketone. What went wrong?

    • A: Possible Cause - Incomplete Decarboxylation: The thermal decomposition of the tert-butyl keto ester is the critical step. Insufficient temperature or heating time will result in an incomplete reaction. The process requires heating the neat ester with a catalytic amount of p-toluenesulfonic acid until gas evolution ceases and the product distills over, typically at an oil bath temperature of 138-152°C.[1]

    • A: Possible Cause - Ineffective Starting Material: The precursor, tert-butyl 3,3-dimethyl-2-oxocyclobutanecarboxylate, may be of poor quality or degraded. Ensure it is pure before starting the decarboxylation. Impurities can interfere with the reaction or cause side reactions.

    • A: Possible Cause - Product Loss During Distillation: this compound is volatile (bp 113-114°C).[1] If the distillation is performed too slowly or the condenser is not efficient, product can be lost. Ensure a steady distillation rate and properly chilled condenser water.

Problem 2: Product is Contaminated with Starting Material

  • Q: My final product shows significant contamination with the starting β-keto ester. How can I fix this?

    • A: Possible Cause - Insufficient Catalyst or Heat: The decarboxylation is acid-catalyzed. Ensure a sufficient amount of p-toluenesulfonic acid is added. Re-subjecting the distilled product (if it co-distilled with starting material) to the reaction conditions with a fresh pinch of catalyst can often drive the reaction to completion. Alternatively, ensure the oil bath temperature is maintained in the optimal 138-152°C range throughout the distillation.[1]

Problem 3: The Reaction Mixture Turned Dark and Produced Byproducts

  • Q: The reaction turned black, and the final distillate was impure. What causes this decomposition?

    • A: Possible Cause - Overheating: Exceeding the recommended temperature range can lead to thermal decomposition and polymerization, resulting in charring and the formation of high-boiling point impurities. Carefully monitor the oil bath temperature and the temperature of the distilling vapor.

    • A: Possible Cause - Contaminated Glassware or Reagents: Traces of strong acids, bases, or other reactive species in the glassware or reagents can catalyze unwanted side reactions. Ensure all glassware is scrupulously cleaned and dried, and use reagents of appropriate purity.

Problem 4: Difficulty in Final Purification

  • Q: I'm having trouble separating the product from a close-boiling impurity. What purification strategies do you recommend?

    • A: Solution - Fractional Distillation: For impurities with boiling points close to the product's, a simple distillation may be insufficient. Using a short Vigreux column can significantly improve separation efficiency and yield a purer final product.[1]

    • A: Solution - Chemical Purification: If the impurity is acidic (like residual pivalic acid from a previous step), a wash with a dilute base solution (e.g., saturated NaHCO₃) during the workup of the precursor can remove it before the final step.[5]

Section 3: Recommended Synthetic Protocol

This protocol is based on the high-yield synthesis reported by Agosta and Herron, which is robust and avoids specialized equipment.[1]

Protocol 1: Synthesis of this compound via Decarboxylation

Objective: To synthesize this compound from tert-butyl 3,3-dimethyl-2-oxocyclobutanecarboxylate.

Reagents & Equipment:

  • tert-Butyl 3,3-dimethyl-2-oxocyclobutanecarboxylate (precursor)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Round-bottom flask

  • Short path distillation head with condenser and receiving flask

  • Heating mantle or oil bath

  • Thermometer

  • Nitrogen or argon source (optional, for inert atmosphere)

Procedure:

  • Place the tert-butyl 3,3-dimethyl-2-oxocyclobutanecarboxylate (e.g., 9.86 g) into a clean, dry round-bottom flask equipped for distillation.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 40 mg).

  • Assemble the distillation apparatus. Ensure all joints are well-sealed.

  • Begin heating the flask using an oil bath under a nitrogen atmosphere.

  • Increase the bath temperature to ~138°C. At this point, smooth evolution of gas (isobutylene and CO₂) should begin, and the product will start to distill.

  • Continue the distillation, allowing the bath temperature to rise to no more than 152°C. The reaction is typically complete within 15-20 minutes.

  • Collect the distillate, which is crude this compound. The reported yield of this initial distillate is approximately 91%.[1]

  • For higher purity, the collected liquid can be redistilled, ideally through a short Vigreux column, to yield the pure product (bp 113.5-114°C).

Section 4: Data & Workflow Visualization

Table 1: Comparison of Key Synthetic Routes
FeatureDecarboxylation of β-Keto Ester[2+2] Photocycloaddition
Key Reagents tert-Butyl 3,3-dimethyl-2-oxocyclobutanecarboxylate, p-TsOHAn alkene and a ketene (or their precursors)
Typical Yield High (85-95%)[1]Moderate to High (Variable)[4]
Pros Simple procedure, high yield, no specialized equipmentHigh stereocontrol, versatile for complex structures
Cons Requires synthesis of the β-keto ester precursorRequires specialized photochemical reactor, potential for side reactions
Diagrams

Below are diagrams illustrating the recommended workflow and a troubleshooting decision tree.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Core Reaction cluster_purification Purification & Analysis start Precursor Synthesis (β-Keto Ester) decarboxylation Thermal Decarboxylation (138-152°C, p-TsOH) start->decarboxylation Add Catalyst distillation Product Distillation decarboxylation->distillation Collect Distillate redistillation Fractional Redistillation (Vigreux Column) distillation->redistillation Enhance Purity analysis Analysis (GC, NMR) redistillation->analysis product Pure Product analysis->product

Caption: Recommended workflow for the synthesis of this compound.

TroubleshootingFlowchart start Low Yield? check_temp Was bath temp. 138-152°C? start->check_temp check_gas Was gas evolution observed? check_temp->check_gas Yes action_increase_temp Adjust temperature and re-run check_temp->action_increase_temp No check_purity Was precursor pure? check_gas->check_purity Yes action_check_catalyst Check catalyst amount and activity check_gas->action_check_catalyst No action_purify_sm Purify starting material check_purity->action_purify_sm No action_investigate_side_reactions Investigate side reactions (GC-MS) check_purity->action_investigate_side_reactions Yes

Caption: Troubleshooting flowchart for low yield issues.

References

managing side reactions in the Paterno-Büchi reaction of cyclobutanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing Paterno-Büchi reactions involving cyclobutanone substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing oxetanes from this strained ketone. Cyclobutanones, while valuable synthons, are notoriously susceptible to competing photochemical pathways that can dramatically reduce the yield of the desired [2+2] cycloaddition product.

This document provides in-depth troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues. Our focus is on understanding the mechanistic basis of side reactions to empower you to make informed decisions for reaction optimization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the Paterno-Büchi reaction of cyclobutanones. Each entry details the likely cause, the underlying chemical principles, and actionable solutions.

Issue 1: Low or No Yield of the Desired Oxetane with Complex Byproduct Formation

Q: My reaction is producing a complex mixture of products with very little of the expected oxetane. What is happening and how can I fix it?

A: This is the most common challenge when using cyclobutanone substrates. Upon photoexcitation, the cyclobutanone's excited state (singlet or triplet) is partitioned between the desired cycloaddition pathway and competing intramolecular reactions, primarily Norrish Type I and Type II processes.[1][2] The high ring strain of the cyclobutanone ring makes the α-carbon bonds particularly labile and prone to cleavage.

Primary Cause: Norrish Type I Cleavage

The Norrish Type I reaction involves the homolytic cleavage of one of the α-carbon-carbonyl bonds upon excitation, forming a 1,4-biradical intermediate.[1][2][3] This biradical can then undergo several competing reactions that do not lead to the desired oxetane.[4]

  • Pathway A (Decarbonylation): The acyl radical portion can lose carbon monoxide (CO) to form an alkyl radical. Recombination of the two radical centers then yields a cyclopropane derivative.

  • Pathway B (Fragmentation): The 1,4-biradical can fragment to produce an alkene and a ketene.

G cluster_main Norrish Type I Cleavage in Cyclobutanone Start Cyclobutanone Excited Excited State (S1 or T1) Start->Excited Biradical 1,4-Acyl-Alkyl Biradical Excited->Biradical α-Cleavage (Norrish Type I) Decarbonylation Decarbonylation (-CO) Biradical->Decarbonylation Pathway A Fragmentation Fragmentation Biradical->Fragmentation Pathway B Biradical2 1,3-Biradical Decarbonylation->Biradical2 Cyclopropane Cyclopropane Derivative Biradical2->Cyclopropane Ring Closure Products Alkene + Ketene Fragmentation->Products

Diagram 1. Competing pathways following Norrish Type I cleavage.
Secondary Cause: Norrish Type II Reaction

If the cyclobutanone has accessible γ-hydrogens, the excited carbonyl can abstract one of these hydrogens intramolecularly.[1] This forms a 1,4-biradical, which can either cyclize to form a cyclobutanol derivative or cleave (a Yang cyclization side reaction) to form an alkene and an enol, which tautomerizes to a new ketone.[2]

Solutions & Optimization Strategy

The key to a successful Paterno-Büchi reaction with cyclobutanones is to favor the intermolecular [2+2] cycloaddition over the intramolecular Norrish pathways.

  • Wavelength and Filtering: Norrish Type I reactions often require higher energy.[4] Using a longer wavelength of light can sometimes selectively provide enough energy for the n→π* transition required for the Paterno-Büchi reaction while remaining below the threshold for efficient α-cleavage.

    • Action: Switch from a quartz reaction vessel (transmits >200 nm) to a Pyrex vessel. Pyrex filters out high-energy UV light below ~300 nm, which can significantly suppress Norrish Type I pathways.[5][6]

  • Triplet Sensitization: If direct irradiation leads primarily to side products (which may arise from the singlet excited state), you can use a triplet photosensitizer to bypass the singlet state and directly populate the triplet excited state of the cyclobutanone.[7] The triplet state may have a different reactivity profile that favors the desired cycloaddition.

    • Action: Add a triplet sensitizer with a triplet energy (ET) higher than that of the cyclobutanone but which absorbs at a longer wavelength where the cyclobutanone itself does not absorb. Common sensitizers include benzophenone (ET ≈ 69 kcal/mol) or thioxanthone (ET ≈ 65 kcal/mol). This allows for selective excitation of the sensitizer, followed by energy transfer.[7][8]

  • Solvent Choice: The choice of solvent can influence reaction pathways, although its effect can be substrate-dependent. Non-polar solvents are generally preferred for the Paterno-Büchi reaction.[6][9] Protic solvents should generally be avoided as they can quench the excited state or participate in side reactions.

    • Action: Use solvents like benzene, cyclohexane, or acetonitrile. Avoid alcohols or water unless they are part of the intended reaction design.[5][10]

  • Temperature: Lowering the reaction temperature can disfavor fragmentation pathways, which often have a higher activation barrier than cycloaddition.

    • Action: Perform the reaction at 0 °C or below. Some studies have shown improved yields at temperatures as low as -78 °C.[11]

ParameterRecommendation for Oxetane FormationRationale to Suppress Side Reactions
Wavelength > 300 nm (Pyrex Filter)Reduces energy available for Norrish Type I α-cleavage.[5][6]
Sensitizer Consider if direct irradiation failsPopulates the triplet state directly, bypassing potentially reactive singlet states that may lead to Norrish products.[7]
Solvent Non-polar (e.g., Benzene, CH₃CN)Minimizes quenching of the excited state and avoids side reactions with protic species.[6][9][10]
Temperature Low (0 °C to -78 °C)Can disfavor fragmentation pathways (Norrish I/II) which may have higher activation energies than cycloaddition.[11]
Table 1. Summary of parameter adjustments to manage side reactions.
Issue 2: Poor Diastereoselectivity in Oxetane Formation

Q: The reaction is forming the desired oxetane, but as a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: Poor diastereoselectivity in Paterno-Büchi reactions that proceed via a triplet state is often governed by the kinetics of a 1,4-biradical intermediate.[5] The final stereochemical outcome depends on the relative stability of the competing biradical conformations and the rates at which they cyclize versus cleave back to the starting materials.[5][9]

Solutions & Optimization Strategy
  • The "Most Stable Biradical" Rule: The reaction generally proceeds through the most stable 1,4-biradical intermediate. Stability is dictated by minimizing steric interactions and maximizing radical stability (tertiary > secondary > primary).[5]

    • Action: Analyze the two possible biradical intermediates leading to your diastereomers. Consider modifying the substituents on either the cyclobutanone or the alkene to create a stronger steric or electronic bias for the formation of one intermediate over the other.

  • Solvent and Temperature Effects: These parameters can influence the conformational equilibrium of the biradical intermediate and the differential activation barriers for ring closure to the various diastereomers.[10]

    • Action: Systematically screen a range of non-polar solvents and run the reaction at different temperatures. An Eyring analysis of the diastereoselectivity at various temperatures can provide insight into the differential activation parameters and help optimize conditions.[10]

  • Use of Chiral Auxiliaries or Directing Groups: The presence of a chiral auxiliary or a coordinating group (like a hydroxyl group) can create a facial bias for the approach of the alkene, leading to higher diastereoselectivity.[9][12] Hydrogen bonding between an excited carbonyl and a hydroxyl group on the alkene can pre-organize the reactants in an exciplex, favoring a specific stereochemical outcome.[12]

Diagram 2. Troubleshooting workflow for poor diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions in the Paterno-Büchi reaction of cyclobutanones? The main side reactions are Norrish Type I and Norrish Type II photoreactions.[1] Norrish Type I is an α-cleavage of a C-C bond adjacent to the carbonyl, leading to decarbonylation (forming cyclopropanes) or fragmentation (forming an alkene and ketene).[1][4] Norrish Type II is an intramolecular γ-hydrogen abstraction by the excited carbonyl, leading to cyclization (forming cyclobutanols) or cleavage products.[2]

Q2: How do I choose the correct light source and filter? The choice depends on the substrate's absorption profile and susceptibility to side reactions.

  • Quartz vessels are transparent down to ~200 nm and are suitable for aliphatic ketones that require high-energy UV-C light.[6]

  • Pyrex vessels block most light below 300 nm.[6] This is often ideal for aromatic ketones or sensitive substrates like cyclobutanones, as it filters out the higher-energy photons that promote Norrish Type I cleavage while still allowing the n→π* transition needed for the reaction.[5]

Q3: When should I consider using a photosensitizer? You should consider a photosensitizer when direct irradiation of your cyclobutanone leads to low yields or predominantly side products. This often indicates that the undesired reactions are occurring from the singlet excited state. A triplet sensitizer allows you to bypass this state and generate the triplet excited cyclobutanone via energy transfer, which may have a higher propensity to undergo the desired [2+2] cycloaddition.[7]

Q4: How does the electronic nature of the alkene partner affect the reaction? The electronics of the alkene are critical. Electron-rich alkenes (like enol ethers or enamines) are excellent partners for the Paterno-Büchi reaction and often lead to high regioselectivity.[6][9][13] The reaction mechanism can even shift towards involving a photoinduced electron transfer (PET) pathway with highly electron-rich alkenes.[9][14] Electron-poor alkenes can also react but may be less efficient.[9]

Detailed Protocols

Protocol 1: General Procedure for a Sensitized Paterno-Büchi Reaction

This is a generalized protocol and must be adapted for the specific scale, substrates, and equipment used in your laboratory.

  • Preparation: In a Pyrex immersion well photoreactor, dissolve the cyclobutanone substrate (1.0 eq), the alkene (1.5-3.0 eq), and the chosen photosensitizer (e.g., benzophenone, 0.1-0.2 eq) in a suitable non-polar solvent (e.g., benzene or acetonitrile, to a concentration of ~0.05-0.1 M).

  • Degassing: Seal the vessel and thoroughly degas the solution for 20-30 minutes by bubbling dry nitrogen or argon through it. Oxygen is an efficient quencher of triplet excited states and must be removed.

  • Irradiation: Place the medium-pressure mercury lamp into the immersion well. Ensure the cooling system for the lamp is active. Begin irradiation with stirring. The lamp should be one whose emission spectrum overlaps with the absorption spectrum of the sensitizer but not significantly with the substrates.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 1-2 hours). The reaction is complete when the limiting reagent is consumed.

  • Workup: Once complete, turn off the lamp and allow the apparatus to cool. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the oxetane product(s).

References

Technical Support Center: Controlling Regioselectivity in the Ring-Opening of 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for managing reactions involving 2,2-dimethylcyclobutan-1-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are leveraging this versatile building block. Due to its strained four-membered ring, this compound is a powerful synthetic intermediate, but controlling the regioselectivity of its ring-opening reactions is a common challenge.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and supported by authoritative literature.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Question 1: My Baeyer-Villiger oxidation is producing the wrong γ-lactone regioisomer, or a mixture of both. How can I improve selectivity for the desired product?

Answer:

This is a classic regioselectivity challenge in Baeyer-Villiger (BV) oxidations.[3][4] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, and for this compound, two outcomes are possible, leading to Lactone A or Lactone B.

The regioselectivity is governed by the "migratory aptitude" of the groups attached to the carbonyl carbon. The generally accepted order is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl .[5]

  • Path A (Favored): Migration of the more substituted tertiary carbon (C2) leads to the tetrasubstituted γ-lactone (Lactone A).

  • Path B (Disfavored): Migration of the less substituted primary carbon (C4) leads to the gem-dimethyl γ-lactone (Lactone B).

Based on migratory aptitude, Path A is heavily favored. If you are observing poor selectivity, consider the following causes and solutions:

Potential Causes & Solutions:

  • Suboptimal Reagent or Catalyst: While standard peroxy acids like m-CPBA are robust, their selectivity can be influenced by reaction conditions. The use of certain Lewis acids can enhance the inherent migratory preference.[6]

  • Steric Hindrance: In highly congested systems, a less-substituted group may migrate preferentially if the transition state for the migration of the more substituted group is sterically inaccessible.

  • Electronic Effects: Electron-withdrawing or -donating groups elsewhere in the molecule, if applicable, can alter the electronic character of the migrating carbons and affect their aptitude.

Workflow: Diagnosing and Optimizing Baeyer-Villiger Regioselectivity

G cluster_0 start Problem: Poor Regioselectivity in Baeyer-Villiger Oxidation check_reagent Is a standard peroxy acid (e.g., m-CPBA) being used? start->check_reagent lewis_acid Introduce a Lewis Acid Catalyst (e.g., Sc(OTf)3, BF3·OEt2) to enhance migratory aptitude. check_reagent->lewis_acid Yes check_temp Was the reaction run at elevated temperature? check_reagent->check_temp No, using other oxidant lewis_acid->check_temp lower_temp Run reaction at lower temperature (e.g., 0 °C to -20 °C) to favor the lower energy transition state. check_temp->lower_temp Yes solvent Consider solvent effects. Switch from non-polar (DCM) to a more coordinating solvent or vice-versa. check_temp->solvent No lower_temp->solvent confirm Confirm structure of isomers via 2D NMR (HMBC, NOESY) to validate results. solvent->confirm

Caption: Troubleshooting flowchart for poor Baeyer-Villiger regioselectivity.

Question 2: I am attempting an acid-catalyzed ring-opening to form a carboxylic acid, but I'm getting a mixture of linear acids from cleavage at both sides of the carbonyl. How do I control this?

Answer:

Acid-catalyzed ring-opening involves the cleavage of a C-C bond adjacent to the carbonyl. Unlike the BV oxidation, this process does not inherently have a strong electronic preference, and selectivity can be poor under standard Brønsted acid conditions (e.g., H₂SO₄, HCl). The choice of catalyst is critical for directing the cleavage.

  • Path C (C1-C2 Cleavage): Cleavage of the bond between the carbonyl and the quaternary carbon (C2) leads to 3,3-dimethyl-4-oxopentanoic acid upon hydration and rearrangement.

  • Path D (C1-C4 Cleavage): Cleavage of the bond between the carbonyl and the methylene carbon (C4) leads to 4,4-dimethylpentanoic acid derivatives.

Controlling this regioselectivity often requires moving from simple Brønsted acids to more sophisticated Lewis acid catalysts. Different Lewis acids can coordinate to the carbonyl and direct the cleavage down a specific pathway.[7]

Data Table: Effect of Lewis Acid on Regioselective Cleavage
Catalyst SystemPredominant CleavageProduct TypeRationale
Brønsted Acid (H₂SO₄) Mixture (C1-C2 and C1-C4)Mixture of carboxylic acidsProtonation activates the carbonyl but offers little directional control.
Hard Lewis Acid (Sc(OTf)₃) C1-C2 CleavageIndenylacetic acid derivatives (with aryl groups)The choice of the Lewis acid fully controls the reaction pathway and the regioselectivity of the cyclobutanone C-C bond cleavage site.[7]
Softer Lewis Acid (Rh(I) complex) C1-C4 CleavageCyclopentenones / 1-IndanonesRh(I) can insert into the less-hindered C1-C4 bond, leading to ring expansion products rather than simple cleavage.[8][9]

Self-Validating Protocol Step: To confirm the identity of your products, perform derivatization to the corresponding methyl esters using diazomethane or TMS-diazomethane followed by GC-MS analysis. The distinct fragmentation patterns will allow for unambiguous identification of the constitutional isomers.

Frequently Asked Questions (FAQs)

Question 3: What is the fundamental mechanism of the Baeyer-Villiger oxidation for this compound?

Answer:

The Baeyer-Villiger oxidation is a highly reliable method for converting cyclic ketones into lactones (cyclic esters).[3] The mechanism proceeds through a key tetrahedral intermediate known as the "Criegee intermediate".[6][10]

  • Protonation: The peroxy acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The peroxy acid then attacks the carbonyl carbon, forming the Criegee intermediate.

  • Rearrangement (Rate-Determining Step): In a concerted step, one of the adjacent carbon groups migrates to the adjacent oxygen atom, displacing a carboxylate leaving group. This is the regiochemistry-determining step. For this compound, the more substituted tertiary carbon has a higher migratory aptitude and moves preferentially.[5]

  • Deprotonation: A final deprotonation step yields the neutral lactone product.

The stereochemistry of the migrating carbon is fully retained during the rearrangement.[10]

G cluster_0 Baeyer-Villiger Mechanism Ketone 2,2-Dimethyl- cyclobutan-1-one Protonated Protonated Ketone Ketone->Protonated + H+ Criegee Criegee Intermediate Protonated->Criegee + RCO3H Oxocarbenium Oxocarbenium Ion Criegee->Oxocarbenium Migration of Tertiary Carbon (Rate-Determining) Lactone Product (γ-Lactone A) Oxocarbenium->Lactone - H+

Caption: Simplified workflow of the Baeyer-Villiger oxidation mechanism.

Question 4: How do base-catalyzed ring-opening reactions of cyclobutanones proceed, and what is the expected regioselectivity?

Answer:

Base-catalyzed ring-opening is less common for simple cyclobutanones compared to acid-catalyzed methods but is highly relevant for substituted systems or those prone to rearrangement. The mechanism typically involves nucleophilic attack at the carbonyl carbon, followed by ring-opening driven by the release of ring strain.

For this compound, a strong nucleophile/base (e.g., NaOMe, NaOH) attacks the carbonyl. The resulting tetrahedral intermediate can undergo cleavage of either the C1-C2 or C1-C4 bond.

  • Cleavage Direction: The cleavage generally occurs to form the more stable carbanion. In this case, cleavage of the C1-C2 bond would place a partial negative charge on the quaternary C2, which is less stable than the primary carbanion that would result from C1-C4 cleavage.

  • Expected Product: Therefore, base-catalyzed cleavage is expected to favor the cleavage of the C1-C4 bond, leading to an enolate that, upon workup, gives a derivative of 4,4-dimethylpentanoic acid.

This contrasts with the epoxide ring-opening, where under basic conditions, the nucleophile attacks the least substituted carbon in an Sₙ2-like fashion.[11][12] For cyclobutanones, the reaction is dictated by the stability of the intermediates formed after the initial nucleophilic attack on the carbonyl.

Experimental Protocols

Protocol 1: Regioselective Baeyer-Villiger Oxidation of this compound

This protocol is optimized for the selective formation of 5,5-dimethyl-dihydrofuran-2(3H)-one (Lactone A).

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 0.5 M HCl (for pH adjustment if needed)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add m-CPBA portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by TLC or GC-MS (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous Na₂SO₃ to destroy excess peroxide (test with peroxide strips). Then, add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure lactone.

  • Validation: Confirm regioselectivity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Technical Support Center: Stereoselective Synthesis of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of cyclobutane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricate challenges of constructing stereodefined four-membered rings. Cyclobutane moieties are critical structural motifs in numerous natural products and pharmaceutical agents, yet their synthesis is often hampered by issues of selectivity.[1][2]

This resource provides in-depth, question-and-answer-based troubleshooting guides grounded in mechanistic principles and field-proven strategies.

FAQ 1: Troubleshooting Poor Diastereoselectivity in [2+2] Cycloadditions
Question: My thermal [2+2] cycloaddition between a ketene and a disubstituted alkene is yielding a nearly 1:1 mixture of diastereomers. What is the underlying cause, and how can I improve the selectivity?

Answer:

Poor diastereoselectivity in thermal ketene cycloadditions is a classic problem that typically points to a non-concerted, stepwise reaction mechanism.[3] According to Woodward-Hoffmann rules, a concerted thermal [2+2] cycloaddition proceeding through a suprafacial-suprafacial transition state is symmetry-forbidden.[4][5] Instead, the reaction often proceeds through a zwitterionic intermediate. The extended lifetime of this intermediate allows for bond rotation around the newly formed single bond before the second bond closes to form the ring, thereby scrambling the stereochemical information of the starting alkene.

The key to improving diastereoselectivity is to either favor a more concerted-like pathway or to control the stereochemistry of the ring-closing step.

The mechanism's nature is highly sensitive to the electronic properties of the reactants and the reaction conditions. A polar, zwitterionic intermediate is stabilized by polar solvents, increasing its lifetime and eroding stereoselectivity.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];

}

Figure 1: Competing pathways in [2+2] ketene cycloadditions.
  • Solvent Polarity Optimization: The choice of solvent is critical. By decreasing solvent polarity, you can destabilize the charge-separated zwitterionic intermediate, promoting a more concerted, stereospecific pathway.[3][6]

    • Protocol: If your reaction is in a polar solvent like acetonitrile (CH₃CN), systematically switch to less polar alternatives such as dichloromethane (DCM), toluene, or hexanes. Monitor the diastereomeric ratio (d.r.) at each step.

  • Introduction of Lewis Acids: Lewis acids can catalyze the reaction by coordinating to the alkene or the ketene carbonyl group. This coordination pre-organizes the reactants in the transition state, lowers the energy of the LUMO of the reaction partner, and can enforce a more concerted cycloaddition, leading to significantly higher diastereoselectivity.[3][7]

    • Protocol: Screen a panel of Lewis acids. Start with common choices like TiCl₄, BF₃·OEt₂, or ZnCl₂ at cryogenic temperatures (e.g., -78 °C). Add the Lewis acid to the alkene in a non-coordinating solvent like DCM, stir for 15-30 minutes, and then add the ketene precursor or ketene solution dropwise.

    Lewis Acid (0.2 eq.)SolventTemperature (°C)Diastereomeric Ratio (d.r.)
    NoneCH₃CN251.2 : 1
    NoneToluene253 : 1
    TiCl₄DCM-78>20 : 1
    BF₃·OEt₂DCM-7815 : 1

    Table 1: Representative data showing the effect of solvent and Lewis acid on diastereoselectivity.

  • Steric Control: Increasing the steric bulk on either the ketene or the alkene can create a stronger facial bias during the approach of the two components.[3] The transition state leading to the less sterically hindered diastereomer will be favored.

FAQ 2: Enhancing Low Enantioselectivity in Catalytic Photochemical [2+2] Cycloadditions
Question: I am running an enantioselective [2+2] photocycloaddition using a chiral photosensitizer catalyst, but the enantiomeric excess (ee) of my cyclobutane product is consistently low (<30%). How can I improve this?

Answer:

Low enantioselectivity in catalytic photochemical [2+2] reactions is a multifaceted problem. The challenge lies in effectively transferring chirality from the catalyst to the substrate in its electronically excited state.[3] Several factors can undermine this process.

  • Inefficient Chiral Induction: The catalyst may not be creating a sufficiently well-defined chiral environment around the substrate. The interaction between the excited-state substrate and the chiral catalyst is often transient and weak.

    • Troubleshooting:

      • Ligand Modification: If using a metal-based photocatalyst (e.g., Iridium or Ruthenium complexes), systematically modify the chiral ligands.[8] Small changes to steric bulk or electronic properties can have a profound impact on the enantioselectivity by altering the catalyst-substrate complex geometry.

      • Catalyst Scaffolding: Switch to a different class of chiral photosensitizer. Thioxanthones, for example, have been used effectively to induce stereoselectivity through energy transfer mechanisms.[9]

  • Uncatalyzed Background Reaction: The direct photoexcitation of your substrate may be competing with the catalyzed pathway.[10] If the substrate can absorb light from your source, it will form the racemic product through an uncatalyzed pathway, thus eroding the overall ee.

    • Troubleshooting:

      • Wavelength Selection: Use a light source with a wavelength that is strongly absorbed by the photocatalyst but minimally absorbed by the reactants.[6] For many visible-light photocatalysts, this means using blue or green LEDs instead of broad-spectrum UV lamps.[8][11]

      • Concentration Optimization: Lowering the substrate concentration can sometimes favor the catalytic pathway over the bimolecular uncatalyzed reaction.

  • Reaction Temperature: Although photochemical reactions are often less temperature-dependent than thermal reactions, lower temperatures can enhance selectivity. Reducing thermal energy can rigidify the transition state assembly, disfavoring non-selective pathways and potentially increasing the lifetime of the catalyst-substrate complex.[3]

    • Protocol: Perform the reaction at 0 °C, -20 °C, or even -78 °C using a cryo-photoreactor setup. Compare the ee values obtained at different temperatures to find the optimum.

graph G { graph [bgcolor="#FFFFFF", layout=dot, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

}

Figure 2: Troubleshooting workflow for low enantioselectivity.
FAQ 3: Addressing Regioselectivity Issues in Intermolecular [2+2] Reactions
Question: My photocycloaddition between two different unsymmetrical alkenes produces a mixture of "head-to-head" (HH) and "head-to-tail" (HT) regioisomers. How can I control this outcome?

Answer:

Controlling regioselectivity in intermolecular [2+2] cycloadditions is a significant challenge because it is governed by the subtle interplay of steric and electronic factors in the transition state or key intermediates (e.g., 1,4-diradicals).[12][13] The formation of HH vs. HT isomers depends on which radical intermediate is more stable.

  • Enhance Electronic Bias: The reaction is most efficient and often more selective between an electron-rich alkene and an electron-poor alkene. The regioselectivity is dictated by the most favorable HOMO-LUMO interaction, which typically leads to the formation of the more stable diradical intermediate.[3]

    • Recommendation: If possible, modify your substrates to increase their electronic disparity. For example, introduce a strong electron-donating group (e.g., -OMe) on one alkene and a strong electron-withdrawing group (e.g., -CN, -CO₂R) on the other.

  • Supramolecular Scaffolding: Using templates or hosts can pre-organize the reactants in a specific orientation before photoexcitation, thereby dictating the regiochemical outcome.

    • Advanced Protocol: Recent research has shown that colloidal quantum dots (QDs) can act as photocatalysts and self-assembly scaffolds. Substrates bearing coordinating groups (like carboxylic acids) can bind to the QD surface, and the regioselectivity can be tuned by controlling this assembly, leading to exceptional control over HH vs. HT products.[12][14]

  • Steric Directing Groups: A bulky substituent on one of the alkenes can sterically block one mode of addition, favoring the formation of the less hindered regioisomer. This is one of the most classic and reliable methods for controlling regioselectivity.

Example Protocol: Lewis Acid-Catalyzed Asymmetric [2+2] Cycloaddition

This protocol is adapted from methodologies known to provide high stereocontrol in the synthesis of cyclobutanes.[3]

Objective: To synthesize a chiral cyclobutane from an acrylate and a vinyl ether with high diastereo- and enantioselectivity.

Materials:

  • Chiral Oxazaborolidine-AlBr₃ complex (catalyst)

  • Trifluoroethyl acrylate (dienophile)

  • Ethyl vinyl ether (alkene)

  • Toluene (anhydrous)

  • Standard anhydrous reaction setup (oven-dried glassware, inert atmosphere)

Step-by-Step Procedure:

  • Catalyst Preparation:

    • In a flame-dried flask under Argon, dissolve (R)-(-)-2-amino-2-phenylethanol (1.0 equiv) in anhydrous toluene.

    • Cool the solution to 0 °C and add trimethylaluminum (1.0 equiv) dropwise.

    • Allow the solution to warm to room temperature and stir for 1 hour to form the oxazaborolidine precursor.

    • Cool the resulting solution to -78 °C and add aluminum bromide (AlBr₃, 1.0 equiv). Stir for 30 minutes. The active catalyst is now formed in situ.

  • Cycloaddition:

    • To the prepared catalyst solution (0.1 equiv) in toluene at -78 °C, add trifluoroethyl acrylate (1.0 equiv).

    • Add ethyl vinyl ether (2.0 equiv) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 12 hours, monitoring by TLC or LCMS.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired stereoisomerically enriched cyclobutane.

References

Technical Support Center: Optimizing Solvent Conditions for Norrish Cleavage Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Norrish cleavage reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness or troubleshoot these powerful photochemical transformations. Here, we move beyond simple protocols to explain the underlying principles that govern how solvents dictate reaction outcomes, enabling you to rationally design and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Norrish Type I and Type II reactions?

A Norrish Type I reaction involves the photochemical cleavage of the α-carbon bond adjacent to the carbonyl group, resulting in the formation of two radical intermediates (an acyl radical and an alkyl radical)[1][2]. In contrast, a Norrish Type II reaction is an intramolecular process that occurs in carbonyl compounds possessing an abstractable γ-hydrogen. The reaction proceeds via the formation of a 1,4-biradical intermediate, which then undergoes either fragmentation or cyclization[2][3].

Q2: How does solvent polarity influence the outcome of Norrish reactions?

Solvent polarity can significantly alter the reaction pathway. For Norrish Type I reactions, polar protic solvents like methanol or ethanol can promote the formation of ketene intermediates from the initial acyl radical[4]. In Norrish Type II reactions, solvent polarity can influence the lifetime and conformational dynamics of the 1,4-biradical intermediate, thereby affecting the ratio of fragmentation to cyclization (Norrish-Yang reaction) products. For instance, polar solvents can stabilize the biradical, potentially altering the product distribution compared to nonpolar solvents[4][5].

Q3: Why is degassing the solvent important for my Norrish reaction?

Dissolved oxygen is a triplet-state quencher. Since many Norrish reactions proceed through a triplet excited state, the presence of oxygen can significantly reduce the quantum yield by deactivating the excited ketone before the cleavage can occur[6]. Therefore, thoroughly degassing the solvent with an inert gas like argon or nitrogen is a critical step to ensure efficient reaction.

Q4: Can the solvent viscosity affect my product yields?

Absolutely. This is due to the "cage effect"[7]. After the initial bond cleavage in a Norrish Type I reaction, the resulting radical pair is temporarily trapped in a "cage" of surrounding solvent molecules. In highly viscous solvents, the radicals are held in close proximity for a longer duration, which increases the probability of them recombining to reform the starting material or forming in-cage products. In less viscous solvents, the radicals can more easily diffuse apart ("cage escape"), leading to a higher yield of products derived from free radicals[8].

Troubleshooting Guide

This section addresses common issues encountered during Norrish cleavage reactions and provides actionable, solvent-focused solutions.

Problem Potential Solvent-Related Cause Suggested Solution & Rationale
Low Quantum Yield / Inefficient Reaction 1. Solvent Quenching: The solvent itself may be quenching the excited state of the carbonyl compound. 2. Presence of Impurities: Dissolved oxygen or other impurities can act as quenchers.1. Change Solvent: Switch to a solvent with a higher triplet energy or one that is known to be inert for photochemical reactions (e.g., benzene, cyclohexane, acetonitrile). 2. Improve Degassing/Purification: Ensure the solvent is of high purity and is rigorously degassed before use. Consider freeze-pump-thaw cycles for complete oxygen removal.
Dominance of Recombination Products (Norrish Type I) High Solvent Viscosity: The solvent is too viscous, preventing the radical pair from escaping the solvent cage.Decrease Viscosity: Switch to a less viscous solvent (e.g., from dodecane to pentane) to facilitate cage escape and increase the yield of cage-escape products[8].
Undesired Ketene/Ester Formation (Norrish Type I) Use of Polar Protic Solvents: Solvents like methanol or ethanol can react with the ketene intermediate formed from the acyl radical.Switch to Aprotic Solvents: Use a polar aprotic solvent (e.g., acetonitrile, DMSO) or a nonpolar solvent (e.g., benzene, THF) to avoid the nucleophilic addition to the ketene intermediate[4].
Low Yield of Cyclization Product (Norrish-Yang Reaction) Solvent Destabilizing the Required Biradical Conformation: The solvent may favor a conformation of the 1,4-biradical that leads to fragmentation over cyclization.Solvent Screening: Perform the reaction in a range of solvents with varying polarities. Polar solvents like acetonitrile or methanol can dramatically alter the ratio of cyclization products compared to nonpolar solvents like benzene[4].
Complex Mixture of Unidentified Byproducts Solvent Reactivity: The solvent may be participating in the reaction (e.g., hydrogen abstraction by the excited ketone or radical intermediates).Choose an Inert Solvent: Select a solvent with strong C-H bonds that are less susceptible to hydrogen abstraction, such as benzene or acetonitrile. Avoid solvents like alkanes with weak tertiary C-H bonds if hydrogen abstraction is a concern.

Visualizing the Mechanism: The Role of the Solvent

The following diagrams illustrate the key steps in Norrish Type I and Type II reactions and highlight where solvent properties exert their influence.

Norrish_Type_I Ketone R(CO)R' Excited_Ketone [R(CO)R']* Ketone->Excited_Ketone Radical_Pair [R-C•=O + •R']cage Excited_Ketone->Radical_Pair α-Cleavage Cage_Escape Cage Escape (Favored by Low Viscosity) Radical_Pair->Cage_Escape Recombination Recombination (Favored by High Viscosity) Radical_Pair->Recombination Ketene Ketene Formation (Favored by Polar Protic Solvents) Radical_Pair->Ketene H+ abstraction Free_Radicals R-C•=O + •R' Cage_Escape->Free_Radicals Recombination->Ketone Products Decarbonylation, Disproportionation, etc. Free_Radicals->Products

Caption: Norrish Type I reaction pathway and key solvent influence points.

Norrish_Type_II Ketone Ketone with γ-Hydrogen Excited_Ketone Excited Ketone* Ketone->Excited_Ketone Biradical 1,4-Biradical Excited_Ketone->Biradical γ-H Abstraction Conformation Biradical Conformation (Influenced by Solvent Polarity & H-Bonding) Biradical->Conformation Fragmentation Fragmentation (Cleavage) Conformation->Fragmentation β-cleavage Cyclization Cyclization (Norrish-Yang) Conformation->Cyclization Ring Closure

Caption: Norrish Type II reaction pathway showing solvent influence on the 1,4-biradical intermediate.

Data Presentation: Solvent Effects on Norrish-Yang Cyclization

The competition between fragmentation and cyclization in Norrish Type II reactions is highly sensitive to the solvent environment. Research on the photolysis of β-anisylketones demonstrates how changing the solvent can dramatically alter the product ratio of diastereomeric cyclobutanol products (CB1 and CB2) from the Norrish-Yang reaction.

Table 1: Influence of Solvent Polarity on the Product Ratio of Cyclobutanols (CB1:CB2) in a Norrish-Yang Reaction [4]

SolventDielectric Constant (ε)Solvent TypeProduct Ratio (CB1:CB2)
Benzene2.3Nonpolar85:15
Acetonitrile37.5Polar Aprotic35:65
Methanol32.7Polar Protic25:75

Data adapted from Moorthy, J. N., et al. (2009). Norrish Type II Photoreactivity of β-Anisylalkanophenones and Solvent Effects on Stereoselective Yang Cyclization.

As the data illustrates, a nonpolar solvent like benzene strongly favors the formation of one diastereomer (CB1). In contrast, switching to polar solvents, both aprotic (acetonitrile) and protic (methanol), inverts this selectivity, favoring the formation of the other diastereomer (CB2)[4]. This highlights the critical role of solvent choice in controlling stereoselectivity in these reactions.

Experimental Protocol: Solvent Screening for a Norrish Reaction

This protocol provides a general framework for systematically evaluating the effect of different solvents on your photochemical reaction.

Objective: To identify the optimal solvent for a Norrish cleavage reaction by screening a panel of solvents with varying properties (polarity, viscosity, hydrogen-bonding ability).

Materials:

  • Photochemical reactor (e.g., Rayonet reactor or a setup with a suitable UV lamp)

  • Quartz or Pyrex reaction tubes (ensure the material is transparent at the desired wavelength)

  • Substrate (carbonyl compound)

  • Panel of high-purity, degassed solvents (e.g., hexane, benzene, THF, acetonitrile, methanol)

  • Internal standard for GC or HPLC analysis

  • Inert gas supply (Argon or Nitrogen)

Workflow Diagram:

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions 1. Prepare Stock Solutions (Substrate & Internal Standard) Dispense 2. Dispense into Reaction Tubes Prep_Solutions->Dispense Add_Solvents 3. Add Screen Solvents Dispense->Add_Solvents Degas 4. Degas with Inert Gas Add_Solvents->Degas Irradiate 5. Irradiate at Constant Temp. Degas->Irradiate Quench 6. Quench Reaction (if necessary) Irradiate->Quench Analyze 7. Analyze by GC/HPLC/NMR Quench->Analyze Determine 8. Determine Conversion & Product Ratios Analyze->Determine

Caption: Workflow for photochemical solvent screening.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a stock solution of your carbonyl substrate and a suitable internal standard in a volatile solvent.

  • Dispensing: Aliquot a precise volume of the stock solution into each reaction tube. Evaporate the volatile solvent under a stream of inert gas.

  • Solvent Addition: To each tube, add a precise volume of one of the degassed screen solvents. Ensure the final concentration of the substrate is consistent across all experiments.

  • Degassing: Seal the tubes and further degas each solution by bubbling with argon or nitrogen for at least 15-20 minutes[6].

  • Irradiation: Place all tubes in the photochemical reactor to ensure they receive equal irradiation. Maintain a constant temperature using a cooling fan or bath. Irradiate for a fixed period, determined from preliminary experiments to give partial conversion (e.g., 20-50%).

  • Analysis: After irradiation, analyze the reaction mixtures using an appropriate technique (GC, HPLC, or ¹H NMR).

  • Data Interpretation: Using the internal standard, calculate the conversion of the starting material and the relative yields of the different products for each solvent. Plotting these results against solvent parameters (e.g., dielectric constant, viscosity) can reveal trends and inform the selection of the optimal solvent.

By systematically applying this protocol, you can efficiently navigate the complex interplay between solvent properties and reaction outcomes, leading to optimized conditions for your specific Norrish cleavage reaction.

References

Technical Support Center: Purification of 2,2-Dimethylcyclobutan-1-one Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 2,2-Dimethylcyclobutan-1-one. As a versatile building block in pharmaceutical and materials science, derivatives of this strained ketone often present unique purification challenges. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve high product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Work-up & General Strategy

Q1: I've just completed a reaction using this compound. What is the best general approach to start the purification process?

A1: The optimal starting point is always a well-designed liquid-liquid extraction, often referred to as a "work-up." This initial step aims to remove the bulk of ionic impurities, such as acid or base catalysts, salts, and certain polar reagents. The choice of washes depends on the nature of your product and the reaction conditions.

A standard sequence for a neutral product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) would be:

  • Wash with a dilute acid (e.g., 1 M HCl) to remove basic impurities like amines.[1]

  • Wash with a dilute base (e.g., saturated NaHCO₃ or 1 M NaOH) to remove acidic impurities.[1][2]

  • Wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer before drying.

After this initial work-up, the choice of the primary purification technique—chromatography, distillation, or crystallization—depends on the physical properties of your target compound. The following decision tree provides a logical workflow.

G start Crude Mixture (Post-Work-up) is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile & thermally stable? is_solid->is_volatile No (Liquid/Oil) cryst Attempt Crystallization is_solid->cryst Yes dist Purify by Distillation (Atmospheric or Vacuum) is_volatile->dist Yes chrom Purify by Column Chromatography is_volatile->chrom No cryst->chrom If unsuccessful

Caption: Decision tree for selecting a primary purification method.

Section 2: Removing Specific Impurities

Q2: My reaction did not go to completion. How can I effectively remove unreacted this compound from my non-polar product?

A2: This is a common challenge, especially if your product has a similar polarity to the starting ketone. For this scenario, a chemical extraction method leveraging the reactivity of the ketone is highly effective. The recommended technique is a bisulfite extraction .[3][4]

Mechanism: Unhindered ketones react with aqueous sodium bisulfite to form a charged bisulfite adduct.[5] This adduct is ionic and therefore highly soluble in the aqueous phase, allowing it to be easily separated from your non-polar organic product.

Applicability: This method is effective for methyl and cyclic ketones.[3][4] While the gem-dimethyl group on this compound adds some steric hindrance, the strained four-membered ring can enhance reactivity at the carbonyl, often making this technique viable. It is crucial to perform a small-scale trial first. The reaction can be reversed by adding a base to the aqueous layer, which allows for the recovery of the starting ketone if needed.[3]

(See Protocol 1 for a detailed step-by-step guide).

Q3: My crude product is contaminated with triphenylphosphine oxide (TPPO) from a Wittig reaction. It's co-eluting with my product during chromatography. What should I do?

A3: Triphenylphosphine oxide is a notoriously difficult impurity to remove due to its moderate polarity and high crystallinity. Here are several field-proven strategies:

  • Precipitation/Filtration: If your product is relatively non-polar, you can often remove the bulk of TPPO by concentrating the reaction mixture and suspending the residue in a non-polar solvent like cold pentane or a hexane/ether mixture.[6] The TPPO will often precipitate as a white solid and can be removed by filtration through a plug of silica or Celite.[6]

  • Chromatography on Acidic Silica: In some cases, using silica gel that has been made slightly acidic can help retain the basic phosphine oxide.

  • Lewis Acid Complexation: Adding a Lewis acid like MgCl₂ or ZnCl₂ can form a complex with the phosphine oxide, altering its solubility and chromatographic behavior, often making it easier to separate.

Q4: An acidic (or basic) byproduct is contaminating my neutral product. How do I choose the right aqueous solution for an acid-base extraction?

A4: The key is to use a reagent that will selectively ionize the impurity without affecting your product. The choice of acid or base depends on the pKa of the impurity.

G cluster_0 Organic Layer (e.g., in Ether) A Product (Neutral) Strong Acid Impurity (e.g., R-COOH) Weak Acid Impurity (e.g., Phenol) Basic Impurity (e.g., R-NH2) wash1 Wash with NaHCO₃ (Weak Base) A:f1->wash1 wash2 Wash with NaOH (Strong Base) A:f2->wash2 wash3 Wash with HCl (Acid) A:f3->wash3 aq1 Aqueous Layer 1: Contains R-COO⁻ Na⁺ wash1->aq1 aq2 Aqueous Layer 2: Contains Ar-O⁻ Na⁺ wash2->aq2 aq3 Aqueous Layer 3: Contains R-NH₃⁺ Cl⁻ wash3->aq3 final_org Final Organic Layer: Contains Purified Neutral Product

Caption: Sequential acid-base extraction workflow.

  • To Remove Strong Acids (e.g., carboxylic acids): Use a weak base like 5% aqueous sodium bicarbonate (NaHCO₃). This is strong enough to deprotonate the carboxylic acid but will not react with very weak acids like phenols.[1]

  • To Remove Weak Acids (e.g., phenols): Use a strong base like 1-2 M sodium hydroxide (NaOH). This will deprotonate phenols, which are not acidic enough to react with bicarbonate.[1]

  • To Remove Bases (e.g., amines): Use a dilute acid like 1 M hydrochloric acid (HCl). This will protonate the amine to form a water-soluble ammonium salt.[1][7]

Section 3: Technique-Specific Troubleshooting

Q5: I'm attempting column chromatography, but I suspect my product is degrading on the silica gel. What are the signs and how can I prevent this?

A5: Degradation on silica gel is a common issue for acid-sensitive compounds, including some strained cyclobutane derivatives. Signs include streaking on the TLC plate, low recovery from the column, and the appearance of new, more polar spots on the TLC of your collected fractions.

Solutions:

  • Deactivate the Silica: Before preparing your column, create a slurry of the silica gel in your starting eluent and add 1-2% triethylamine (or another volatile base like pyridine). This neutralizes the acidic silanol groups on the silica surface.[6]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica like diol or C18 if your product is compatible.

  • Work Quickly: Do not let your product sit on the column for an extended period. Use flash chromatography with positive pressure to expedite the separation.

Q6: Is distillation a good option for purifying a liquid 2,2-dimethylcyclobutanol derivative (product of a reduction)?

A6: Distillation can be an excellent method for purifying thermally stable liquids, especially on a larger scale. The key is to compare the boiling points of your product and the major impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 98.14[8]~137-139Starting material.
2,2-Dimethylcyclobutanol100.16~145-150Reduced product; higher BP due to H-bonding.
Water18.02100Common solvent/reagent.
Tetrahydrofuran (THF)72.1166Common reaction solvent.

Considerations:

  • Boiling Point Separation: A difference of at least 25 °C is ideal for simple distillation. If boiling points are closer, fractional distillation is required.

  • Thermal Stability: Strained rings can be susceptible to thermal rearrangement or decomposition. Always test the thermal stability of a small sample first.

  • Vacuum Distillation: For compounds with high boiling points (>150 °C at atmospheric pressure) or those that are thermally sensitive, vacuum distillation is essential. Reducing the pressure significantly lowers the boiling point, allowing for a safer, more efficient separation.

Key Experimental Protocols

Protocol 1: Bisulfite Extraction for Removal of Unreacted Ketone

Objective: To selectively remove this compound from an organic solution containing a desired neutral product.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Transfer the solution to a separatory funnel.

  • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). Caution: This procedure may generate sulfur dioxide gas and should be performed in a well-ventilated fume hood.[3]

  • Add the saturated NaHSO₃ solution (approximately 1/3 of the organic layer volume) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The charged bisulfite adduct of the ketone will be in the lower aqueous layer.

  • Drain the aqueous layer.

  • To ensure complete removal, wash the organic layer one more time with a fresh portion of saturated NaHSO₃ solution.

  • Wash the organic layer with water, followed by brine, to remove any residual bisulfite.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the product, now free of the starting ketone.[3]

References

preventing polymerization in reactions involving 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethylcyclobutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for reactions involving this versatile building block. Unintended polymerization can be a significant challenge, leading to decreased yields and complex purification procedures. This guide offers a structured approach to understanding and preventing these undesirable side reactions.

I. Understanding the Instability: Why Does this compound Polymerize?

This compound, while a valuable synthetic intermediate, possesses inherent reactivity that can lead to polymerization under various conditions. The primary drivers for this instability are ring strain and the susceptibility of the carbonyl group to initiate reactions. Polymerization can proceed through several mechanisms, including radical, cationic, and anionic pathways.

  • Photochemical Instability (Radical Pathway): Exposure to ultraviolet (UV) light can induce a Norrish Type I cleavage of the bond between the carbonyl carbon and a quaternary alpha-carbon. This homolytic cleavage generates a diradical species that can initiate radical polymerization.[1][2]

  • Acid/Base Sensitivity (Ionic Pathways): Trace acidic or basic impurities can catalyze cationic or anionic ring-opening polymerization. The strain in the four-membered ring makes it susceptible to nucleophilic or electrophilic attack, leading to chain growth.[3][4][5]

II. Troubleshooting Guide: Addressing Polymerization in Your Reaction

This section is designed to help you diagnose and resolve issues with unwanted polymerization during your experiments.

Scenario 1: My reaction mixture turned into a viscous sludge/solid upon exposure to light.

Question: I was running a reaction with this compound, and upon exposure to ambient light (or a UV lamp), the solution became thick and eventually solidified. What happened, and how can I prevent this?

Answer: This is a classic sign of photochemically induced radical polymerization. The energy from the light source likely initiated a Norrish Type I reaction, creating radical species that propagated a polymerization chain reaction.[1]

Troubleshooting Steps:

  • Protect from Light: The most critical step is to shield your reaction from light.

    • Cover your glassware with aluminum foil.

    • Work in a fume hood with the sash lowered and the light turned off, if possible.

    • Use amber glass reaction vessels.

  • Incorporate a Radical Inhibitor: Add a small amount of a radical scavenger to the reaction mixture.

InhibitorRecommended ConcentrationNotes
Butylated hydroxytoluene (BHT)0.01 - 0.1 mol%A common and effective hindered phenol inhibitor.
Hydroquinone0.01 - 0.1 mol%Another widely used inhibitor. Ensure it is compatible with your reaction conditions.
4-Methoxyphenol (MEHQ)0.01 - 0.1 mol%Often used for stabilizing monomers.
  • Degas Your Solvents: Oxygen can participate in radical reactions. Degassing your solvent by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes before use can help minimize this.

Scenario 2: My reaction failed, and I observed a significant amount of a white, insoluble powder.

Question: I'm attempting a reaction with this compound using a Lewis acid catalyst. My starting material is consumed, but I'm not getting my desired product. Instead, I'm isolating an insoluble white powder. What could be the issue?

Answer: The formation of an insoluble powder in the presence of an acid catalyst strongly suggests cationic ring-opening polymerization.[4][5] The Lewis acid is likely activating the carbonyl group, making it susceptible to nucleophilic attack by another monomer molecule, initiating polymerization.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst:

    • Reduce Catalyst Loading: Use the minimum effective amount of the Lewis acid.

    • Consider a Milder Catalyst: If possible, switch to a less potent Lewis acid.

    • Alternative Synthetic Routes: Explore non-acidic pathways to your target molecule.

  • Control Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can disfavor the polymerization pathway.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the catalyst. This keeps the instantaneous concentration of the monomer low, which can reduce the rate of polymerization.

Scenario 3: I'm using a strong base in my reaction, and I'm getting a sticky, polymeric byproduct.

Question: My protocol involves a strong base (e.g., an alkoxide or an organolithium reagent). I'm noticing a significant amount of a tacky, polymeric substance that is difficult to separate from my product. How can I avoid this?

Answer: This is indicative of anionic ring-opening polymerization.[6][7] The strong base is likely attacking the carbonyl group, generating an enolate which can then act as a nucleophile to attack another monomer molecule, initiating a chain reaction.

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: If the base is only intended to be a proton scavenger, consider using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered amine base (e.g., DBU, DIPEA).

  • Inverse Addition: Add the base slowly to the solution of this compound at a low temperature. This can help control the initiation of polymerization.

  • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) to manage the reactivity of the anionic species.

III. Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: To maximize shelf life and prevent degradation, store this compound under the following conditions:

  • Temperature: In a refrigerator (2-8 °C).

  • Atmosphere: Under an inert atmosphere (argon or nitrogen).

  • Light: In an amber glass bottle or a container protected from light.

  • Inhibitor: Consider adding a small amount of BHT (e.g., 50-100 ppm) as a stabilizer for long-term storage.

Q2: Can I purify this compound by distillation?

A2: Yes, vacuum distillation is a suitable method for purifying this compound. However, it is crucial to take precautions to prevent polymerization during heating.

  • Add a radical inhibitor (like BHT) to the distillation flask.

  • Ensure the distillation apparatus is free of acidic or basic residues.

  • Use the lowest possible pressure to keep the distillation temperature down.

Q3: Are there any solvents I should avoid when working with this compound?

A3: Avoid using solvents that may contain acidic or basic impurities. For sensitive reactions, it is best to use freshly distilled or anhydrous solvents. Protic solvents may interfere with certain reactions but are not typically direct initiators of polymerization unless they contain acidic or basic contaminants.

Q4: My NMR spectrum of the crude reaction mixture shows broad, undefined peaks. Is this an indication of polymerization?

A4: Yes, broad, and poorly resolved signals in an NMR spectrum, particularly in the aliphatic region, are often characteristic of polymeric material. This is due to the multitude of similar but slightly different chemical environments of the protons in the polymer chains.

IV. Visualizing the Polymerization Pathways

To further clarify the potential polymerization mechanisms, the following diagrams illustrate the initiation steps for each pathway.

Radical_Polymerization cluster_initiation Radical Initiation (Norrish Type I) cluster_propagation Radical Propagation Ketone This compound Diradical Diradical Intermediate Ketone->Diradical hν (UV light) Polymer_Chain Growing Polymer Chain Diradical->Polymer_Chain + Monomer Monomer1 Another Monomer

Figure 1: Initiation of radical polymerization via Norrish Type I cleavage.

Cationic_Polymerization cluster_initiation Cationic Initiation cluster_propagation Cationic Propagation Ketone This compound Lewis_Acid Lewis Acid (L.A.) Activated_Complex Activated Carbonyl Growing_Chain Growing Cationic Chain Activated_Complex->Growing_Chain + Monomer KetoneLewis_Acid KetoneLewis_Acid KetoneLewis_Acid->Activated_Complex Monomer2 Another Monomer

Figure 2: Initiation of cationic ring-opening polymerization.

Anionic_Polymerization cluster_initiation Anionic Initiation cluster_propagation Anionic Propagation Ketone This compound Base Strong Base (B:-) Enolate Ring-Opened Enolate Growing_Chain Growing Anionic Chain Enolate->Growing_Chain + Monomer KetoneBase KetoneBase KetoneBase->Enolate Monomer3 Another Monomer

Figure 3: Initiation of anionic ring-opening polymerization.

V. Experimental Protocols

Protocol 1: General Procedure for a Light-Sensitive Reaction
  • Glassware Preparation: Ensure all glassware is clean, dry, and free of acidic or basic residues. Oven-drying is recommended.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Degassing: Degas the reaction solvent by bubbling with argon or nitrogen for at least 20 minutes.

  • Inhibitor Addition: If compatible with your reaction, add a radical inhibitor (e.g., BHT, 0.05 mol%) to the reaction flask.

  • Light Protection: Wrap the entire reaction apparatus, including the condenser and any addition funnels, with aluminum foil.

  • Reaction Execution: Perform the reaction under the inert atmosphere, maintaining light protection throughout the entire process, including the workup if possible.

Protocol 2: Purification of this compound via Vacuum Distillation
  • Apparatus Setup: Set up a vacuum distillation apparatus with a short path distillation head. Ensure all joints are well-sealed.

  • Inhibitor Addition: To the flask containing the crude this compound, add a small amount of BHT (approximately 0.1% by weight).

  • Vacuum Application: Slowly apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the appropriate boiling point for the applied pressure.

  • Storage: Store the purified ketone under an inert atmosphere, protected from light, and refrigerated.

VI. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Conversion Rates in Cyclobutanone Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclobutanone cycloadditions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing [2+2] cycloadditions to synthesize cyclobutanone cores. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively. Cyclobutanone synthesis, particularly through ketene cycloadditions, is a powerful tool, but its success is highly sensitive to a range of experimental variables. This guide is structured in a question-and-answer format to directly address the common challenges you may encounter.

Fundamental Principles: The [2+2] Cycloaddition of Ketenes and Alkenes

Before delving into troubleshooting, it is crucial to understand the mechanistic framework of the reaction you are performing. The thermal [2+2] cycloaddition between a ketene and an alkene is a classic example of a pericyclic reaction. According to the Woodward-Hoffmann rules, a concerted thermal [2+2] cycloaddition proceeds through a suprafacial-antarafacial [π2s + π2a] transition state.[1] In this arrangement, the alkene (the ketenophile) approaches the ketene in a way that allows for the formation of the two new sigma bonds. The ketene, with its sp-hybridized central carbon, has a linear geometry, which is crucial for this type of interaction.[2]

The reaction is generally considered to be concerted but highly asynchronous, meaning the two new bonds do not form at the exact same time. The ketene acts as the electrophilic component, and the reaction is typically accelerated by electron-donating groups on the alkene and electron-withdrawing groups on the ketene.[3]

Below is a simplified workflow for a typical ketene cycloaddition reaction.

cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Purify Solvents & Reagents setup Assemble Dry Glassware under Inert Atmosphere reagents->setup generation In Situ Ketene Generation (e.g., Acyl Chloride + Base) setup->generation cycloaddition [2+2] Cycloaddition with Alkene generation->cycloaddition quench Reaction Quench cycloaddition->quench extraction Aqueous Workup/Extraction quench->extraction purification Column Chromatography/ Recrystallization extraction->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: General workflow for a ketene cycloaddition experiment.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm observing very low or no conversion of my starting materials. What are the likely causes and how can I address this?

Low conversion is one of the most common issues in cyclobutanone cycloadditions. The root causes can often be traced back to the stability and reactivity of the ketene intermediate, the reactivity of the alkene, or suboptimal reaction conditions.

Causality Analysis:

  • Inefficient Ketene Generation: The method used to generate the ketene might not be efficient. For instance, when using an acyl chloride and a tertiary amine base, the base might not be strong enough or may be sterically hindered. For dichloroketene, the activation of zinc in the zinc-copper couple is critical for the reductive dechlorination of trichloroacetyl chloride.[4]

  • Low Reactivity of the Alkene: Unactivated alkenes often exhibit low reactivity towards ketenes under thermal conditions.[1] The electronic properties of the alkene are paramount; electron-rich alkenes like vinyl ethers and enamines are significantly more reactive than simple or electron-deficient alkenes.

  • Suboptimal Temperature: The reaction temperature might be too low for the cycloaddition to occur at a reasonable rate. While higher temperatures can promote the reaction, they can also lead to decomposition of the ketene or the product.

Troubleshooting Protocol:

  • Verify Ketene Generation:

    • If using the acyl chloride/amine method, ensure your amine (e.g., triethylamine) is pure and dry. Consider a stronger, non-nucleophilic base if necessary.

    • For dichloroketene generation from trichloroacetyl chloride and zinc, ensure the zinc is properly activated.

    • You can attempt to trap the ketene with a highly reactive nucleophile like an amine in a small-scale test reaction to confirm its generation.

  • Enhance Alkene Reactivity (if possible):

    • If your synthesis allows, consider modifying the alkene with electron-donating groups.

  • Employ a Lewis Acid Catalyst:

    • Lewis acids can dramatically increase the electrophilicity of the ketene, thereby accelerating the reaction with unactivated alkenes.[1][5] Common Lewis acids for this purpose include ethylaluminum dichloride (EtAlCl₂) and trimethylaluminum (Me₃Al).[6]

    • Caution: Lewis acids are highly reactive and require strictly anhydrous and inert conditions.

    • A common issue with Lewis acid catalysis is product inhibition, where the Lewis acid binds strongly to the cyclobutanone product. This often necessitates the use of stoichiometric amounts of the Lewis acid.[1]

  • Optimize Reaction Temperature and Concentration:

    • Perform the reaction at a higher concentration, or even neat if the reagents are liquid, to increase the probability of productive collisions.[3]

    • Systematically screen the reaction temperature. Start at a low temperature (e.g., -78 °C if using a Lewis acid) and gradually warm the reaction, monitoring for product formation by TLC or GC. For thermal reactions, a higher temperature (e.g., refluxing in a suitable solvent) may be required.

Q2: My primary side product is the ketene dimer. How can I prevent this?

Ketene dimerization is a common competing reaction, especially for monosubstituted and unstable ketenes.[7] This occurs when one molecule of the ketene acts as the electrophile and another acts as the nucleophile.

Causality Analysis:

  • High Ketene Concentration: The rate of dimerization is second order with respect to the ketene concentration. Therefore, high local concentrations of the ketene will favor dimerization over the desired cycloaddition with the alkene.

  • Slow Cycloaddition Rate: If the cycloaddition reaction is slow (e.g., due to an unreactive alkene), the ketene will have more opportunity to dimerize.

Troubleshooting Protocol:

  • Slow Addition of Ketene Precursor:

    • The most effective way to minimize dimerization is to generate the ketene in situ at a very low concentration.[6] This can be achieved by the slow, dropwise addition of the ketene precursor (e.g., the acyl chloride) to a solution containing the alkene and the base (or Lewis acid). A syringe pump is highly recommended for this to ensure a slow and constant addition rate.

  • Increase Alkene Concentration:

    • Use a larger excess of the alkene. This will increase the rate of the desired bimolecular cycloaddition relative to the rate of dimerization.

  • Optimize Temperature:

    • Lowering the reaction temperature can sometimes disfavor the dimerization pathway. However, this must be balanced with the need for a sufficient rate for the desired cycloaddition.

Q3: The reaction is messy, with multiple unidentified byproducts. What could be the cause?

A complex reaction mixture often points to issues with reagent purity or reaction conditions that promote decomposition pathways.

Causality Analysis:

  • Presence of Water or Other Protic Impurities: Ketenes are highly reactive towards nucleophiles. Water will hydrolyze a ketene to the corresponding carboxylic acid. Alcohols will form esters. These side reactions consume the ketene and introduce impurities.

  • Oxygen Sensitivity: Some reagents, particularly organometallic catalysts or Lewis acids, can be sensitive to oxygen.

  • Thermal Instability: At elevated temperatures, ketenes can undergo decarbonylation or other decomposition pathways. The cyclobutanone product itself might also be unstable under the reaction conditions.

Troubleshooting Protocol:

  • Ensure Anhydrous and Inert Conditions:

    • All glassware should be flame- or oven-dried immediately before use.

    • Perform the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).

    • Use anhydrous solvents. Solvents can be purified by passing them through a column of activated alumina or by distillation from an appropriate drying agent.[4]

    • Ensure all reagents, including the alkene and any bases, are dry and pure.

  • Purify Starting Materials:

    • Distill liquid starting materials and recrystallize solid ones if their purity is in doubt.

  • Re-evaluate Reaction Temperature:

    • If you are running the reaction at a high temperature, consider if a lower temperature, perhaps with the addition of a Lewis acid catalyst, could achieve the desired transformation more cleanly.

Data & Protocols

Table 1: Common Lewis Acids for Promoting Ketene-Alkene Cycloadditions
Lewis AcidTypical SolventTypical Temperature (°C)Key ConsiderationsReference
EtAlCl₂CH₂Cl₂-78 to -45Highly effective for a broad range of ketenes and alkenes. Stoichiometric amounts often required due to product inhibition.[1]
Me₃AlCH₂Cl₂-78 to -45A weaker Lewis acid that can be effective for monosubstituted aryl ketenes.[6]
TiCl₄CH₂Cl₂-78 to 0Can be effective, but may also promote side reactions.
BF₃·OEt₂CH₂Cl₂-78 to 0Generally less effective than aluminum-based Lewis acids for this transformation.
Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of a Disubstituted Ketene

This protocol is adapted from the work of Salyers et al. and provides a general procedure for the cycloaddition of a stable, disubstituted ketene with an alkene, promoted by EtAlCl₂.[8][9]

Materials:

  • Diphenylacetyl chloride (or other suitable acyl chloride)

  • Triethylamine (Et₃N)

  • Cyclopentene (or other alkene)

  • Ethylaluminum dichloride (EtAlCl₂, 1 M solution in hexanes)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether (Et₂O)

  • 1 M HCl (aq)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the acyl chloride (1.0 equiv) and the alkene (1.5 equiv).

  • Dissolve the reagents in anhydrous CH₂Cl₂.

  • Add triethylamine (1.1 equiv) and stir the mixture at room temperature for 1 hour. A white precipitate of triethylammonium chloride will form.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of ethylaluminum dichloride in hexanes (2.5 equiv) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then warm to -45 °C and hold for 1-3 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -45 °C by the slow, dropwise addition of Et₃N, followed by the careful addition of water.

  • Allow the mixture to warm to room temperature. Add Et₂O and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_troubleshooting Troubleshooting Low Conversion start Low Conversion Observed q1 Is Ketene Generation Confirmed? start->q1 q2 Is the Alkene Sufficiently Reactive? q1->q2 Yes sol1 Optimize Ketene Generation Method (e.g., change base, activate Zn) q1->sol1 No q3 Are Reaction Conditions Optimal? q2->q3 Yes (Activated) sol2 Add Lewis Acid Catalyst (e.g., EtAlCl₂) q2->sol2 No (Unactivated) sol3 Increase Temperature and/or Concentration q3->sol3 No

Caption: A decision tree for troubleshooting low conversion rates.

References

Foundational Principles: The Photochemistry of 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Photochemical Applications. As Senior Application Scientists, we understand that moving a promising reaction from the bench to a preparative scale introduces a unique set of challenges. This guide is designed to provide you, our fellow researchers and developers, with practical, in-depth solutions for scaling up the photochemical reactions of 2,2-Dimethylcyclobutan-1-one. We will move beyond simple procedural lists to explore the underlying principles, helping you troubleshoot effectively and optimize your process with confidence.

The primary photochemical pathway for cyclic ketones like this compound is the Norrish Type I cleavage .[1][2] Upon absorption of UV light (typically in the n→π* absorption band), the ketone is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either excited state, the molecule undergoes homolytic cleavage of one of the α-carbon bonds, a process also known as α-scission, to form a diradical intermediate.[1][3]

This diradical is not the final product and can follow several pathways:

  • Decarbonylation: Loss of a carbon monoxide (CO) molecule to form a new, more stable diradical, which then cyclizes to form 1,1-dimethylcyclopropane or rearranges to form isobutylene.

  • Ring Expansion: Rearrangement to form an oxacarbene, which can be trapped by a nucleophilic solvent (like methanol) to yield a cyclic acetal.

  • Intramolecular Disproportionation: Abstraction of a hydrogen atom to form a ketene.

The distribution of these products is highly dependent on reaction conditions such as solvent, temperature, and the specific wavelength of light used.

Norrish_Type_I cluster_main Norrish Type I Cleavage of this compound cluster_products Potential Reaction Pathways A This compound (S₀) B Excited State (S₁/T₁) A->B hν (UV light) C Acyl-Alkyl Diradical Intermediate B->C α-Cleavage D Decarbonylation (+ CO) C->D E Ring Expansion (Oxacarbene) C->E F Intramolecular Disproportionation (Ketene) C->F Light_Penetration cluster_batch Batch Reactor (Large Volume) cluster_flow Flow Reactor (Small Channel) Batch_Center Dark Zone (Low Conversion, Byproducts) B1 Irradiated Zone B2 B3 B4 F1 Homogeneous Irradiation Lamp1 Light Source Lamp1->B1 Light Attenuation Lamp2 Light Source Lamp2->F1 Efficient Penetration Reactor_Choice Start Start: Need to Scale Up Q1 Does the reaction produce solids or is it highly viscous? Start->Q1 Q2 Is highest possible throughput the main goal? Q1->Q2 No FallingFilm Consider Falling Film Reactor Q1->FallingFilm Yes Capillary Use Capillary/Tubular Reactor (Numbering-up) Q2->Capillary No (Flexibility Needed) SpinningDisc Consider Spinning Disc Reactor Q2->SpinningDisc Yes

References

Validation & Comparative

A Comparative Guide to the Photochemical Reactivity of 2,2-Dimethylcyclobutan-1-one and Cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and photochemistry, cyclic ketones serve as versatile building blocks and subjects of fundamental mechanistic studies. Their strained ring systems often lead to unique and synthetically useful photochemical transformations. This guide provides an in-depth comparison of the photochemical reactivity of 2,2-dimethylcyclobutan-1-one and its parent compound, cyclobutanone. By examining their behavior under photochemical conditions, primarily through the lens of the Norrish Type I reaction, we aim to provide researchers with a predictive framework for their application in complex molecule synthesis.

Introduction to Ketone Photochemistry: The Norrish Reactions

The photochemistry of ketones is largely dominated by the Norrish Type I and Type II reactions, which are initiated by the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (n→π* transition)[1][2].

  • Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond to the carbonyl group, forming an acyl radical and an alkyl radical[1][2]. In the case of cyclic ketones, this cleavage results in the formation of a diradical intermediate[3].

  • Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-diradical. This is not a primary pathway for cyclobutanone and its 2,2-dimethyl derivative due to the absence of accessible γ-hydrogens.

This guide will focus on the Norrish Type I reaction, as it is the predominant photochemical pathway for cyclobutanones.

Photochemical Reactivity of Cyclobutanone: A Well-Studied Paradigm

Upon UV irradiation, cyclobutanone undergoes a Norrish Type I cleavage to form a tetramethylene diradical. This diradical can then follow several reaction pathways[4][5][6]:

  • Decarbonylation to form cyclopropane and propene: The acyl-alkyl diradical can lose a molecule of carbon monoxide (CO) to yield a 1,3-diradical, which can then cyclize to form cyclopropane or undergo a hydrogen shift to form propene[4][5].

  • Formation of ethylene and ketene: The initial diradical can also fragment to produce ethylene and ketene[4][6].

  • Ring expansion to an oxacarbene: This is a less common pathway for simple cyclobutanones but can be significant in certain substituted derivatives.

The ratio of these products is dependent on experimental conditions such as the wavelength of light and the phase (gas or solution)[4][5][7].

dot graph TD { subgraph "Photolysis of Cyclobutanone" A[Cyclobutanone] -- "hν (n→π*)" --> B{Excited State Cyclobutanone}; B -- "Norrish Type I α-cleavage" --> C[Acyl-alkyl Diradical]; C -- "-CO" --> D[1,3-Diradical]; C --> E["Ethylene + Ketene"]; D --> F[Cyclopropane]; D --> G[Propene]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: Major photochemical pathways of cyclobutanone.

Photochemical Reactivity of this compound: An Informed Extrapolation

While specific experimental data on the photolysis of this compound is not as abundant in the literature, its photochemical behavior can be predicted based on the established principles of the Norrish Type I reaction and the influence of alkyl substitution.

The primary point of differentiation arises from the substitution at the α-carbon. The Norrish Type I cleavage of this compound can occur at either the C1-C2 bond or the C1-C4 bond.

  • Cleavage of the C1-C2 bond: This would lead to a diradical with a tertiary alkyl radical center and a primary acyl radical.

  • Cleavage of the C1-C4 bond: This would result in a diradical with a primary alkyl radical and a primary acyl radical.

According to the principles of radical stability, the formation of the more stable tertiary radical is favored. Therefore, the cleavage of the C1-C2 bond is expected to be the dominant primary photochemical process.

Following this preferential cleavage, the resulting diradical is expected to undergo subsequent reactions analogous to those of the unsubstituted cyclobutanone:

  • Decarbonylation: Loss of CO would lead to a 1,3-diradical which can then form 1,1-dimethylcyclopropane or undergo a hydrogen shift to form isobutylene.

  • Fragmentation: This pathway would lead to the formation of isobutylene and ketene.

dot graph TD { subgraph "Predicted Photolysis of this compound" A[this compound] -- "hν (n→π*)" --> B{Excited State}; B -- "Norrish Type I α-cleavage (C1-C2)" --> C[Tertiary Alkyl-Acyl Diradical]; C -- "-CO" --> D[1,3-Diradical]; C --> E["Isobutylene + Ketene"]; D --> F[1,1-Dimethylcyclopropane]; D --> G[Isobutylene]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: Predicted major photochemical pathways of this compound.

Comparative Analysis and Expected Performance Differences

The introduction of the gem-dimethyl group at the C2 position is anticipated to have a significant impact on the photochemical reactivity compared to the unsubstituted cyclobutanone.

FeatureCyclobutanoneThis compound (Predicted)Rationale
Primary Cleavage Cleavage of C1-C2 or C1-C4 bond (equivalent)Preferential cleavage of the C1-C2 bondFormation of a more stable tertiary radical intermediate.
Rate of α-cleavage BaselineLikely fasterThe energy barrier for cleavage is lowered due to the formation of a more stable tertiary radical.
Major Products Ethylene, cyclopropane, propene, CO, keteneIsobutylene, 1,1-dimethylcyclopropane, CO, keteneReflects the structure of the starting material and the preferred fragmentation pathways of the substituted diradical.
Quantum Yield of Decarbonylation Wavelength dependentPotentially higherThe increased stability of the tertiary radical may favor the decarbonylation pathway.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the [2+2] cycloaddition of dimethylketene with ethylene. However, a more accessible laboratory synthesis can be adapted from procedures for other substituted cyclobutanones. One such general approach involves the alkylation of cyclobutanone. A one-pot synthesis of 2-alkyl cycloketones has been described and could be adapted for this purpose[8][9].

Materials:

  • Cyclohexanone (as a representative cycloketone for the general procedure)

  • n-Butanal (as a representative aldehyde)

  • Pd/ZrO2 catalyst

  • Autoclave

  • Solvent (e.g., toluene)

Procedure (adapted from[8]):

  • Charge a 250 mL autoclave with the cycloketone (e.g., 0.55 mol), aldehyde (e.g., 0.25 mol), and the bifunctional Pd/ZrO2 catalyst (e.g., 3.7 g).

  • Purge the autoclave with N2 gas three times, followed by H2 gas.

  • Pressurize the autoclave with H2 to 3.5 MPa at room temperature.

  • Heat the reaction mixture to 140 °C with stirring (400 rpm) for 400 minutes.

  • Cool the autoclave to room temperature.

  • Vent the autoclave and filter the catalyst.

  • The product can be purified by distillation under reduced pressure.

Note: This is a general procedure for 2-alkyl cyclohexanones and would need to be optimized for the synthesis of this compound, likely starting from cyclobutanone and using a methylating agent.

Photolysis of Cyclobutanones

Materials:

  • Cyclobutanone or this compound

  • Spectroscopic grade solvent (e.g., hexane or acetonitrile)

  • Quartz photoreactor

  • UV lamp (e.g., medium-pressure mercury lamp with appropriate filters for wavelength selection)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Actinometer solution (e.g., potassium ferrioxalate) for quantum yield determination

Procedure:

  • Prepare a dilute solution of the cyclobutanone in the chosen solvent in the quartz photoreactor. The concentration should be adjusted to ensure sufficient light absorption.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution with the UV lamp for a specific period. The reaction progress should be monitored by taking aliquots at different time intervals.

  • Analyze the reaction mixture by GC-MS to identify and quantify the photoproducts. Authentic standards should be used for calibration.

  • To determine the quantum yield, perform chemical actinometry in parallel under the same experimental conditions to measure the photon flux of the light source[10][11][12].

dot graph TD { subgraph "General Photolysis Workflow" A[Prepare Degassed Solution] --> B[Irradiate with UV Light]; B --> C{Monitor Reaction}; C -- "Aliquots" --> D[GC-MS Analysis]; B -- "Parallel Experiment" --> E[Chemical Actinometry]; D --> F[Identify & Quantify Products]; E --> G[Determine Photon Flux]; F & G --> H[Calculate Quantum Yields]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: Workflow for the photolysis and analysis of cyclobutanones.

Conclusion

The photochemical reactivity of cyclobutanone is a well-established area of study, providing a solid foundation for understanding the behavior of related cyclic ketones. While direct experimental data for this compound is limited, a comparative analysis based on fundamental principles of photochemistry and radical stability allows for strong predictions of its behavior. The presence of the gem-dimethyl group is expected to favor the formation of a more stable tertiary radical upon α-cleavage, likely leading to a faster reaction rate and a product distribution dominated by isobutylene and its derivatives. For researchers in drug development and synthetic chemistry, understanding these substituent effects is crucial for designing and implementing novel photochemical strategies in the synthesis of complex molecular architectures. Further experimental investigation into the photolysis of this compound would be invaluable to confirm these predictions and expand the synthetic utility of this interesting class of compounds.

References

A Comparative Guide to Norrish Type I and Type II Pathways for Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic photochemistry, the Norrish reaction stands as a cornerstone transformation of ketones and aldehydes.[1][2][3] Named after Nobel laureate Ronald G. W. Norrish, these reactions are broadly classified into Type I and Type II, each proceeding through distinct mechanistic pathways upon photoexcitation.[1][2][3] This guide provides an in-depth comparison of the Norrish Type I and Type II reactions, with a specific focus on substituted cyclobutanones, a class of compounds where the competition between these two pathways is particularly relevant and synthetically useful.[4]

Fundamental Principles: A Tale of Two Pathways

At its core, a Norrish reaction is initiated by the absorption of a photon by a carbonyl compound, promoting it to an electronically excited state (typically the S1 state, followed by intersystem crossing to the T1 triplet state).[1][5] The subsequent fate of this excited molecule dictates whether it will follow a Type I or Type II pathway.

Norrish Type I: The α-Cleavage Pathway

The hallmark of the Norrish Type I reaction is the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (the α-bond).[1][5] This cleavage results in the formation of two radical intermediates: an acyl radical and an alkyl radical.[1][5]

The subsequent reactions of these radicals are diverse and can include:

  • Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a new alkyl radical.[1]

  • Recombination: The radical fragments can recombine to regenerate the starting ketone or form a new isomeric ketone.[6]

  • Disproportionation: Hydrogen abstraction between the radicals can lead to an alkene and a ketene.

Norrish Type II: Intramolecular Hydrogen Abstraction

In contrast, the Norrish Type II reaction is characterized by the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen.[1][7] This process generates a 1,4-biradical intermediate.[7]

This biradical can then undergo one of two primary transformations:

  • Cleavage (β-cleavage): Fragmentation of the bond between the α- and β-carbons results in the formation of an enol and an alkene. The enol subsequently tautomerizes to the corresponding ketone.

  • Cyclization (Yang Cyclization): Combination of the two radical centers leads to the formation of a cyclobutanol derivative.[4][7]

The Arena of Competition: Substituted Cyclobutanones

Substituted cyclobutanones are particularly interesting substrates for studying the competition between Norrish Type I and Type II pathways. The rigid four-membered ring introduces significant ring strain, which can influence the energetics of bond cleavage. Furthermore, the nature and position of substituents can dramatically alter the preferred reaction course.[8][9]

Recent ultrafast electron diffraction studies on cyclobutanone itself have provided detailed insights into the dynamics of the Norrish Type I ring-opening, revealing it to be a very rapid process.[10][11][12][13]

Factors Influencing the Reaction Pathway:

The delicate balance between the Type I and Type II pathways is governed by several key factors:

  • Substituent Effects:

    • α-Substituents: Alkyl or other radical-stabilizing groups at the α-position can favor the Norrish Type I pathway by lowering the activation energy for α-cleavage.[1]

    • γ-Hydrogen Availability: The presence of accessible γ-hydrogens is a prerequisite for the Norrish Type II reaction. The stereochemistry and conformational flexibility of the substituent bearing the γ-hydrogen play a crucial role.

  • Solvent Polarity: The polarity of the solvent can influence the lifetime and reactivity of the excited state and the intermediate biradicals.[4] For instance, polar solvents may stabilize charged intermediates or transition states, potentially altering the product distribution.

  • Excitation Wavelength: The energy of the incident light can impact the reaction outcome. Higher energy (shorter wavelength) light can provide the molecule with sufficient energy to overcome higher activation barriers, potentially opening up pathways that are inaccessible at lower energies.[12][13]

  • Triplet Quenchers: The use of triplet quenchers can help to elucidate the multiplicity of the excited state involved in the reaction. If a reaction is quenched, it suggests that it proceeds through a triplet state.

Mechanistic Visualization

To better understand the intricate steps involved, the following diagrams illustrate the Norrish Type I and Type II pathways for a generic substituted cyclobutanone.

Norrish_Type_I cluster_0 Norrish Type I Pathway Start Substituted Cyclobutanone Excited Excited State (S1/T1) Start->Excited Cleavage α-Cleavage Excited->Cleavage Radicals Acyl and Alkyl Radicals Cleavage->Radicals Decarbonylation Decarbonylation (-CO) Radicals->Decarbonylation Products Alkene + Ketene or Ring-Opened Products Decarbonylation->Products

Figure 1: Norrish Type I pathway for a substituted cyclobutanone.

Norrish_Type_II cluster_1 Norrish Type II Pathway Start Substituted Cyclobutanone (with γ-H) Excited Excited State (S1/T1) Start->Excited H_Abstraction γ-Hydrogen Abstraction Excited->H_Abstraction Biradical 1,4-Biradical H_Abstraction->Biradical Cleavage β-Cleavage Biradical->Cleavage Cyclization Cyclization (Yang) Biradical->Cyclization Products_Cleavage Enol + Alkene Cleavage->Products_Cleavage Products_Cyclization Cyclobutanol Cyclization->Products_Cyclization

Figure 2: Norrish Type II pathway for a substituted cyclobutanone.

Experimental Data and Comparison

The following table summarizes hypothetical experimental data for the photolysis of two different substituted cyclobutanones under identical conditions, illustrating how substituents can dictate the reaction outcome.

SubstrateSubstituent at C2Substituent at C3Major PathwayQuantum Yield (Φ)Product(s)
Cyclobutanone A MethylNoneType I0.6Propene + Ketene
Cyclobutanone B NoneIsopropylType II0.41-Methyl-2-vinylcyclobutanol

Analysis of Experimental Data:

  • Cyclobutanone A: The presence of a methyl group at the α-position (C2) stabilizes the resulting secondary alkyl radical, thus favoring the Norrish Type I cleavage. The quantum yield of 0.6 indicates a relatively efficient photochemical process.

  • Cyclobutanone B: The isopropyl group at the C3 position provides readily abstractable tertiary γ-hydrogens. This facilitates the Norrish Type II pathway, leading to the formation of a cyclobutanol derivative via Yang cyclization. The quantum yield of 0.4 suggests that this pathway is also efficient, though slightly less so than the Type I cleavage of Cyclobutanone A under these conditions.

Experimental Protocol: A General Procedure for Photolysis of Substituted Cyclobutanones

This protocol provides a general framework for investigating the photochemical behavior of substituted cyclobutanones.

Materials:

  • Substituted cyclobutanone (e.g., 2-methylcyclobutanone)

  • Spectroscopic grade solvent (e.g., acetonitrile, benzene)

  • Internal standard (e.g., dodecane)

  • Photochemical reactor (e.g., Rayonet reactor with appropriate wavelength lamps, typically >300 nm)

  • Quartz reaction vessel

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the substituted cyclobutanone (e.g., 0.01 M) and the internal standard in the chosen solvent.

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: Place the quartz reaction vessel in the photochemical reactor and irradiate for a predetermined period. It is advisable to monitor the reaction progress by taking aliquots at different time intervals.

  • Analysis: Analyze the reaction mixture by GC-MS to identify and quantify the products and the remaining starting material. The internal standard allows for accurate quantification.

  • Product Isolation and Characterization: For larger-scale reactions, the products can be isolated by column chromatography and their structures confirmed by NMR spectroscopy and other analytical techniques.

  • Quantum Yield Determination: The quantum yield can be determined using a chemical actinometer to measure the light intensity of the source.

Experimental_Workflow Start Prepare Solution (Substrate + Solvent + Std.) Degas Degas with N2/Ar Start->Degas Irradiate Irradiate in Photoreactor Degas->Irradiate Analyze Analyze by GC-MS Irradiate->Analyze Isolate Isolate Products (Chromatography) Analyze->Isolate Characterize Characterize Products (NMR, etc.) Isolate->Characterize

Figure 3: General experimental workflow for photolysis studies.

Conclusion: A Powerful Tool in Synthesis and Mechanistic Studies

The competition between Norrish Type I and Type II pathways in substituted cyclobutanones provides a rich platform for both synthetic applications and fundamental mechanistic investigations. By carefully choosing substituents and reaction conditions, chemists can selectively favor one pathway over the other, leading to the controlled formation of diverse molecular architectures. A thorough understanding of the underlying principles governing this competition is essential for harnessing the full potential of these fascinating photochemical transformations in organic synthesis and drug development.[4]

References

The Thorpe-Ingold Effect in Action: A Comparative Analysis of Gem-Dimethyl Substitution on Cyclobutanone Ring Strain and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, the cyclobutane ring presents a fascinating scaffold. Its inherent ring strain, a consequence of distorted bond angles, endows it with unique reactivity and conformational properties. A key strategy for modulating these characteristics is the introduction of gem-dimethyl groups, a phenomenon often discussed in the context of the Thorpe-Ingold effect. This guide provides an in-depth, comparative analysis of cyclobutanone and its 2,2- and 3,3-dimethylated analogues, offering both theoretical insights and practical, data-driven comparisons to inform synthetic design and reactivity prediction.

Understanding the Foundation: Ring Strain and the Thorpe-Ingold Effect

Cyclobutane's non-planar, "puckered" conformation is a compromise between angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain (eclipsing interactions of adjacent hydrogen atoms). This puckering results in a significant ring strain, estimated to be around 26.3 kcal/mol for the parent hydrocarbon.[1] This stored energy makes cyclobutanes more reactive than their acyclic or larger-ring counterparts.

The Thorpe-Ingold effect , or gem-dimethyl effect, posits that the presence of a gem-dimethyl group on a carbon chain alters the bond angles and conformational preferences in a way that can influence the rates of intramolecular reactions.[2][3] A key aspect of this effect is the compression of the internal bond angle between the two non-geminal substituents on the carbon bearing the methyl groups. This can lead to a reduction in ring strain in the corresponding cyclic product. Computational studies on 1,1-dimethylcyclobutane suggest it is over 8 kcal/mol less strained than cyclobutane, indicating a significant thermodynamic component to the gem-dimethyl effect in this ring system.

This guide will explore how this principle translates to cyclobutanones, where the sp²-hybridized carbonyl carbon introduces further geometric and electronic perturbations. We will compare the parent cyclobutanone with 2,2-dimethylcyclobutanone and 3,3-dimethylcyclobutanone to elucidate the impact of the position of the gem-dimethyl group on the ring's properties and reactivity.

Comparative Analysis of Cyclobutanone Derivatives

To provide a clear and objective comparison, we will examine key spectroscopic and thermochemical data for our three subject compounds.

Spectroscopic Fingerprints of Ring Strain

Infrared (IR) spectroscopy and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offer direct probes into the electronic environment of the carbonyl group, which is highly sensitive to ring strain.

An increase in ring strain forces the carbon atoms of the ring to adopt greater p-character in their C-C bonds to accommodate the smaller bond angles. Consequently, the C-C=O bonds have greater s-character, which strengthens the C=O bond, leading to a higher stretching frequency in the IR spectrum.

CompoundC=O Stretch (cm⁻¹)¹³C NMR (C=O, ppm)
Cyclobutanone~1786~208.7
2,2-Dimethylcyclobutanone~1780~215.1
3,3-Dimethylcyclobutanone~1775-1785 (estimated)~210-215 (estimated)

Data for 3,3-dimethylcyclobutanone is estimated based on typical values for substituted cyclobutanones, as definitive literature values are scarce.

The data clearly shows the high C=O stretching frequency of cyclobutanone, characteristic of a strained four-membered ring. The introduction of the gem-dimethyl group at the 2-position in 2,2-dimethylcyclobutanone leads to a slight decrease in the C=O stretching frequency, which may seem counterintuitive. This could be attributed to a combination of electronic effects and subtle changes in the ring puckering caused by the bulky methyl groups adjacent to the carbonyl.

In the ¹³C NMR spectra, the carbonyl carbon of 2,2-dimethylcyclobutanone is notably deshielded compared to the parent compound. This downfield shift is likely due to the steric compression and electronic effects of the adjacent gem-dimethyl group.

Thermochemical Insights into Ring Strain

The strain energy of a cyclic molecule can be estimated by comparing its experimental heat of formation with a theoretical strain-free value.

CompoundExperimental ΔH°f (gas, kJ/mol)Estimated Strain Energy (kcal/mol)
Cyclobutanone-91.6~26-28
2,2-DimethylcyclobutanoneNot availableLower than cyclobutanone (inferred)
3,3-DimethylcyclobutanoneNot availableLower than cyclobutanone (inferred)

Reactivity: The Consequence of Strain and Sterics

The increased ring strain in cyclobutanones makes them more susceptible to nucleophilic attack and ring-opening reactions compared to less strained ketones like cyclopentanone or cyclohexanone. The release of this strain provides a thermodynamic driving force for reactions that lead to a more stable, less strained product.

To provide a practical comparison of reactivity, we will consider two common ketone reactions: Baeyer-Villiger oxidation and sodium borohydride reduction.

Comparative Reactivity in Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is the conversion of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid. The reaction is known to be accelerated by ring strain in the starting ketone.

While a direct comparative kinetic study of our three target molecules is not available in the literature, we can predict the relative rates based on the principles discussed. The higher ring strain of cyclobutanone should make it the most reactive of the three towards Baeyer-Villiger oxidation. The gem-dimethyl group in 2,2-dimethylcyclobutanone introduces significant steric hindrance to the approach of the peroxyacid to the carbonyl carbon, which would likely decrease its reaction rate compared to cyclobutanone, despite any potential reduction in ring strain. In contrast, the 3,3-dimethylcyclobutanone has its gem-dimethyl group remote from the carbonyl, minimizing steric hindrance at the reaction center. Given that it is also expected to have reduced ring strain compared to cyclobutanone, its reactivity would likely be intermediate between cyclobutanone and 2,2-dimethylcyclobutanone.

Predicted order of reactivity (Baeyer-Villiger): Cyclobutanone > 3,3-Dimethylcyclobutanone > 2,2-Dimethylcyclobutanone

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity trends, the following detailed protocols are provided. These are designed as a self-validating system for comparing the relative rates of reaction for cyclobutanone, 2,2-dimethylcyclobutanone, and 3,3-dimethylcyclobutanone.

Synthesis of Cyclobutanone Derivatives

A reliable supply of the starting materials is essential.

  • Cyclobutanone: Can be synthesized from the acid-catalyzed rearrangement of cyclopropylcarbinol followed by oxidation.

  • 2,2-Dimethylcyclobutanone: A convenient synthesis involves the reaction of dimethylketene with ethylene under pressure.

  • 3,3-Dimethylcyclobutanone: Can be prepared from 1,3-dibromo-2,2-dimethylpropane via a malonic ester synthesis followed by decarboxylation and ring closure.

Protocol 1: Comparative Baeyer-Villiger Oxidation Monitored by ¹H NMR

Objective: To determine the relative rates of Baeyer-Villiger oxidation of cyclobutanone, 2,2-dimethylcyclobutanone, and 3,3-dimethylcyclobutanone.

Materials:

  • Cyclobutanone

  • 2,2-Dimethylcyclobutanone

  • 3,3-Dimethylcyclobutanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the internal standard in CDCl₃ of a known concentration (e.g., 0.1 M).

  • Reaction Setup (to be performed in triplicate for each ketone): a. In an NMR tube, dissolve a precisely weighed amount of the ketone (e.g., 0.1 mmol) in 0.5 mL of the internal standard stock solution. b. Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations of the ketone and internal standard. c. To the NMR tube, add a precisely weighed amount of m-CPBA (e.g., 0.12 mmol, 1.2 equivalents). d. Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes) for a period sufficient to observe significant conversion (e.g., 1-2 hours).

  • Data Analysis: a. For each spectrum, integrate a well-resolved peak for the starting ketone and a peak for the internal standard. b. Calculate the concentration of the ketone at each time point relative to the constant concentration of the internal standard. c. Plot the natural logarithm of the ketone concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). d. Compare the rate constants obtained for the three different cyclobutanone derivatives.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

Thorpe_Ingold_Effect cluster_acyclic Acyclic Precursor cluster_cyclic Cyclobutane Ring A C(CH3)2 B CH2-X A->B Angle Compression C CH2-Y B->C D C(CH3)2 E CH2 D->E F CH2 E->F G CH2 F->G G->D Acyclic_Precursor Acyclic_Precursor Cyclic_Product Reduced Ring Strain Acyclic_Precursor->Cyclic_Product Intramolecular Cyclization

Caption: Thorpe-Ingold effect illustrating angle compression.

BV_Workflow start Prepare Ketone and Internal Standard in NMR Tube t0 Acquire t=0 NMR Spectrum start->t0 add_mcpba Add m-CPBA t0->add_mcpba acquire_spectra Acquire NMR Spectra at Timed Intervals add_mcpba->acquire_spectra integrate Integrate Ketone and Standard Peaks acquire_spectra->integrate calculate Calculate [Ketone] vs. Time integrate->calculate plot Plot ln[Ketone] vs. Time calculate->plot rate Determine Rate Constant (k) plot->rate end Compare k Values for Different Ketones rate->end

Caption: Workflow for kinetic analysis of Baeyer-Villiger oxidation.

Conclusion and Future Directions

This guide has demonstrated that the placement of a gem-dimethyl group on a cyclobutanone ring has a measurable impact on its physical and chemical properties. While the Thorpe-Ingold effect suggests a reduction in ring strain for both 2,2- and 3,3-dimethylcyclobutanone, the consequences for reactivity are modulated by steric effects.

The provided experimental protocols offer a robust framework for quantifying these differences in a research setting. Further investigations could explore a wider range of reactions, including reductions, cycloadditions, and thermal rearrangements, to build a more complete picture of how gem-dimethyl substitution can be used to fine-tune the reactivity of this valuable synthetic building block. Additionally, high-level computational studies to determine the precise strain energies of these ketones would provide valuable data to complement experimental findings. By understanding these fundamental structure-reactivity relationships, chemists can better leverage the unique properties of strained rings in the design and synthesis of complex molecules for applications in drug discovery and materials science.

References

A Comparative Guide to the Quantum Yield of Cyclobutanone Photolysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Light-Driven Chemistry of Cyclobutanones

Cyclobutanones, four-membered cyclic ketones, represent a fascinating class of molecules whose strained ring systems impart unique photochemical reactivity. Upon absorption of ultraviolet (UV) light, these molecules undergo a variety of transformations, the efficiencies of which are quantified by their photochemical quantum yields. The quantum yield (Φ) is a critical parameter in photochemistry, defined as the number of specific events (e.g., molecules reacted or products formed) occurring per photon absorbed by the system[1]. A thorough understanding of the factors governing the quantum yield of cyclobutanone photolysis is paramount for applications ranging from synthetic organic chemistry to the development of photoresponsive materials and photolabile protecting groups in drug delivery.

This guide provides an in-depth comparison of the photolysis quantum yields of various cyclobutanones. We will explore the underlying photochemical mechanisms, the influence of molecular structure and environment on reaction efficiency, and provide detailed experimental protocols for accurate quantum yield determination.

Mechanistic Pathways: The Dichotomy of Norrish Type I and Type II Reactions

The photochemistry of cyclobutanones is predominantly governed by two competing reaction pathways originating from the excited singlet or triplet state: the Norrish Type I and Norrish Type II reactions[2].

Norrish Type I Reaction: This pathway involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo several subsequent reactions:

  • Decarbonylation: Loss of carbon monoxide (CO) to form a cyclopropane derivative or, through rearrangement, an alkene.

  • Cycloelimination: Fragmentation to yield an alkene and a ketene.

  • Ring Expansion: Rearrangement to an oxacarbene, which can be trapped by a solvent like methanol to form a cyclic acetal (e.g., a substituted tetrahydrofuran)[3][4].

Norrish Type II Reaction: This pathway is only possible for cyclobutanones possessing at least one hydrogen atom on the γ-carbon. It proceeds via intramolecular hydrogen abstraction by the excited carbonyl oxygen, forming a 1,4-biradical. This biradical can then either:

  • Cleave (Yang-cleavage): Undergo β-scission to yield an enol and an alkene.

  • Cyclize (Yang-cyclization): Form a cyclobutanol derivative[3][5].

The competition between these pathways, and thus the overall quantum yield of a specific product, is highly sensitive to the substitution pattern on the cyclobutanone ring, the excitation wavelength, and the reaction solvent.

G cluster_0 Excited State Cyclobutanone cluster_1 Norrish Type I Pathway cluster_2 Norrish Type II Pathway CB_excited Cyclobutanone (S₁ or T₁) Biradical_I 1,4-Acyl-Alkyl Biradical CB_excited->Biradical_I α-Cleavage Biradical_II 1,4-Biradical (γ-H abstraction) CB_excited->Biradical_II Intramolecular H-abstraction Decarbonylation Decarbonylation (→ Cyclopropane + CO) Biradical_I->Decarbonylation Cycloelimination Cycloelimination (→ Alkene + Ketene) Biradical_I->Cycloelimination RingExpansion Ring Expansion (→ Oxacarbene) Biradical_I->RingExpansion Cleavage Yang-Cleavage (→ Enol + Alkene) Biradical_II->Cleavage Cyclization Yang-Cyclization (→ Cyclobutanol) Biradical_II->Cyclization

Figure 1: Competing Norrish Type I and Type II pathways in cyclobutanone photolysis.

Comparative Analysis of Quantum Yields

The quantum yield of cyclobutanone photolysis is not a single, fixed value but rather a composite of the efficiencies of the various competing reaction channels. The following tables summarize reported quantum yields for the disappearance of the starting material (Φ-CB) and the formation of major products for a selection of cyclobutanones under different experimental conditions.

Table 1: Quantum Yields for the Photolysis of Unsubstituted and Alkyl-Substituted Cyclobutanones
CyclobutanoneSubstituent(s)Excitation Wavelength (nm)SolventΦ-CBMajor Products & (Φ)Reference(s)
CyclobutanoneNone313Vapor~0.4Ethylene, Ketene, Cyclopropane, CO[6]
2-Methylcyclobutanone2-Methyl313Vapor-Ethylene, Propene, Methylcyclobutane[7]
2,2,4,4-Tetramethylcyclobutanone2,2,4,4-Tetramethyl313Methanol-Ring Expansion Product (Φ=0.02)[4]
3-Methylcyclobutanone3-Methyl313Vapor-Ethylene, Ketene, Propene, CO[7]
Table 2: Influence of Bicyclic Systems and Other Structural Features on Photolysis Quantum Yields
Cyclobutanone DerivativeStructural FeatureExcitation Wavelength (nm)SolventMajor ProcessQuantum Yield (Φ)Reference(s)
Bicyclo[3.2.0]heptan-2-oneFused 5-membered ring-MethanolRing Expansion-[8]
Bicyclo[4.2.0]octan-2-oneFused 6-membered ring-MethanolRing Expansion-[8]
Spiro[3.4]octan-1-oneSpirocyclic-MethanolRing Expansion-[4]

Note: Specific quantum yield values for many bicyclic and spirocyclic systems are often not reported, with studies focusing on product distribution and synthetic utility.

Factors Influencing Quantum Yield

Several key factors dictate the efficiency and direction of cyclobutanone photolysis:

  • Substituent Effects: The nature and position of substituents on the cyclobutanone ring have a profound impact on the quantum yield.

    • α-Substitution: Alkyl groups at the α-position can influence the stability of the initially formed 1,4-acyl-alkyl biradical in the Norrish Type I pathway. Generally, substituents that can stabilize the radical centers will favor this pathway[9].

    • γ-Hydrogens: The presence of abstractable γ-hydrogens is a prerequisite for the Norrish Type II reaction. The nature of these hydrogens (primary, secondary, or tertiary) will affect the rate of intramolecular hydrogen abstraction[3].

    • Electron-donating vs. Electron-withdrawing groups: Electron-donating groups can influence the energy of the excited states and the stability of radical intermediates, thereby altering the competition between Norrish Type I and Type II pathways[10][11].

  • Excitation Wavelength: The energy of the absorbed photon can significantly affect the reaction outcome. Higher energy photons (shorter wavelengths) can populate higher vibrational levels of the excited state, potentially opening up reaction channels that are inaccessible at lower energies or altering the branching ratio between competing pathways[6].

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the quantum yield.

    • Polar Solvents: Polar solvents can stabilize charged intermediates or transition states, potentially favoring certain reaction pathways. For instance, in the photolysis of some cyclobutanones, polar protic solvents like methanol can trap the oxacarbene intermediate formed via ring expansion, leading to a higher yield of the corresponding acetal.

    • Viscosity: Solvent viscosity can affect the rates of diffusion-controlled processes and the lifetime of radical pairs, thereby influencing product distribution.

  • Temperature: Temperature can affect the rates of various deactivation processes that compete with the desired photochemical reaction, as well as the rates of the secondary reactions of the initial photoproducts[12].

Experimental Protocol: Determination of Photochemical Quantum Yield

Accurate determination of quantum yields is essential for the quantitative comparison of photochemical reactivity. A widely used method is chemical actinometry, which involves comparing the rate of the reaction of interest to that of a well-characterized photochemical reaction (the actinometer) with a known quantum yield.

Step-by-Step Methodology for Quantum Yield Determination using Chemical Actinometry
  • Preparation of the Actinometer Solution: A common chemical actinometer for the UV region is potassium ferrioxalate[4][10]. Prepare a solution of potassium ferrioxalate in aqueous sulfuric acid. This solution should be handled in the dark to prevent premature photodecomposition.

  • Irradiation of the Actinometer:

    • Fill a cuvette with the actinometer solution.

    • Irradiate the solution with the same light source and under the same geometric conditions that will be used for the sample.

    • After a measured time interval, stop the irradiation.

  • Analysis of the Actinometer:

    • To an aliquot of the irradiated actinometer solution, add a solution of 1,10-phenanthroline and a buffer.

    • The Fe(II) ions produced during the photolysis of ferrioxalate form a colored complex with 1,10-phenanthroline.

    • Measure the absorbance of this complex using a UV-Vis spectrophotometer at its absorption maximum (typically around 510 nm).

    • Calculate the moles of Fe(II) formed using the Beer-Lambert law. The molar absorptivity of the complex is well-established.

  • Calculation of Photon Flux: Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the photon flux (moles of photons per unit time) of the light source.

  • Irradiation of the Sample Solution:

    • Prepare a solution of the cyclobutanone of interest in the desired solvent. The concentration should be adjusted to ensure sufficient light absorption.

    • Irradiate the sample solution under identical conditions as the actinometer for a measured period.

  • Analysis of the Sample Reaction:

    • After irradiation, analyze the reaction mixture to determine the number of moles of the cyclobutanone that have reacted or the number of moles of a specific product that have formed. This can be done using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy by comparing the signals to a known internal standard.

  • Calculation of the Quantum Yield: The quantum yield (Φ) of the reaction is calculated using the following formula:

    Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed by the sample)

    The moles of photons absorbed can be determined from the photon flux measured in step 4 and the fraction of light absorbed by the sample.

G cluster_0 Actinometry cluster_1 Sample Photolysis cluster_2 Calculation A1 Prepare Actinometer (e.g., K₃[Fe(C₂O₄)₃]) A2 Irradiate Actinometer A1->A2 A3 Analyze Fe²⁺ formed (e.g., with 1,10-phenanthroline) A2->A3 A4 Calculate Photon Flux A3->A4 C1 Calculate Quantum Yield (Φ) A4->C1 S1 Prepare Cyclobutanone Solution S2 Irradiate Sample (identical conditions) S1->S2 S3 Analyze Reactant/Product (GC, HPLC, NMR) S2->S3 S3->C1

Figure 2: Experimental workflow for determining photochemical quantum yield using chemical actinometry.

Conclusion and Future Outlook

The photolysis of cyclobutanones is a rich and complex field of study, with the quantum yield serving as a fundamental measure of reaction efficiency. This guide has provided a comparative overview of the quantum yields for various cyclobutanone derivatives, highlighting the critical roles of molecular structure and reaction environment. While significant progress has been made in understanding the mechanistic underpinnings of these photoreactions, a comprehensive and directly comparable dataset of quantum yields for a wide range of substituted cyclobutanones under standardized conditions remains an area for future research. Such data would be invaluable for the rational design of novel photosensitive systems for applications in synthesis, materials science, and drug development. The continued development of advanced spectroscopic techniques and computational modeling will undoubtedly provide deeper insights into the intricate dynamics of these light-induced transformations.

References

Unraveling Reaction Pathways: A Comparative Guide to the Computational Analysis of Transition States in 2,2-Dimethylcyclobutan-1-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. The fleeting transition state, a high-energy intermediate, holds the key to reaction kinetics and selectivity. This guide provides an in-depth computational analysis of the transition states in reactions involving 2,2-Dimethylcyclobutan-1-one, a strained cyclic ketone with rich photochemical and thermal reactivity. We will explore the primary reaction pathways, compare the computational methodologies used to study them, and provide insights into the structural and energetic factors that govern these transformations.

The Significance of this compound in Mechanistic Studies

Cyclobutanone and its derivatives are fascinating subjects for both experimental and theoretical chemists. Their inherent ring strain makes them susceptible to a variety of ring-opening and rearrangement reactions. The presence of two methyl groups on the C2 carbon in this compound introduces specific steric and electronic effects that influence the stability of intermediates and the energy barriers of transition states, making it an excellent model system for studying the subtleties of reaction mechanisms. A thorough understanding of its reaction pathways is crucial for applications in organic synthesis and photochemistry.

Major Reaction Pathways: A Tale of Two Stimuli

The reactivity of this compound is primarily dictated by the nature of the external stimulus: light (photochemical reactions) or heat (thermal reactions).

Photochemical Reactions: The Norrish Type I Cleavage

Upon absorption of ultraviolet light, this compound, like other cyclic ketones, predominantly undergoes a Norrish Type I reaction. This process involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds.[1] The reaction proceeds through the following key steps:

  • Excitation: The molecule absorbs a photon, promoting it from the ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state (T₁).

  • α-Cleavage: From either the S₁ or T₁ state, the C1-C2 or C1-C4 bond cleaves, forming a 1,4-biradical intermediate. The presence of the gem-dimethyl group on C2 makes the cleavage of the C1-C2 bond more favorable due to the formation of a more stable tertiary radical.

  • Secondary Reactions: The resulting biradical can undergo several subsequent reactions:

    • Decarbonylation: Loss of carbon monoxide (CO) to form a cyclopropane derivative (1,1-dimethylcyclopropane) or, after rearrangement, an alkene (isobutylene).

    • Cycloelimination: Formation of a ketene (dimethylketene) and an alkene (ethylene).[2]

    • Ring Expansion: Rearrangement to form an oxacarbene, which can lead to other products.

The competition between these pathways is highly dependent on the excitation energy and the solvent environment. Computational studies on cyclobutanone have shown that the S₁ surface features a transition state that separates the initial excited state from a conical intersection with the ground state, which can explain the wavelength-dependent product distribution.[3][4]

Thermal Reactions: Concerted Ring Opening

In the absence of light, heating this compound can induce its decomposition. Experimental studies on the similar 2,2,4,4-tetramethylcyclobutanone have shown that the primary thermal decomposition pathway is a unimolecular, concerted reaction that yields a ketene and an alkene.[5] For this compound, the expected products are dimethylketene and ethylene. A minor pathway involving decarbonylation to form 1,1-dimethylcyclopropane and carbon monoxide has also been observed.[5]

A Comparative Look at Computational Methodologies

The accurate computational modeling of transition states is a challenging task, particularly for photochemical reactions involving excited states. Several methods are commonly employed, each with its own strengths and limitations.

Computational Method Description Strengths Weaknesses Typical Application for this compound
Density Functional Theory (DFT) A quantum mechanical method that approximates the electronic structure by focusing on the electron density.[6]Computationally efficient, making it suitable for larger systems. Provides good geometries and reasonable energies for ground-state reactions.[7]Standard functionals can struggle with excited states and multireference systems like biradicals.[8]Locating transition states for thermal decomposition. Calculating vibrational frequencies to confirm transition states.
Time-Dependent DFT (TD-DFT) An extension of DFT used to study excited states and electronic transitions.[8][9]Relatively low computational cost for excited state calculations compared to other methods. Good for predicting vertical excitation energies.Can be inaccurate for states with significant double-excitation character and for locating conical intersections.Simulating the UV-Vis absorption spectrum. Investigating the initial excitation process in photochemical reactions.
Complete Active Space Self-Consistent Field (CASSCF) A multireference method that provides a good description of the electronic structure when multiple electronic configurations are important.[10]Accurately describes bond-breaking/forming processes, biradicals, and excited states. Essential for locating conical intersections.[4]Computationally very expensive. The choice of the "active space" of orbitals requires chemical intuition and can be challenging.Mapping the potential energy surfaces of the S₁, T₁, and S₀ states in the Norrish Type I reaction. Locating the transition state for α-cleavage on the excited state surface.
Multireference Perturbation Theory (e.g., CASPT2) Adds dynamic electron correlation to a CASSCF calculation, improving the accuracy of the calculated energies.[10]Provides highly accurate energies for ground and excited states, as well as transition states.Even more computationally demanding than CASSCF.Refining the energy barriers and reaction energies obtained from CASSCF calculations for the photochemical pathways.
Nudged Elastic Band (NEB) A method for finding the minimum energy path and the transition state between a given reactant and product.[11]Robust for finding reaction pathways without a good initial guess for the transition state structure.Can be computationally expensive as it requires optimizing multiple intermediate "images" of the system.[11]Mapping the reaction pathway for the thermal decomposition of this compound.

Visualizing the Computational Workflow

The computational investigation of a reaction mechanism is a systematic process that involves several key steps. The following diagram illustrates a typical workflow for the computational analysis of the Norrish Type I reaction of this compound.

Computational Workflow for Norrish Type I Reaction cluster_0 Initial Setup cluster_1 Excited State Calculation cluster_2 Transition State Search cluster_3 Analysis and Interpretation A Define Reactant Geometry (this compound) B Choose Computational Method (e.g., CASSCF/CASPT2) A->B C Select Basis Set (e.g., 6-31G*) B->C D Ground State (S₀) Optimization C->D Input E Vertical Excitation Energy Calculation (TD-DFT or CASSCF) D->E F Excited State (S₁/T₁) Optimization E->F G Locate Transition State (TS) for α-cleavage F->G Initial Guess H Frequency Calculation (Confirm one imaginary frequency) G->H I Intrinsic Reaction Coordinate (IRC) (Connect TS to reactant and product) H->I J Analyze TS Geometry and Energetics I->J K Map Potential Energy Surface J->K L Compare with Experimental Data K->L

Caption: A typical workflow for the computational analysis of the Norrish Type I reaction.

Transition State Structures and Energetics: A Deeper Dive

For the Norrish Type I reaction , the transition state for α-cleavage on the excited state potential energy surface is expected to have an elongated C1-C2 bond. The carbonyl group will likely be pyramidalized. The gem-dimethyl group on C2 will stabilize the developing radical character at this center, likely lowering the activation energy for C1-C2 cleavage compared to C1-C4 cleavage.

For the thermal decomposition , the transition state is predicted to be a concerted, six-membered ring-like structure where the C1-C2 and C3-C4 bonds are partially broken, and the new pi bonds of the ketene and alkene products are partially formed.

The following diagram illustrates the proposed photochemical reaction pathway.

Photochemical Reaction Pathway Reactant This compound (S₀) ExcitedSinglet Excited Singlet (S₁) Reactant->ExcitedSinglet ExcitedTriplet Excited Triplet (T₁) ExcitedSinglet->ExcitedTriplet ISC TS_alpha_cleavage TS (α-cleavage) ExcitedSinglet->TS_alpha_cleavage ExcitedTriplet->TS_alpha_cleavage Biradical 1,4-Biradical Intermediate TS_alpha_cleavage->Biradical Products_decarb Decarbonylation Products (1,1-dimethylcyclopropane + CO) Biradical->Products_decarb Products_cycloelim Cycloelimination Products (Dimethylketene + Ethylene) Biradical->Products_cycloelim

Caption: A simplified potential energy surface for the Norrish Type I reaction of this compound.

Experimental Protocol: A Guide to Computational Analysis

For researchers wishing to perform their own computational analysis of the transition states in this compound reactions, the following step-by-step protocol is recommended.

Objective: To locate the transition states for the Norrish Type I α-cleavage and the thermal decomposition of this compound and to calculate their activation energies.

Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

Methodology:

  • Reactant and Product Optimization:

    • Build the 3D structure of this compound.

    • Perform a geometry optimization and frequency calculation at the B3LYP/6-31G(d) level of theory to obtain the ground state geometry and vibrational frequencies.

    • Optimize the geometries of the expected products (dimethylketene, ethylene, 1,1-dimethylcyclopropane, CO).

  • Thermal Reaction Transition State Search:

    • Use the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or the Nudged Elastic Band (NEB) method to find an initial guess for the transition state of the thermal decomposition.

    • Refine the transition state geometry using a standard transition state optimization algorithm (e.g., Berny optimization).

    • Perform a frequency calculation on the optimized transition state structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that the transition state connects the reactant and the desired products.

    • Calculate the activation energy as the energy difference between the transition state and the reactant.

  • Photochemical Reaction Transition State Search:

    • Optimize the geometry of this compound in its first excited singlet (S₁) and triplet (T₁) states using TD-DFT or CASSCF.

    • Perform a relaxed potential energy surface scan by elongating the C1-C2 bond in the S₁ and T₁ states to locate an approximate transition state structure for α-cleavage.

    • Use the structure from the scan as an initial guess for a transition state optimization on the respective excited state potential energy surface.

    • Perform a frequency calculation to verify the transition state.

    • Calculate the activation energy on the excited state surface.

  • High-Level Energy Refinement:

    • For more accurate energies, perform single-point energy calculations on all optimized geometries (reactants, products, transition states) using a more advanced method (e.g., CASPT2 for the photochemical reaction, CCSD(T) for the thermal reaction) with a larger basis set (e.g., aug-cc-pVTZ).

Conclusion

The computational analysis of transition states provides invaluable insights into the mechanisms of chemical reactions. For this compound, a combination of DFT and multireference methods is necessary to fully elucidate its rich photochemical and thermal reactivity. By carefully selecting the appropriate computational tools and following a systematic workflow, researchers can unravel the intricate details of reaction pathways, paving the way for the rational design of new chemical transformations and a deeper understanding of fundamental chemical principles.

References

Illuminating the Unseen: A Comparative Guide to the Experimental Validation of Diradical Intermediates in Photochemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of photochemical reactions, the fleeting existence of diradical intermediates holds the key to understanding reaction mechanisms, predicting product formation, and designing novel photosensitive molecules. These transient species, characterized by two unpaired electrons, are often the pivotal players in pathways leading to new drugs, advanced materials, and a deeper comprehension of biological processes. However, their short lifetimes and high reactivity make their direct observation a formidable challenge. This guide provides a comprehensive comparison of the state-of-the-art experimental techniques used to validate and characterize these enigmatic intermediates, offering insights into the causality behind experimental choices and providing a framework for robust experimental design.

The Challenge of Fleeting Intermediates

Diradical intermediates are the ephemeral crossroads of photochemical reactions. Their transient nature, often existing for mere nanoseconds to microseconds, necessitates sophisticated spectroscopic techniques for their detection and characterization. The choice of an appropriate experimental method is paramount and depends on the specific properties of the diradical, the reaction kinetics, and the information sought. This guide will dissect three powerful techniques: femtosecond transient absorption (fs-TA) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and chemically induced dynamic nuclear polarization (CIDNP).

A Comparative Analysis of Key Experimental Techniques

The validation of diradical intermediates is not a one-size-fits-all endeavor. Each technique offers a unique window into the world of these reactive species, with distinct advantages and limitations.

Technique Principle Information Obtained Strengths Limitations
Femtosecond Transient Absorption (fs-TA) Spectroscopy Measures the change in optical absorbance of a sample after excitation with a short laser pulse.Electronic structure of transient species, kinetics of formation and decay.Exceptional time resolution (femtoseconds to nanoseconds), allows direct observation of excited states and primary photochemical events.Provides limited structural information; spectra can be broad and overlapping, making unambiguous identification challenging.[1]
Electron Paramagnetic Resonance (EPR) Spectroscopy Detects species with unpaired electrons by their interaction with a magnetic field.Direct detection and identification of radical species, information on electronic structure, spin density, and molecular environment.Highly specific to paramagnetic species, provides detailed structural information through hyperfine couplings.[2]Lower time resolution compared to fs-TA (nanoseconds to microseconds); sensitivity can be a limiting factor for very short-lived or low-concentration radicals.
Chemically Induced Dynamic Nuclear Polarization (CIDNP) An NMR technique that observes non-Boltzmann nuclear spin state distributions in the products of radical pair reactions.Indirectly detects the presence of radical pairs, provides information about the spin multiplicity of the precursor, and the reaction pathway.[3][4]Highly sensitive to the history of radical pair formation and reaction; can elucidate mechanistic pathways leading to diamagnetic products.[3]Does not directly observe the radical intermediate itself; requires the formation of specific types of radical pairs and observable nuclear polarization in the products.

The Causality Behind Experimental Choices: A Strategic Approach

The selection of an experimental technique is a critical decision driven by the specific scientific question.

  • For Unraveling Ultrafast Dynamics: When the primary goal is to capture the initial photochemical events and track the evolution of the excited state leading to the diradical, fs-TA spectroscopy is the unparalleled choice due to its exceptional time resolution.[1] It allows for the direct observation of the decay of the initial excited state and the rise of new transient absorptions that may be attributed to the diradical intermediate.

  • For Definitive Structural Identification: When unambiguous proof of the diradical's existence and its electronic structure is required, EPR spectroscopy is the gold standard.[2] The detection of a signal is a direct confirmation of a paramagnetic species. Furthermore, the analysis of the EPR spectrum can provide invaluable information about the distribution of the unpaired electrons and the geometry of the intermediate. Time-resolved EPR (TR-EPR) can provide kinetic information on the nanosecond to microsecond timescale.

  • For Mechanistic Elucidation and Pathway Mapping: When the focus is on understanding the complete reaction pathway, including the spin dynamics of the radical pair and the fate of the intermediates leading to the final products, CIDNP offers a unique perspective.[3][4] The observation of enhanced absorption or emission signals in the NMR spectrum of the products provides a "fingerprint" of the preceding radical pair, offering insights into the multiplicity of the excited state precursor and the mechanism of product formation.

It is often the synergistic application of multiple techniques that provides the most comprehensive picture. For instance, fs-TA can track the initial ultrafast processes, EPR can confirm the identity and structure of the resulting diradical, and CIDNP can elucidate the subsequent reaction pathways of the radical pair.

Case Study: The Norrish Type II Reaction

The Norrish Type II reaction is a classic example of a photochemical process proceeding through a 1,4-diradical intermediate.[5][6] Upon photoexcitation, a carbonyl compound with an accessible γ-hydrogen undergoes intramolecular hydrogen abstraction to form this diradical. The subsequent fate of the diradical, either cleavage to an enol and an alkene or cyclization to a cyclobutanol, is a key mechanistic question.[7]

Caption: The Norrish Type II reaction pathway involving a 1,4-diradical intermediate.

The validation of the 1,4-diradical in this reaction has been a subject of extensive study, often employing a combination of the techniques discussed.

  • fs-TA Spectroscopy can monitor the decay of the carbonyl's excited state and the appearance of a new transient absorption attributable to the 1,4-diradical. The kinetics of this transient can then be correlated with the formation of the final products.

  • EPR Spectroscopy , particularly time-resolved EPR, can directly detect the paramagnetic 1,4-diradical. The hyperfine couplings observed in the EPR spectrum can provide structural information, confirming the intramolecular hydrogen abstraction.

  • CIDNP studies on Norrish Type II reactions can reveal the spin multiplicity of the excited state that initiates the hydrogen abstraction. The polarization patterns observed in the NMR spectra of the cleavage and cyclization products provide definitive evidence for the involvement of a radical pair mechanism.[8]

Experimental Protocols: A Practical Guide

Femtosecond Transient Absorption (fs-TA) Spectroscopy

Objective: To observe the formation and decay kinetics of a diradical intermediate.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable solvent (spectroscopic grade) to an optical density of ~0.3-0.5 at the excitation wavelength in a 1 mm path length cuvette. The solution should be continuously flowed or stirred to avoid photodecomposition.

  • Pump-Probe Setup:

    • Pump Pulse: Generate a femtosecond pump pulse at a wavelength strongly absorbed by the starting material using an optical parametric amplifier (OPA).

    • Probe Pulse: Generate a broadband white-light continuum probe pulse by focusing a fraction of the fundamental laser output onto a nonlinear crystal (e.g., sapphire or CaF2).

    • Delay Stage: Use a motorized delay stage to control the time delay between the pump and probe pulses.

  • Data Acquisition:

    • Measure the spectrum of the probe pulse with and without the pump pulse at various delay times.

    • Calculate the change in absorbance (ΔA) as a function of wavelength and time.

  • Data Analysis:

    • Construct a 2D plot of ΔA versus wavelength and time.

    • Analyze the kinetic traces at specific wavelengths corresponding to the decay of the reactant's excited state and the rise and decay of the suspected diradical intermediate.

    • Fit the kinetic data to appropriate models to extract lifetimes and rate constants.

Caption: A simplified workflow for a femtosecond transient absorption experiment.

Time-Resolved Electron Paramagnetic Resonance (TR-EPR) Spectroscopy

Objective: To directly detect and characterize a transient diradical intermediate.

Methodology:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent. The sample is often flowed through a flat quartz cell within the EPR cavity. For low-temperature studies, the sample can be frozen in an EPR tube.

  • EPR Spectrometer Setup:

    • Use a pulsed laser (e.g., Nd:YAG or excimer laser) to irradiate the sample directly within the EPR cavity.

    • The laser flash creates a non-equilibrium population of spin states (spin polarization).

  • Data Acquisition:

    • Acquire the EPR signal as a function of time after the laser flash at a fixed magnetic field.

    • Repeat the measurement at different magnetic field strengths to construct a time-resolved EPR spectrum at a specific time delay after the laser pulse.

  • Data Analysis:

    • Analyze the EPR spectrum to determine the g-factor and hyperfine coupling constants of the transient radical.

    • Simulate the spectrum to confirm the identity of the diradical.

    • Analyze the time evolution of the EPR signal to obtain kinetic information about the radical's formation and decay.[9]

Caption: A simplified workflow for a time-resolved EPR experiment.

Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP)

Objective: To indirectly detect the formation of a diradical intermediate and elucidate the reaction mechanism.

Methodology:

  • Sample Preparation: Prepare an NMR sample of the starting material in a suitable deuterated solvent. For intermolecular reactions, a photosensitizer may be added. The sample must be thoroughly degassed to remove oxygen, which can quench the excited states and relax the nuclear polarization.

  • NMR Experiment Setup:

    • Use a standard NMR spectrometer equipped with a light source (e.g., a laser or a high-power lamp) that can irradiate the sample within the NMR probe.[10][11]

  • Data Acquisition:

    • Acquire a standard 1D NMR spectrum of the sample in the dark.

    • Acquire a second 1D NMR spectrum while irradiating the sample with light.

    • The difference between the "light" and "dark" spectra reveals the CIDNP effects.

  • Data Analysis:

    • Identify the nuclei that show enhanced absorption or emission signals in the "light" spectrum.

    • Analyze the phase of the CIDNP signals (absorptive or emissive) using Kaptein's rules to deduce information about the magnetic parameters of the radical pair (g-factors, hyperfine couplings), the spin multiplicity of the precursor, and the type of reaction (geminate recombination or escape products).

Caption: A simplified workflow for a photo-CIDNP experiment.

Conclusion: A Multi-faceted Approach to a Fleeting Reality

The experimental validation of diradical intermediates in photochemical reactions is a challenging yet crucial endeavor. There is no single "best" technique; rather, the optimal approach lies in a judicious selection based on the specific research question and the nature of the system under investigation. Femtosecond transient absorption spectroscopy provides unparalleled temporal resolution to capture the initial moments of a reaction, electron paramagnetic resonance spectroscopy offers definitive structural identification of the radical species, and chemically induced dynamic nuclear polarization provides unique insights into the mechanistic pathways and spin dynamics. By understanding the strengths and limitations of each method and, where possible, employing a multi-technique approach, researchers can illuminate the unseen world of diradical intermediates and gain a deeper understanding of the fundamental processes that govern photochemical transformations. This knowledge is not only of academic interest but also holds immense potential for the rational design of new molecules with tailored photochemical properties for applications in medicine, materials science, and beyond.

References

A Comparative Analysis of Thermal and Photochemical Reactions of 2,2-Dimethylcyclobutan-1-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, a nuanced understanding of reaction pathways is paramount. The choice between thermal and photochemical activation can dramatically alter the fate of a molecule, leading to distinct product distributions and mechanistic journeys. This guide provides an in-depth comparative study of the thermal and photochemical reactions of 2,2-dimethylcyclobutan-1-one, offering insights into the underlying principles and practical experimental considerations.

Introduction: The Dichotomy of Energy Input

This compound, a strained cyclic ketone, serves as an excellent model system to explore the divergent outcomes of thermal versus photochemical energy input. Thermolysis, the decomposition induced by heat, and photolysis, decomposition initiated by the absorption of light, often proceed through different intermediates and transition states, governed by distinct sets of selection rules. Understanding these differences is crucial for synthetic strategy and mechanistic elucidation.

Photochemical Reaction: A Journey Through the Norrish Type I Cleavage

The photochemistry of ketones is predominantly dictated by the illustrious Norrish reactions.[1] For this compound, lacking a γ-hydrogen, the Norrish Type I reaction is the primary photochemical pathway upon excitation.[1] This process involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds.

Mechanism of Photolysis

The photochemical reaction is initiated by the absorption of ultraviolet (UV) light, promoting the ketone to an excited singlet state (S₁). This is followed by efficient intersystem crossing (ISC) to the more stable triplet state (T₁). From either of these excited states, the molecule undergoes α-cleavage to form a 1,4-acyl-alkyl biradical intermediate. The gem-dimethyl substitution at the C2 position plays a significant role in dictating the preferred cleavage and subsequent reactions of the biradical.

Due to the presence of the gem-dimethyl group, the initial α-cleavage can occur at either the C1-C2 or C1-C4 bond. Cleavage of the C1-C2 bond is generally favored as it leads to the formation of a more stable tertiary alkyl radical.

The resulting biradical intermediate is not a final product but a highly reactive species that can undergo several subsequent reactions:

  • Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form a new 1,3-biradical. This new biradical can then cyclize to form 1,1-dimethylcyclopropane or undergo intramolecular hydrogen abstraction to yield isobutylene and other olefinic products.

  • Recombination: The biradical can recombine to reform the starting this compound. This process can lead to racemization if the α-carbon were chiral.

  • Intramolecular Disproportionation: Hydrogen atom transfer within the biradical can lead to the formation of an unsaturated aldehyde or a ketene.

The overall photochemical process can be visualized as follows:

Photochemical Reaction of this compound cluster_0 Excitation and α-Cleavage cluster_1 Biradical Fates cluster_2 Final Products A This compound (S₀) B Excited State (S₁/T₁) A->B C 1,4-Acyl-Alkyl Biradical B->C α-Cleavage D Decarbonylation C->D E Recombination C->E F Disproportionation C->F G 1,1-Dimethylcyclopropane + CO D->G H Isobutylene + Ketenes D->H I Starting Material E->I J Unsaturated Aldehydes F->J

Figure 1: Photochemical reaction pathways of this compound.

Thermal Reaction: A Concerted or Stepwise Pathway?

The thermal decomposition of cyclobutane derivatives is a classic topic in physical organic chemistry. These reactions, often proceeding at elevated temperatures, can occur through either a concerted mechanism, governed by Woodward-Hoffmann rules, or a stepwise pathway involving biradical intermediates. For cyclobutanones, the thermal decomposition typically involves cleavage of the four-membered ring.

Mechanism of Thermolysis

The thermal decomposition of 2,2,4,4-tetramethylcyclobutanone, a close analog of this compound, has been studied in the gas phase between 364 and 427°C.[2] The reaction is kinetically first-order and yields dimethylketene and isobutene as the major products.[2] A minor pathway, accounting for about 6% of the overall reaction, leads to 1,1,2,2-tetramethylcyclopropane and carbon monoxide.[2]

Based on these findings and general principles of cyclobutane thermolysis, the thermal decomposition of this compound is expected to proceed through two main pathways:

  • [2+2] Cycloreversion: This is the major pathway, analogous to the fragmentation of 2,2,4,4-tetramethylcyclobutanone. It is proposed to be a concerted, albeit asynchronous, process leading directly to the formation of isobutylene and ketene. The gem-dimethyl group on C2 would direct the formation of isobutylene.

  • Decarbonylation: A minor pathway involving the initial cleavage of the C1-C2 and C3-C4 bonds to form a tetramethylene-type biradical, which then loses carbon monoxide to form a 1,3-biradical. This biradical can subsequently cyclize to form 1,1-dimethylcyclopropane.

The proposed thermal reaction pathways are depicted below:

Thermal Reaction of this compound cluster_0 Major Pathway: [2+2] Cycloreversion cluster_1 Minor Pathway: Decarbonylation A This compound B Transition State A->B Δ (Heat) D Biradical Intermediate A->D Δ (Heat) C Isobutylene + Ketene B->C E 1,1-Dimethylcyclopropane + CO D->E

Figure 2: Thermal reaction pathways of this compound.

Comparative Summary of Reaction Products and Conditions

The following table summarizes the key differences between the thermal and photochemical reactions of this compound, based on experimental data from analogous systems.

FeaturePhotochemical ReactionThermal Reaction
Energy Source UV Light (e.g., 254 nm, 313 nm)Heat (e.g., 350-450 °C)
Primary Intermediate 1,4-Acyl-Alkyl BiradicalBiradical or Concerted Transition State
Major Products Isobutylene, Dimethylketene, 1,1-Dimethylcyclopropane, COIsobutylene, Ketene
Minor Products Unsaturated aldehydes, recombination to starting material1,1-Dimethylcyclopropane, CO
Key Mechanistic Feature Norrish Type I α-cleavage[2+2] Cycloreversion
Reaction Conditions Can be conducted at low temperatures in solution or gas phaseTypically requires high temperatures in the gas phase

Experimental Protocols

The following are generalized protocols for conducting the photochemical and thermal reactions of this compound in a research setting. Note: These are illustrative and should be adapted and optimized for specific experimental setups and safety considerations.

Protocol 1: Gas-Phase Photolysis of this compound

Objective: To investigate the product distribution from the gas-phase photolysis of this compound.

Apparatus:

  • Quartz reaction vessel

  • High-pressure mercury lamp (or other suitable UV source)

  • Vacuum line for sample introduction and collection

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Cryogenic trap (e.g., liquid nitrogen)

Procedure:

  • Evacuate the quartz reaction vessel and the vacuum line to a high vacuum.

  • Introduce a known pressure of this compound vapor into the reaction vessel.

  • Irradiate the vessel with the UV lamp for a specified period. The duration will depend on the lamp intensity and the quantum yield of the reaction.

  • After irradiation, condense the contents of the reaction vessel into a cryogenic trap.

  • Warm the trap to vaporize the products and inject an aliquot into the GC-MS for analysis.

  • Identify and quantify the products by comparing their retention times and mass spectra to those of authentic standards.

Gas-Phase Photolysis Protocol A Evacuate System B Introduce Ketone Vapor A->B C UV Irradiation B->C D Cryogenic Trapping C->D E GC-MS Analysis D->E

Figure 3: Workflow for the gas-phase photolysis experiment.

Protocol 2: Gas-Phase Thermolysis of this compound

Objective: To determine the products and kinetics of the gas-phase thermal decomposition of this compound.

Apparatus:

  • Flow or static pyrolysis reactor (e.g., a heated quartz tube)

  • Temperature controller

  • System for introducing the sample at a controlled rate

  • Trapping system for products

  • GC-MS for analysis

Procedure:

  • Heat the pyrolysis reactor to the desired temperature (e.g., 400 °C) and allow it to stabilize.

  • Introduce a dilute mixture of this compound in an inert carrier gas (e.g., nitrogen or argon) into the reactor at a known flow rate.

  • Pass the effluent from the reactor through a cold trap to collect the products.

  • After a set period, stop the flow and analyze the trapped products by GC-MS.

  • Repeat the experiment at different temperatures to determine the activation parameters of the reaction.

Gas-Phase Thermolysis Protocol A Heat Reactor B Introduce Ketone/Inert Gas A->B C Pyrolysis B->C D Product Trapping C->D E GC-MS Analysis D->E

References

A Comparative Guide to the Kinetics of Nucleophilic Addition to 2,2-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and organic synthesis, understanding the kinetic landscape of nucleophilic additions to carbonyl compounds is paramount. This guide provides an in-depth analysis of the kinetic profile of 2,2-Dimethylcyclobutan-1-one in nucleophilic addition reactions. By objectively comparing its performance with structurally relevant alternatives—Cyclobutanone and Acetone—we aim to elucidate the profound impact of steric hindrance and ring strain on reaction rates and mechanisms. The supporting experimental data presented herein is a combination of established chemical principles and illustrative hypothetical values, designed to provide a clear comparative framework where specific literature data for this compound is scarce.

Introduction: The Intricacies of Carbonyl Reactivity

Nucleophilic addition to the carbonyl group is a cornerstone of organic synthesis, enabling the formation of a vast array of functional groups.[1][2] The electrophilicity of the carbonyl carbon, governed by the electronegativity of the oxygen atom, makes it a prime target for nucleophilic attack.[3] This attack initiates a change in hybridization at the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate.[2] The rate of this fundamental transformation is exquisitely sensitive to the steric and electronic environment surrounding the carbonyl group.[4]

This guide focuses on this compound, a ketone that presents a unique combination of ring strain inherent to the cyclobutane ring and significant steric hindrance from the gem-dimethyl group at the α-position. To contextualize its reactivity, we will draw comparisons with the less sterically encumbered Cyclobutanone and the acyclic, sterically accessible Acetone.

Theoretical Framework: Unpacking Steric and Electronic Effects

The reactivity of a ketone towards nucleophilic addition is primarily dictated by two opposing factors:

  • Ring Strain: Four-membered rings, such as in cyclobutanone derivatives, exhibit significant angle strain. The ideal sp² bond angle of the carbonyl carbon is 120°, which is much closer to the internal angle of a cyclobutane ring (approximately 90°) than the ideal sp³ bond angle of the resulting tetrahedral intermediate (109.5°). This relief of ring strain upon nucleophilic addition provides a thermodynamic driving force, making cyclobutanones generally more reactive than their acyclic or larger-ring counterparts.

  • Steric Hindrance: The presence of bulky substituents near the carbonyl group impedes the approach of the nucleophile, thereby decreasing the reaction rate.[4] The gem-dimethyl group in this compound presents a formidable steric barrier. This phenomenon, often referred to as the Thorpe-Ingold effect, can, in the context of intramolecular reactions, accelerate cyclization. However, for intermolecular nucleophilic attack, it primarily acts as a hindrance.[5][6]

The interplay of these effects will determine the overall kinetic profile of this compound.

Comparative Kinetic Data (Hypothetical)

To illustrate the expected differences in reactivity, the following table presents hypothetical second-order rate constants (k) and activation energies (Ea) for the hydride reduction of the selected ketones with sodium borohydride in isopropanol at 298 K. This reaction serves as a standard model for nucleophilic addition.

KetoneStructureSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
AcetoneCH₃COCH₃1.0 x 10⁻⁴65
CyclobutanoneC₄H₆O5.0 x 10⁻³55
This compoundC₆H₁₀O2.5 x 10⁻⁵75

Analysis of the Data:

  • Cyclobutanone vs. Acetone: The significantly higher rate constant and lower activation energy for Cyclobutanone compared to Acetone highlight the dominant role of ring strain in accelerating the nucleophilic addition.

  • This compound vs. Cyclobutanone: The dramatic decrease in the rate constant and the increase in activation energy for this compound, despite it also being a cyclobutanone, underscores the powerful deactivating effect of steric hindrance from the gem-dimethyl group. This steric shield outweighs the activating effect of ring strain.

  • This compound vs. Acetone: Interestingly, the hypothetical data suggests that the steric hindrance in this compound is so pronounced that it becomes even less reactive than the acyclic Acetone.

Experimental Protocols

The kinetic analysis of these nucleophilic addition reactions can be performed using various techniques. Below are detailed, step-by-step methodologies for two common approaches.

Spectrophotometric Kinetic Analysis

This method is suitable for reactions where there is a change in the UV-Vis absorbance of the reactants or products. For the reduction of ketones with sodium borohydride, the disappearance of the ketone's n-π* transition can be monitored.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the ketone (e.g., 0.1 M in isopropanol).

    • Prepare a fresh stock solution of sodium borohydride (e.g., 0.5 M in isopropanol). All solutions should be maintained at a constant temperature (e.g., 298 K) in a thermostatted water bath.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the ketone's n-π* transition (typically around 280-300 nm).

    • Blank the instrument with the reaction solvent (isopropanol).

  • Kinetic Run:

    • Pipette a known volume of the ketone solution into a quartz cuvette.

    • Initiate the reaction by rapidly adding a known volume of the sodium borohydride solution and mixing thoroughly.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at λ_max as a function of time.

  • Data Analysis:

    • Under pseudo-first-order conditions (a large excess of sodium borohydride), the reaction will follow first-order kinetics with respect to the ketone.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of sodium borohydride.

NMR Spectroscopy for Kinetic Monitoring

NMR spectroscopy provides a powerful tool for monitoring the concentrations of multiple species in a reaction mixture simultaneously without the need for chromophores.

Protocol:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of the ketone in a deuterated solvent (e.g., isopropanol-d8).

    • Add an internal standard with a known concentration and a resonance that does not overlap with the reactant or product signals.

  • NMR Spectrometer Setup:

    • Tune and shim the spectrometer for the sample.

    • Acquire an initial ¹H NMR spectrum to establish the starting concentrations.

  • Initiation and Monitoring:

    • Inject a known amount of the nucleophile (e.g., a solution of sodium borohydride in isopropanol-d8) into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the reactant and product.

    • Plot the concentration of the ketone (determined from the integration relative to the internal standard) as a function of time.

    • The rate constant can be determined by fitting this data to the appropriate integrated rate law.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in reaction mechanisms and experimental procedures.

Nucleophilic_Addition_Mechanism Ketone Ketone (sp²) Intermediate Tetrahedral Intermediate (sp³) (Alkoxide) Ketone->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., H⁻) Nucleophile->Intermediate Product Alcohol Product Intermediate->Product Protonation Protonation Protonation (e.g., H₂O) Protonation->Product

Caption: General mechanism of nucleophilic addition to a ketone.

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis Prep_Solutions Prepare Reactant Solutions Thermo Thermostat Solutions Prep_Solutions->Thermo Mix Mix Reactants Thermo->Mix Monitor Monitor Reaction (Spectrophotometry or NMR) Mix->Monitor Collect_Data Collect Time-course Data Monitor->Collect_Data Plot_Data Plot Data (e.g., ln(A) vs. time) Collect_Data->Plot_Data Calc_k Calculate Rate Constant (k) Plot_Data->Calc_k

Caption: Workflow for a typical kinetic experiment.

Conclusion

The kinetic study of nucleophilic addition to this compound provides a compelling illustration of the delicate balance between activating and deactivating structural features in organic chemistry. While the inherent ring strain of the cyclobutane moiety enhances its reactivity compared to acyclic analogues, the profound steric hindrance imposed by the gem-dimethyl group at the α-position significantly retards the rate of nucleophilic attack. This comprehensive guide, through its theoretical exposition, comparative (hypothetical) data, and detailed experimental protocols, offers researchers a robust framework for understanding and predicting the kinetic behavior of this and other sterically encumbered cyclic ketones. Such knowledge is invaluable for the rational design of synthetic routes and the development of novel chemical entities in various scientific disciplines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.